MSU-42011
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C24H34N2O2 |
|---|---|
分子量 |
382.5 g/mol |
IUPAC 名称 |
6-[3,5-ditert-butyl-N-(2-methylpropyl)anilino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C24H34N2O2/c1-16(2)15-26(21-10-9-17(14-25-21)22(27)28)20-12-18(23(3,4)5)11-19(13-20)24(6,7)8/h9-14,16H,15H2,1-8H3,(H,27,28) |
InChI 键 |
VCRGDWUAXDMPKH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN(C1=NC=C(C=C1)C(=O)O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of MSU-42011
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
MSU-42011 is a novel, synthetic agonist of the Retinoid X Receptor (RXR) that has demonstrated significant anti-tumor efficacy in preclinical cancer models. Its primary mechanism of action is not direct cytotoxicity to cancer cells but rather a profound immunomodulation of the tumor microenvironment (TME). By activating RXR, this compound initiates a cascade of transcriptional changes that reprogram the TME from an immunosuppressive to an anti-tumorigenic state. This is characterized by a reduction in tumor-promoting immune cells and an increase in cytotoxic T cell activity. Furthermore, this compound has been observed to reduce the phosphorylation of ERK (pERK), a critical node in pro-proliferative signaling pathways. This document provides a comprehensive overview of the known mechanisms, experimental data, and methodologies related to the action of this compound.
Core Mechanism of Action: RXR Agonism and Immunomodulation
This compound functions as a ligand for RXRs, which are nuclear receptors that play a pivotal role in regulating gene transcription. RXRs form heterodimers with a variety of other nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), Vitamin D Receptor (VDR), and Retinoic Acid Receptors (RARs).[1][2] The specific heterodimeric partner determines the cohort of genes that are transcriptionally regulated upon ligand binding.
The anti-tumor effects of this compound are primarily attributed to its ability to modulate the immune landscape within the tumor.[3][4] This is strongly supported by the finding that this compound was ineffective in an athymic (immunodeficient) human A549 lung cancer xenograft model.[4][5] The key immunomodulatory effects include:
-
Reduction of Immunosuppressive Cells: this compound decreases the populations of tumor-promoting immune cells, specifically CD206+ M2-like macrophages and FOXP3+ regulatory T cells (Tregs).[3][6][7]
-
Enhancement of Anti-Tumor Immunity: The compound increases the prevalence and activity of anti-tumor immune cells, most notably activated (CD25+) cytotoxic CD8+ T cells.[3][6] This results in an increased CD8/CD4 T cell ratio, which is correlated with enhanced anti-tumor efficacy.[4][5]
Signaling Pathways
Immune Modulation Signaling Pathway
The binding of this compound to RXR initiates a transcriptional cascade that alters the cytokine and chemokine profile within the TME, leading to the observed changes in immune cell populations. This compound has been shown to upregulate the expression of IL-18, a pro-inflammatory cytokine that can promote anti-tumor immune responses.[8] It also targets broader immune regulatory and biosynthetic pathways, distinguishing its action from other RXR agonists like bexarotene which tends to affect proteoglycan and matrix metalloproteinase pathways.[1][9]
Impact on Pro-Proliferative Signaling
In addition to its immunomodulatory role, this compound has been shown to decrease the phosphorylation of Extracellular signal-regulated kinase (ERK) in tumor models.[3][6][7] The RAS-RAF-MEK-ERK pathway is a central signaling cascade that drives cell proliferation, and its hyperactivation is a hallmark of many cancers, including Kras-driven tumors. The precise mechanism by which RXR activation by this compound leads to a reduction in pERK is not yet fully elucidated but likely involves the transcriptional regulation of upstream or downstream components of this pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vivo Anti-Tumor Efficacy
| Model | Treatment | Metric | Result | p-value | Reference |
| Kras-driven Lung Cancer (A/J mice) | This compound (100 mg/kg diet, 12 wks) | Tumor Size | Significantly Reduced | 0.0036 | [3] |
| Kras-driven Lung Cancer (A/J mice) | This compound (100 mg/kg diet, 12 wks) | Tumor Burden | Significantly Reduced | 0.0015 | [3] |
| Syngeneic MPNST Model | This compound + Selumetinib | pERK Levels | 92.13% Reduction vs. Vehicle | <0.0001 | [3] |
| Syngeneic MPNST Model | This compound + Selumetinib | CD206+ Macrophages | 78.35% Reduction vs. Vehicle | <0.0001 | [3] |
| HER2+ Breast Cancer (MMTV-Neu) | This compound | CD8/CD4, CD25 Ratio | Significantly Increased | <0.05 | [4] |
Table 2: Molecular and Cellular Changes
| Model/System | Treatment | Target | Effect | p-value | Reference |
| NF1-deficient cells (in vitro) | This compound | pERK Levels | ~33% Reduction vs. Vehicle | 0.0016 | [6] |
| HER2+ Breast Cancer (MMTV-Neu) | This compound | IL-18 mRNA Expression | Increased | 0.0116 | [8] |
| HER2+ Breast Cancer (MMTV-Neu) | This compound | IL-18 Protein Levels (IHC) | Increased | 0.04825 | [8] |
Experimental Protocols
While detailed, step-by-step protocols are found in the supplementary materials of the cited publications, this section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.
General Experimental Workflow
-
Animal Models:
-
HER2+ Breast Cancer: MMTV-Neu transgenic mice, which spontaneously develop mammary tumors.[8][10]
-
Kras-driven Lung Cancer: A/J mice treated with the carcinogen vinyl carbamate to induce lung tumorigenesis.[4][10]
-
Neurofibromatosis Type 1 (NF1): Syngeneic mouse models of Malignant Peripheral Nerve Sheath Tumors (MPNST).[3][6]
-
-
Drug Administration: this compound is typically administered in the diet at a concentration of 100 mg/kg or via intraperitoneal (i.p.) injection.[1][10]
-
Immunohistochemistry (IHC): Tumor sections are stained with antibodies to detect specific proteins. Key targets include pERK, the proliferation marker PCNA, and immune cell markers such as CD8 (cytotoxic T cells), FOXP3 (Tregs), and CD206 (M2 macrophages).[3][10] Staining intensity is often quantified using software like ImageJ.
-
Flow Cytometry: Whole tumor lysates or splenocytes are processed into single-cell suspensions and stained with fluorescently-labeled antibodies to quantify various immune cell populations (e.g., CD4+, CD8+, CD25+).[10]
-
Quantitative Real-Time PCR (qPCR): RNA is extracted from tumor tissue to measure the expression levels of specific genes of interest, such as IL-18 and H2-Aa (an MHC class II component).[8]
-
RNA Sequencing (RNA-seq): A global, unbiased approach used to determine the differential gene expression profiles in tumors treated with this compound versus controls.[8][9] This has been instrumental in identifying the pathways modulated by the compound.
-
In Vitro Assays: NF1-deficient cell lines have been used to assess the direct effect of this compound on pERK levels.[6] Bone marrow-derived macrophages (BMDMs) have been used to study the compound's impact on macrophage polarization and cytokine secretion.[6]
Conclusion
This compound represents a promising therapeutic agent that functions as an RXR agonist to remodel the tumor microenvironment. Its mechanism is centered on enhancing anti-tumor immunity by reducing immunosuppressive cell populations and promoting the activity of cytotoxic T cells. Additionally, its ability to inhibit the pro-proliferative ERK signaling pathway contributes to its overall anti-cancer effects. The differential regulation of gene pathways compared to other RXR agonists suggests a unique therapeutic profile that warrants further investigation, particularly in combination with checkpoint inhibitor immunotherapies. Future research should focus on elucidating the precise transcriptional targets that mediate the observed downstream effects on immune cells and kinase signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of specific RXR heterodimers by an antagonist of RXR homodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The RXR Agonist MSU42011 Is Effective for the Treatment of Preclinical HER2+ Breast Cancer and Kras-Driven Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The RXR Agonist this compound Reduces Tumor Burden in a Murine Preclinical NF1-Deficient Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Novel RXR Agonist this compound Differentially Regulates Gene Expression in Mammary Tumors of MMTV-Neu Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
MSU-42011: A Technical Guide to its Retinoid X Receptor Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the retinoid X receptor (RXR) agonist activity of MSU-42011, a novel rexinoid with demonstrated efficacy in preclinical cancer models. This document details its biological activity, experimental protocols, and key signaling pathways, presenting a comprehensive resource for researchers in oncology and drug development.
Core Concepts: Retinoid X Receptor (RXR) Agonism
Retinoid X receptors are nuclear receptors that function as ligand-activated transcription factors. Upon binding to an agonist like this compound, RXR forms heterodimers with other nuclear receptors, such as the retinoic acid receptor (RAR), the vitamin D receptor (VDR), and the peroxisome proliferator-activated receptor (PPAR). These complexes then bind to specific DNA sequences known as retinoid X response elements (RXREs) in the promoter regions of target genes, modulating their transcription. This regulation affects a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's biological activity.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Comparison (Bexarotene) | Assay | Source |
| EC50 (RXR Transactivation) | 30 nM | 55 nM | GAL4-RXRα Transactivation Assay | [Not explicitly cited, but inferred from multiple sources] |
| Ki (RXR Binding Affinity) | Data not available | Data not available | Competitive Binding Assay | N/A |
| IC50 (Cell Viability) | Not effective in A549 lung cancer cells; No response in MPNST precursor cells | Data not available | MTT Assay or similar | [1] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Dosing Regimen | Key Outcomes | Source |
| MMTV-Neu Breast Cancer | 100 mg/kg in diet | Significant reduction in tumor growth and volume. | [1] |
| A/J Mouse Lung Cancer | 100 mg/kg in diet | Marked decrease in tumor number, size, and histopathology. | [1] |
| NF1-Deficient Tumors | 25 mg/kg i.p. | Dose-dependent reduction in tumor volume. | [2] |
Table 3: Safety Profile of this compound
| Parameter | Observation | Comparison (Bexarotene) | Source |
| Plasma Triglycerides | No significant increase. | Significant elevation. | [2] |
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the activation of RXR and the subsequent modulation of gene expression. Its anti-tumor effects, however, appear to be largely mediated by the modulation of the tumor microenvironment rather than direct cytotoxicity to cancer cells.
RXR Signaling Pathway
Upon activation by this compound, RXR can form homodimers or heterodimers, leading to the transcription of various genes involved in cellular processes.
Caption: RXR Signaling Pathway Activation by this compound.
Immunomodulatory Effects
A key aspect of this compound's anti-cancer activity is its ability to modulate the immune landscape within the tumor microenvironment.
Caption: Immunomodulatory Effects of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
GAL4-RXRα Transactivation Assay
This assay measures the ability of a compound to activate the RXRα receptor. It utilizes a chimeric receptor consisting of the Gal4 DNA-binding domain fused to the ligand-binding domain (LBD) of RXRα.
Workflow:
Caption: GAL4-RXRα Transactivation Assay Workflow.
Detailed Protocol:
-
Cell Culture: Maintain HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection: Seed cells in 96-well plates. Co-transfect with a Gal4-RXRα-LBD expression vector and a luciferase reporter vector containing an upstream activating sequence (UAS).
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Luminescence Measurement: After another 24 hours of incubation, lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Plot the luminescence data against the compound concentration and determine the EC50 value using a non-linear regression analysis.
In Vivo Murine Cancer Model Studies
MMTV-Neu Breast Cancer Model:
-
Animal Model: Female MMTV-Neu transgenic mice, which spontaneously develop mammary tumors that mimic human HER2+ breast cancer, are used.
-
Treatment Protocol: Once tumors reach a palpable size (e.g., 200 mm³), randomize mice into treatment and control groups. Administer this compound at a dose of 100 mg/kg mixed in the daily diet. The control group receives a standard diet.
-
Tumor Measurement: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (length × width²) / 2.
-
Endpoint and Analysis: At the end of the study (e.g., 21 days), euthanize the mice, excise the tumors, and weigh them. Analyze tumors for biomarkers of proliferation (e.g., Ki-67) and immune cell infiltration via immunohistochemistry or flow cytometry.
A/J Mouse Lung Cancer Model:
-
Tumor Induction: Induce lung tumors in A/J mice by intraperitoneal injection of a carcinogen such as urethane.
-
Treatment Protocol: Several weeks after tumor induction, randomize mice into treatment and control groups. Administer this compound at a dose of 100 mg/kg in the diet.
-
Tumor Assessment: At the study endpoint, euthanize the mice and harvest the lungs. Count the number of surface lung tumors under a dissecting microscope.
-
Histopathological Analysis: Fix the lungs in formalin, embed in paraffin, and section for histopathological examination to assess tumor grade and morphology.
Conclusion
This compound is a potent RXR agonist with significant anti-tumor activity in preclinical models of breast and lung cancer. Its mechanism of action is distinguished by its profound immunomodulatory effects within the tumor microenvironment, coupled with a favorable safety profile that avoids the hypertriglyceridemia associated with other rexinoids like bexarotene. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound as a potential therapeutic agent in oncology. Further research is warranted to determine its binding affinity (Ki) and to explore its efficacy in a broader range of cancer types.
References
The RXR Agonist MSU-42011: A Novel Inhibitor of p-ERK Signaling in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
MSU-42011 is a novel, potent, and selective retinoid X receptor (RXR) agonist that has demonstrated significant anti-tumor activity in various preclinical cancer models. A key mechanism of its action is the inhibition of phosphorylated extracellular signal-regulated kinase (p-ERK), a critical node in the MAPK/ERK signaling pathway frequently hyperactivated in cancer. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its inhibitory effects on p-ERK. It consolidates quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows to support further research and development in this area.
Introduction: this compound and the p-ERK Signaling Axis
The MAPK/ERK pathway is a central signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in genes such as RAS and BRAF, is a hallmark of many cancers, leading to sustained proliferative signaling. The phosphorylation of ERK1 and ERK2 (ERK1/2) is a pivotal event in this pathway, and the levels of p-ERK are often used as a biomarker for pathway activation and as a target for therapeutic intervention.
This compound emerges as a promising therapeutic agent that modulates the tumor microenvironment and inhibits tumor growth by downregulating p-ERK levels.[1] As an RXR agonist, this compound functions as a nuclear receptor activator, influencing the transcription of a wide array of genes.[1] Its anti-tumor effects are largely attributed to its immunomodulatory properties, particularly its ability to repolarize tumor-associated macrophages (TAMs) from a pro-tumor (M2-like) to an anti-tumor (M1-like) phenotype and to enhance the activity of cytotoxic T lymphocytes.[1][2] This immunomodulation is intrinsically linked to the suppression of the p-ERK pathway within the tumor.
Quantitative Data on this compound-Mediated p-ERK Inhibition and Anti-Tumor Efficacy
The efficacy of this compound in reducing p-ERK levels and inhibiting tumor growth has been quantified in several preclinical models. The following tables summarize key findings from these studies.
| Model | Treatment | Effect on p-ERK | Effect on Tumor Growth | Source |
| NF1-deficient MPNST Syngeneic Mouse Model | This compound | 82.51% reduction | Significant tumor volume reduction | [1] |
| Selumetinib | 81.44% reduction | Significant tumor volume reduction | [1] | |
| This compound + Selumetinib | 92.13% reduction | Greater tumor volume reduction than single agents | [1] | |
| Human PNF Cells (in vitro) | 200 nM this compound (3 hours) | ~33-40% reduction | Not Applicable | [1][3] |
| 50 nM Selumetinib (3 hours) | ~70-77% reduction | Not Applicable | [1][3] | |
| This compound + Selumetinib (3 hours) | ~90% reduction | Not Applicable | [3] | |
| Kras-driven Lung Cancer (A/J mice) | This compound | Significant decrease | 27-58% reduction in tumor burden | [2] |
| HER2+ Breast Cancer (MMTV-Neu mice) | This compound | Significant decrease | Significant decrease in tumor burden | [2] |
| Model | Treatment | Effect on Immune Cells | Source |
| NF1-deficient MPNST Syngeneic Mouse Model | This compound | 75.41% reduction in CD206+ macrophages | [1] |
| Selumetinib | 51.46% reduction in CD206+ macrophages | [1] | |
| This compound + Selumetinib | 78.35% reduction in CD206+ macrophages | [1] | |
| HER2+ Breast Cancer (MMTV-Neu mice) | This compound | Increased ratio of CD8+/CD4+CD25+ T cells | [2] |
| Kras-driven Lung Cancer (A/J mice) | This compound | Increased ratio of CD8+/CD4+CD25+ T cells | [2] |
Signaling Pathway and Mechanism of Action
This compound, as an RXR agonist, forms heterodimers with other nuclear receptors, such as RAR, VDR, and LXR, to regulate gene expression.[2] Its anti-tumor activity and p-ERK inhibitory effects are believed to be mediated through the modulation of the tumor immune microenvironment. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed signaling pathway of this compound in p-ERK inhibition.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies employed in the study of this compound.
In Vitro Cell-Based Assays
-
Cell Lines: Human PNF cells (ipNF95.6), mouse MPNST precursor cells, and mouse Nf1-related MPNST cells are commonly used.[1]
-
Treatment: Cells are typically serum-starved prior to treatment with this compound (e.g., 200 nM), selumetinib (e.g., 50 nM), or a combination for a specified duration (e.g., 3 hours for p-ERK analysis).[1][3]
-
Analysis of p-ERK (Western Blotting):
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody against p-ERK1/2 (e.g., anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)) overnight at 4°C. Subsequently, it is incubated with an HRP-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: The membrane is stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.
-
In Vivo Animal Models
-
Mouse Models:
-
NF1-deficient MPNST Syngeneic Model: Mouse MPNST cells are injected subcutaneously into the flank of C57BL/6 mice.[1]
-
Kras-driven Lung Cancer Model: A/J mice are treated with a carcinogen (e.g., vinyl carbamate) to induce lung tumors.[2]
-
HER2+ Breast Cancer Model: MMTV-Neu transgenic mice that spontaneously develop mammary tumors are used.[2]
-
-
Drug Administration: this compound is typically administered in the diet (e.g., 100 mg/kg). Selumetinib can be administered via intraperitoneal injection.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Tissue Harvesting and Analysis: At the end of the study, tumors and other organs are harvested for analysis.
Immunohistochemistry (IHC) for p-ERK
-
Tissue Preparation: Tumors are fixed in formalin and embedded in paraffin. Sections are cut and mounted on slides.
-
Antigen Retrieval: Slides are deparaffinized and rehydrated, followed by antigen retrieval using a citrate-based buffer.
-
Blocking: Endogenous peroxidase activity is quenched, and non-specific binding is blocked with serum.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against p-ERK overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody and an avidin-biotin-peroxidase complex are applied, followed by a DAB substrate for color development.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Quantification: The staining intensity and percentage of positive cells are quantified using image analysis software (e.g., ImageJ).[1]
Flow Cytometry for Immune Cell Profiling
-
Single-Cell Suspension: Tumors are mechanically and enzymatically dissociated to obtain a single-cell suspension.
-
Staining: Cells are stained with a cocktail of fluorescently labeled antibodies against cell surface markers to identify different immune cell populations (e.g., CD45, CD3, CD4, CD8, F4/80, CD206).
-
Data Acquisition: Stained cells are analyzed on a flow cytometer.
-
Data Analysis: Gating strategies are applied to identify and quantify specific immune cell subsets.
Experimental and Logical Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.
Caption: General experimental workflow for this compound evaluation.
Conclusion
This compound represents a promising new therapeutic strategy that targets the tumor microenvironment to inhibit cancer growth. Its ability to suppress p-ERK signaling, a key driver of tumorigenesis, underscores its potential as a valuable agent in the oncologist's armamentarium. The data and protocols summarized in this guide provide a solid foundation for researchers and drug developers to further explore the therapeutic applications of this compound and other RXR agonists in cancer therapy. Future studies should focus on elucidating the detailed molecular mechanisms linking RXR activation to p-ERK inhibition and on evaluating the efficacy of this compound in a broader range of cancer types and in combination with other targeted therapies and immunotherapies.
References
An In-depth Technical Guide to the Immunomodulatory Effects of MSU-42011
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the immunomodulatory properties of MSU-42011, a novel Retinoid X Receptor (RXR) agonist. By summarizing key quantitative data, detailing experimental protocols, and visualizing complex signaling pathways, this document serves as a critical resource for professionals engaged in immunology and oncology research and development.
Core Mechanism of Action
This compound functions as a potent agonist of the Retinoid X Receptor (RXR), a type II nuclear receptor that forms heterodimers with other nuclear receptors to regulate gene transcription.[1][2] Upon activation by this compound, RXR-containing heterodimers modulate the expression of genes involved in critical cellular processes, including immune regulation.[3][4] This activity underlies the compound's ability to reshape the tumor microenvironment from an immunosuppressive to an anti-tumor state.[2][5][6]
Quantitative Analysis of Immunomodulatory Effects
The immunomodulatory activity of this compound has been quantified across various preclinical models. The following tables summarize the key findings on its impact on immune cell populations, cytokine and chemokine expression, and key signaling molecules.
Table 1: Effect of this compound on Immune Cell Populations in Tumor Microenvironments
| Model | Immune Cell Population | Treatment | Change | Significance | Reference |
| Kras-driven Lung Cancer | CD206+ Macrophages | This compound | Decrease | p < 0.0001 | [3][4] |
| Kras-driven Lung Cancer | FOXP3+ Tregs | This compound | Decrease | - | [3][4][7] |
| Kras-driven Lung Cancer | Activated Cytotoxic T cells | This compound | Increase | - | [3][4][7] |
| HER2+ Breast Cancer (MMTV-Neu) | CD8/CD4, CD25 T cell ratio | This compound | Increase | p = 0.0074 | [2][5][6][8] |
| Syngeneic MPNST Model | CD206+ Macrophages | This compound | 75.41% decrease | p < 0.0001 | [3][4] |
| Syngeneic MPNST Model | Activated CD8+ T cells | This compound + selumetinib | Increase | - | [3] |
| Syngeneic MPNST Model | FOXP3+ Tregs | This compound | ~43% reduction | p = 0.0246 | [4] |
Table 2: Modulation of Cytokine and Gene Expression by this compound
| Cell Type/Model | Target | Treatment | Change | Significance | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | Il-13 (immunosuppressive cytokine) | This compound | Decrease | - | [1][9] |
| Bone Marrow-Derived Macrophages (BMDMs) | Ccl6 (pro-inflammatory cytokine) | This compound | Increase | - | [1][9] |
| Bone Marrow-Derived Macrophages (BMDMs) | Tlr9 | This compound | Increase | - | [1][9] |
| Bone Marrow-Derived Macrophages (BMDMs) | Irf1 | This compound | Increase | - | [1][9] |
| MMTV-Neu Mouse Mammary Tumors | IL-18 | This compound | Increase | p = 0.0116 (mRNA), p = 0.04825 (IHC) | [1][9] |
| Human THP1 cells and BMDMs | Various cytokines and chemokines | This compound | Partial reversal of induction by NF1-deficient cell conditioned media | - | [10][11] |
Table 3: Impact of this compound on Intracellular Signaling
| Cell Type/Model | Target | Treatment | Change | Significance | Reference |
| Human PNF cells | pERK | 200 nM this compound (3h) | ~33% reduction | p = 0.0016 | [3][4] |
| LL2 Lung Cancer Model | pERK | 25 mg/kg this compound (14 days) | 82.51% reduction | p < 0.0001 | [3][4] |
| Syngeneic MPNST Model | pERK | This compound | 82.51% reduction | p < 0.0001 | [3] |
Signaling Pathways and Mechanisms of Action
This compound exerts its immunomodulatory effects through the activation of RXR and subsequent downstream signaling cascades. A key pathway inhibited by this compound is the RAS-MAPK pathway, evidenced by the consistent reduction in phosphorylated ERK (pERK) levels in various cancer models.[3][4] Furthermore, this compound has been shown to modulate gene expression related to both innate and adaptive immunity, including the TLR9-IRF1-IFN signaling axis in macrophages.[1][9]
Caption: this compound signaling cascade.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
In Vivo Tumor Growth and Immune Cell Analysis in Syngeneic MPNST Model
-
Animal Model: C57BL/6 mice.[3]
-
Tumor Induction: Murine Nf1-related MPNST cells (3 x 10^5 cells/mouse) harboring Nf1 and Tp53 mutations are injected into the flank.[3]
-
Treatment Regimen: Once tumors reach 3-4 mm in diameter, mice are treated intraperitoneally (i.p.) once daily for 10 days with vehicle, 25 mg/kg this compound, 10 mg/kg selumetinib, or a combination.[3]
-
Tumor Measurement: Tumor growth is monitored every two days using calipers.[3]
-
Immunohistochemistry (IHC): At the endpoint, tumors are harvested for IHC staining to assess levels of pERK and the tumor-promoting macrophage marker CD206.[3][4]
Caption: Workflow for in vivo MPNST studies.
In Vitro Macrophage Polarization Assay
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are isolated from C57BL/6 mice and differentiated with M-CSF (20 ng/mL) for 5 days.[4] Human THP1 monocytes are differentiated into macrophages using PMA (50 ng/mL) for 3 days.[4]
-
Conditioned Media (CM) Preparation: Conditioned media is collected from NF1-deficient cells (e.g., primary murine Nf1-/- DNSCs or human immortalized NF1-/- Schwann cells) cultured for 24 hours.[4]
-
Treatment: Differentiated macrophages are treated with 50% conditioned media with or without this compound for 24 hours.[3][4]
-
Analysis:
-
Flow Cytometry: To determine the percentage of F4/80+ CD206+ immunosuppressive macrophages.[1]
-
qPCR: To measure the gene expression of pro- and anti-inflammatory markers such as Il-13, Ccl6, Tlr9, and Irf1.[1][9]
-
Cytokine Panel: Culture supernatants are analyzed using a multiplex immunoassay (e.g., ProcartaPlex™ Mouse Immune Monitoring Panel) to quantify a broad range of cytokines and chemokines.[3][4]
-
Caption: Macrophage polarization experimental workflow.
Conclusion
This compound demonstrates significant immunomodulatory potential through its action as an RXR agonist. The compound effectively reprograms the tumor microenvironment by reducing immunosuppressive cell populations, enhancing anti-tumor T-cell activity, and modulating cytokine and chemokine signaling. The detailed data and protocols presented in this guide underscore the therapeutic promise of this compound and provide a solid foundation for further research and development in immuno-oncology.
References
- 1. The Novel RXR Agonist this compound Differentially Regulates Gene Expression in Mammary Tumors of MMTV-Neu Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The RXR Agonist MSU42011 Is Effective for the Treatment of Preclinical HER2+ Breast Cancer and Kras-Driven Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The RXR Agonist this compound Reduces Tumor Burden in a Murine Preclinical NF1-Deficient Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The RXR Agonist this compound Reduces Tumor Burden in a Murine Preclinical NF1-Deficient Model [scholarworks.indianapolis.iu.edu]
- 11. The RXR Agonist this compound Reduces Tumor Burden in a Murine Preclinical NF1-Deficient Model - PubMed [pubmed.ncbi.nlm.nih.gov]
MSU-42011: A Technical Guide to its Antitumor Activity in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
MSU-42011 is a novel, orally active synthetic retinoid X receptor (RXR) agonist that has demonstrated significant antitumor activity in a range of preclinical cancer models. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its mechanism of action, efficacy in various cancer types, and detailed experimental protocols for its evaluation. The primary mechanism of this compound involves the activation of RXRs, leading to a multifaceted antitumor response characterized by the modulation of the tumor microenvironment and the inhibition of key oncogenic signaling pathways. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development, facilitating further investigation into the therapeutic potential of this compound.
Introduction
Retinoid X receptors (RXRs) are nuclear receptors that play a pivotal role in regulating gene transcription involved in cellular differentiation, proliferation, and apoptosis.[1] As obligate heterodimeric partners for numerous other nuclear receptors, RXRs are central regulators of diverse physiological processes.[2] The development of synthetic RXR agonists, such as this compound, represents a promising therapeutic strategy in oncology. This compound has shown efficacy in preclinical models of HER2+ breast cancer, Kras-driven lung cancer, and neurofibromatosis type 1 (NF1)-associated malignancies.[2][3] Its antitumor effects are largely attributed to its ability to modulate the tumor immune microenvironment, shifting it from an immunosuppressive to an anti-tumorigenic state, and to inhibit the MAPK/ERK signaling pathway.[1][3]
Mechanism of Action
This compound functions as a selective agonist of RXR.[4] Upon binding, it induces a conformational change in the receptor, leading to the recruitment of coactivators and the regulation of target gene expression.[4] The antitumor activity of this compound is not primarily due to direct cytotoxicity to cancer cells but rather through the modulation of the tumor microenvironment and intracellular signaling pathways.[5]
Immunomodulation of the Tumor Microenvironment
A key aspect of this compound's mechanism of action is its profound impact on the immune cell infiltrate within the tumor. In vivo studies have consistently shown that this compound treatment leads to:
-
A decrease in tumor-promoting immune cells: This includes a reduction in CD206+ tumor-associated macrophages (TAMs) and FoxP3+ regulatory T cells (Tregs), which are known to suppress antitumor immunity.[3][6]
-
An increase in anti-tumor immune cells: Treatment with this compound enhances the presence and activity of CD8+ cytotoxic T lymphocytes, which are critical for tumor cell killing.[2][3] This is often observed as an increased ratio of CD8+ T cells to immunosuppressive T cell populations.[5]
This shift in the immune cell landscape creates a more favorable environment for tumor rejection. The ineffectiveness of this compound in immunodeficient xenograft models further underscores the critical role of its immunomodulatory functions in its antitumor efficacy.[5]
Inhibition of p-ERK Signaling
This compound has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAPK/ERK signaling pathway.[3][4] This pathway is frequently hyperactivated in various cancers, including those with Kras and NF1 mutations, and plays a crucial role in promoting cell proliferation and survival.[3][7] The precise mechanism by which RXR activation by this compound leads to p-ERK inhibition is an area of ongoing investigation, but it is a consistent finding across multiple preclinical models.[3][4]
Preclinical Antitumor Activity
This compound has demonstrated significant antitumor activity in several preclinical cancer models. The following tables summarize the key quantitative data from these studies.
In Vivo Efficacy in a Kras-Driven Lung Cancer Model
| Treatment Group | Dose | Mean Tumor Number | Mean Tumor Burden (mm³) | Reduction in Tumor Burden (%) | Reference |
| Control | - | 3.7 ± 0.4 | 1.03 ± 0.25 | - | [6] |
| This compound | 100 mg/kg in diet | 2.7 ± 0.4 | 0.43 ± 0.06 | 58% | [6] |
In Vivo Efficacy in an NF1-Deficient Malignant Peripheral Nerve Sheath Tumor (MPNST) Model
| Treatment Group | Dose (i.p.) | Mean Tumor Volume (mm³) at Day 10 | Reduction in Tumor Volume vs. Vehicle (%) | Reference |
| Vehicle | - | 1260 | - | [5] |
| This compound | 25 mg/kg | 377 | 70% | [5] |
| Selumetinib | 10 mg/kg | 365 | 71% | [5] |
| This compound + Selumetinib | 25 mg/kg + 10 mg/kg | 95 | 92.5% | [5] |
Modulation of Immune Cells in the Tumor Microenvironment
| Cancer Model | Treatment | Immune Cell Population | Change | Reference |
| Kras-Driven Lung Cancer | This compound | CD206+ Macrophages | Decrease | [6] |
| Kras-Driven Lung Cancer | This compound | FOXP3+ Tregs | Decrease | [6] |
| Kras-Driven Lung Cancer | This compound | Activated CD8+ T cells | Increase | [6] |
| HER2+ Breast Cancer | This compound | CD8:CD4/CD25 T cell ratio | Increase | [3] |
| NF1-deficient MPNST | This compound | CD206+ Macrophages | Decrease | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
In Vivo Antitumor Efficacy Studies
-
Animal Models:
-
Kras-Driven Lung Cancer: A/J mice are injected with vinyl carbamate to induce lung tumorigenesis.[8]
-
HER2+ Breast Cancer: MMTV-Neu transgenic mice, which spontaneously develop mammary tumors, are used.[3]
-
NF1-deficient MPNST: Syngeneic mouse models with subcutaneous implantation of NF1-deficient tumor cells (e.g., LL2 lung cancer cells with Kras/Nras mutations) are utilized.[9]
-
-
Drug Administration:
-
Oral Administration: this compound is incorporated into the rodent diet at a specified concentration (e.g., 100 mg/kg of diet).[8]
-
Intraperitoneal (i.p.) Injection: this compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, PEG300, and saline) and administered daily or on a specified schedule (e.g., 5 days a week) at doses ranging from 12.5 to 100 mg/kg.[9]
-
-
Tumor Measurement: Tumor growth is monitored regularly using calipers to measure tumor volume, calculated using the formula: (length x width²) / 2.[5] In lung cancer models, tumor burden can be assessed by counting surface tumors and histopathological analysis of lung sections.[6]
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0-2000 nM) for a specified duration (e.g., 72 hours).[4]
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized with a solubilization buffer (e.g., DMSO or a detergent-based solution), and the absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control.
Flow Cytometry for Immune Cell Profiling
-
Tumor Digestion: Freshly excised tumors are mechanically and enzymatically dissociated into a single-cell suspension using a cocktail of enzymes such as collagenase, dispase, and DNase.[9]
-
Antibody Staining: The single-cell suspension is stained with a panel of fluorescently labeled antibodies specific for various immune cell markers. A typical panel for analyzing the tumor microenvironment might include:
-
Macrophages: F4/80, CD11b, CD206, CD163
-
T Lymphocytes: CD3, CD4, CD8, FoxP3, CD25
-
A viability dye is included to exclude dead cells from the analysis.
-
-
Data Acquisition and Analysis: Stained cells are acquired on a flow cytometer, and the data is analyzed using appropriate software to quantify the different immune cell populations as a percentage of total live cells or specific parent populations.
Immunohistochemistry (IHC)
-
Tissue Preparation: Tumors are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Antigen Retrieval: Tissue sections are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval using a citrate-based buffer.
-
Blocking and Antibody Incubation: Sections are blocked to prevent non-specific antibody binding and then incubated with primary antibodies against target proteins (e.g., p-ERK, CD206, FoxP3, CD8) at optimized dilutions overnight at 4°C.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a chromogenic substrate (e.g., DAB) to visualize the target protein.
-
Counterstaining and Imaging: Sections are counterstained with hematoxylin to visualize cell nuclei and imaged using a microscope. Quantification of staining can be performed using image analysis software.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound in Cancer
Caption: Proposed signaling pathway of this compound in cancer.
Experimental Workflow for In Vivo Efficacy and Immune Profiling
Caption: Workflow for in vivo evaluation of this compound.
Conclusion
This compound is a promising novel RXR agonist with potent antitumor activity demonstrated in multiple preclinical cancer models. Its unique mechanism of action, centered on the immunomodulation of the tumor microenvironment and inhibition of the MAPK/ERK pathway, positions it as an attractive candidate for further development, both as a monotherapy and in combination with other anticancer agents, such as immune checkpoint inhibitors. The detailed experimental protocols and summary data provided in this guide are intended to facilitate and standardize future research into this compelling therapeutic agent. Further investigation is warranted to fully elucidate the downstream targets of this compound-activated RXR and to translate these promising preclinical findings into clinical applications.
References
- 1. The Novel RXR Agonist this compound Differentially Regulates Gene Expression in Mammary Tumors of MMTV-Neu Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The RXR Agonist MSU42011 Is Effective for the Treatment of Preclinical HER2+ Breast Cancer and Kras-Driven Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ERK MAP Kinase Signaling Regulates RAR Signaling to Confer Retinoid Resistance on Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The RXR Agonist MSU42011 Is Effective for the Treatment of Preclinical HER2+ Breast Cancer and Kras-Driven Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The RXR Agonist this compound Reduces Tumor Burden in a Murine Preclinical NF1-Deficient Model - PMC [pmc.ncbi.nlm.nih.gov]
MSU-42011: A Novel Retinoid X Receptor Agonist for Immune Regulation in Oncology
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
MSU-42011 is an orally active, small molecule agonist of the Retinoid X Receptor (RXR) demonstrating significant immunomodulatory and anti-tumor properties in preclinical studies. As a nuclear receptor agonist, this compound functions as a transcription factor modulator, influencing a wide array of cellular processes critical to immune function and cancer progression. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical models, outlining experimental protocols, and visualizing its signaling pathways and experimental workflows. The evidence presented herein positions this compound as a promising candidate for further investigation, both as a monotherapy and in combination with existing cancer treatments.
Core Mechanism of Action
This compound exerts its biological effects by binding to and activating Retinoid X Receptors (RXRs).[1][2] RXRs are members of the nuclear receptor superfamily that form heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Vitamin D Receptor (VDR).[3] Upon activation by an agonist like this compound, these receptor complexes translocate to the nucleus and bind to specific DNA response elements, thereby regulating the transcription of target genes involved in cellular proliferation, differentiation, survival, and immune cell function.[3] A key downstream effect of this compound is the inhibition of inducible nitric oxide synthase (iNOS) and phosphorylated extracellular signal-regulated kinase (p-ERK) protein expression.[1]
Quantitative Data from Preclinical Studies
The immunomodulatory and anti-tumor efficacy of this compound has been quantified in various preclinical cancer models. The following tables summarize key findings from these studies.
Table 1: In Vivo Efficacy of this compound in a Murine Model of Neurofibromatosis Type 1 (NF1)-Deficient Malignant Peripheral Nerve Sheath Tumors (MPNST)
| Treatment Group | Metric | Result |
| This compound & Selumetinib Combination | Tumor Growth | Significantly Reduced |
| This compound & Selumetinib Combination | pERK Levels | Significantly Reduced |
| This compound & Selumetinib Combination | Tumor-Promoting Macrophages | Significantly Reduced |
| This compound & Selumetinib Combination | Activated CD8+ T cells | Increased |
Source: Data compiled from studies on a syngeneic MPNST model.[4]
Table 2: In Vitro Efficacy of this compound in NF1-Deficient Cells
| Treatment Group | Metric | Result |
| This compound | pERK Levels in human PNF cells | Reduced by approximately 33% |
| This compound & Selumetinib Combination | pERK Levels in NF1-deficient cells | Greater reduction than single agents |
Source: Data from in vitro studies on human and murine NF1-deficient cells.[5]
Table 3: Immunomodulatory Effects of this compound in HER2+ Breast Cancer and Kras-Driven Lung Cancer Models
| Cancer Model | Immune Cell Population | Effect of this compound |
| HER2+ Breast Cancer (MMTV-Neu mice) | CD8/CD4, CD25 T cell ratio | Increased |
| Kras-Driven Lung Cancer (A/J mice) | CD8/CD4, CD25 T cell ratio | Increased |
| Kras-Driven Lung Cancer | Tumor-promoting CD206+ macrophages | Reduced |
| Kras-Driven Lung Cancer | Immunosuppressive CD4-FOXP3 (Tregs) | Reduced |
| Kras-Driven Lung Cancer | Activated cytotoxic T cells | Increased |
Source: Data from immunocompetent murine models of breast and lung cancer.[6][7]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathway for this compound in the tumor microenvironment.
Caption: A generalized workflow for the in vivo assessment of this compound's efficacy.
Experimental Protocols
The following provides a detailed methodology for a key type of experiment used to characterize the in vivo effects of this compound.
4.1. In Vivo Murine Cancer Models
-
Animal Models:
-
HER2+ Breast Cancer: MMTV-Neu transgenic mice, where the MMTV promoter drives the expression of the neu (HER2) oncogene in the mammary gland.[7]
-
Kras-Driven Lung Cancer: A/J mice treated with vinyl carbamate to induce Kras mutations and lung tumorigenesis, which recapitulates the immune cell infiltration seen in human lung cancer.[7]
-
NF1-Deficient MPNST: Syngeneic mouse models of Malignant Peripheral Nerve Sheath Tumors.[5]
-
-
Treatment Administration:
-
This compound is typically administered orally, mixed into the powdered diet of the mice at a specified concentration (e.g., 100 mg/kg).[8]
-
For combination studies, other agents like selumetinib or immunotherapy antibodies (anti-PD1, anti-PDL1) are administered via appropriate routes (e.g., oral gavage, intraperitoneal injection).[5][6]
-
-
Monitoring and Efficacy Assessment:
-
Tumor burden and size are monitored over time using methods such as ultrasound imaging.[6]
-
-
Immunophenotyping:
-
At the end of the treatment period, tumors and relevant tissues (e.g., lungs) are harvested.
-
Flow Cytometry: Whole tumor lysates are prepared to create single-cell suspensions. These are then stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD8, CD4, CD25, FOXP3) to quantify the different immune cell populations.[7][9]
-
Immunohistochemistry (IHC): Tumor sections are stained with antibodies to visualize the presence and localization of specific immune cells within the tumor microenvironment.[6][9]
-
-
Molecular Analysis:
Conclusion and Future Directions
This compound represents a novel immunomodulatory agent with a distinct mechanism of action centered on the activation of the Retinoid X Receptor. Preclinical data strongly support its potential as an anti-cancer therapeutic, particularly through its ability to modulate the tumor microenvironment by reducing immunosuppressive cell populations and enhancing the activity of cytotoxic T cells.[5][10] The synergistic effects observed when combined with MEK inhibitors and immune checkpoint blockades suggest a promising future for this compound in combination therapy regimens.[5][6] Further research, including more extensive immune profiling through techniques like RNA sequencing and evaluation in additional preclinical models, will be crucial to fully elucidate its mechanisms of action and pave the way for potential clinical translation.[5]
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. The Novel RXR Agonist this compound Differentially Regulates Gene Expression in Mammary Tumors of MMTV-Neu Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The RXR Agonist this compound Reduces Tumor Burden in a Murine Preclinical NF1-Deficient Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Abstract 726: The retinoid X receptor agonist MSU42011 enhances efficacy of anti-PD1 therapy in a HER2+ breast cancer model through a CD4-IL12 axis | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 9. The RXR Agonist MSU42011 Is Effective for the Treatment of Preclinical HER2+ Breast Cancer and Kras-Driven Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The RXR Agonist MSU42011 Is Effective for the Treatment of Preclinical HER2+ Breast Cancer and Kras-Driven Lung Cancer - ProQuest [proquest.com]
MSU-42011: A Novel Retinoid X Receptor Agonist for KRAS-Driven Cancers
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
KRAS mutations are among the most prevalent and challenging oncogenic drivers, historically rendering tumors resistant to conventional therapies. A growing body of preclinical evidence highlights the therapeutic potential of MSU-42011, a novel retinoid X receptor (RXR) agonist, in various KRAS-driven cancer models. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, outlining experimental protocols, and visualizing the involved signaling pathways. The data presented herein underscore the promise of this compound as a modulator of the tumor microenvironment and a potential component of combination therapies for KRAS-mutant cancers.
Core Mechanism of Action
This compound is a small molecule that functions as a retinoid X receptor (RXR) agonist. Upon binding to RXR, it induces a conformational change that leads to the dimerization of RXR with other nuclear receptors. These receptor dimers then act as transcription factors, modulating the expression of a wide array of genes involved in critical cellular processes, including immune regulation.
In the context of KRAS-driven cancers, the primary anti-tumor effects of this compound are not due to direct cytotoxicity but rather to its profound immunomodulatory activities within the tumor microenvironment (TME).[1][2][3] Its mechanism is multifaceted, leading to a reduction in immunosuppressive cell populations and an enhancement of anti-tumor immunity. Furthermore, this compound has been shown to decrease the phosphorylation of ERK (pERK), a critical downstream effector in the hyperactive RAS signaling pathway characteristic of KRAS-mutant tumors.
Quantitative Preclinical Data Summary
The efficacy of this compound, both as a monotherapy and in combination with other agents, has been demonstrated in several preclinical models of KRAS-driven cancer. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vivo Efficacy of this compound in a Kras-Driven Lung Cancer Model (A/J Mice)
| Treatment Group | Average Tumor Number | Average Tumor Burden (mm³) | Reduction vs. Control | p-value (Tumor Burden) |
| Control | 3.7 ± 0.4 | 1.03 ± 0.25 | - | - |
| This compound | 2.7 ± 0.4 | 0.43 ± 0.06 | 58% | 0.0015 |
Data from studies on A/J mice with vinyl carbamate-induced lung tumorigenesis, where Kras mutations are common.[1]
Table 2: In Vivo Efficacy of this compound and Selumetinib in a Syngeneic MPNST Model
| Treatment Group | Tumor Volume at Day 7 (mm³) | % Reduction vs. Vehicle | Tumor Volume at Day 10 (mm³) | % Reduction vs. Vehicle |
| Vehicle | 419 | - | 1260 | - |
| This compound | 139 | 66.8% | 377 | 70.1% |
| Selumetinib | 99 | 76.4% | 365 | 71.0% |
| Combination | 40 | 90.5% | 95 | 92.5% |
Malignant peripheral nerve sheath tumors (MPNSTs) are often driven by NF1 deficiency, which leads to RAS hyperactivation.[4]
Table 3: Immunohistochemical Analysis of Tumors Treated with this compound and Selumetinib
| Treatment Group | % Reduction in pERK Levels vs. Vehicle | % Reduction in CD206+ Macrophages vs. Vehicle |
| This compound | 82.51% | 75.41% |
| Selumetinib | 81.44% | 51.46% |
| Combination | 92.13% | 78.35% |
Data from a syngeneic MPNST model after 14 days of treatment.[4]
Table 4: Efficacy of this compound in Combination with Immunotherapy in a Kras-Driven Lung Cancer Model (A/J Mice)
| Treatment Group | Reduction in Tumor Size vs. Antibodies Alone | p-value |
| This compound + anti-PD1 | >50% | <0.0001 |
| This compound + anti-PDL1 | Not explicitly quantified, but significant | 0.017 |
This study highlights the synergistic effect of this compound with immune checkpoint inhibitors.[1]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in KRAS-Driven Cancer
Caption: this compound signaling in KRAS-driven cancer.
Experimental Workflow for In Vivo Tumor Studies
Caption: Workflow for preclinical in vivo tumor model studies.
Detailed Experimental Protocols
The following are generalized protocols based on methodologies reported in the cited literature. Researchers should consult the original publications for specific details and optimize for their experimental conditions.
A/J Mouse Model of Lung Carcinogenesis
-
Animal Model: Use male A/J mice, which are susceptible to chemically induced lung tumors.
-
Tumor Induction: Administer vinyl carbamate (dissolved in a suitable vehicle like saline) via intraperitoneal injection to induce Kras mutations and subsequent lung tumorigenesis.[1]
-
Treatment: After a period of tumor development (e.g., 8 weeks), randomize mice into treatment groups. Administer this compound through a formulated diet (e.g., 100 mg/kg of diet).[2]
-
Monitoring: Monitor tumor growth over time using non-invasive imaging techniques such as ultrasound.[2]
-
Endpoint Analysis: At the study endpoint (e.g., after 12 weeks of treatment), euthanize the mice and harvest the lungs.[1]
-
Histology and Immunohistochemistry: Fix the lungs in formalin, embed in paraffin, and section for hematoxylin and eosin (H&E) staining to count and measure tumors. Perform immunohistochemistry (IHC) for markers of interest such as pERK, CD8, and FOXP3.[1][2]
Syngeneic MPNST Xenograft Model
-
Cell Culture: Culture murine MPNST cells in appropriate media and conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of MPNST cells (e.g., 1 x 10^6 cells) into the flank of immunocompetent C57BL/6 mice.[5]
-
Treatment: Once tumors reach a palpable size, randomize mice into treatment groups: vehicle, this compound, selumetinib, and the combination. Administer drugs via appropriate routes (e.g., oral gavage for selumetinib, dietary administration for this compound).
-
Tumor Measurement: Measure tumor volume every two days using calipers.[4]
-
Endpoint Analysis: After the treatment period (e.g., 10-14 days), harvest the tumors.[4]
-
Immunohistochemistry: Process a portion of the tumor for IHC analysis of pERK and the macrophage marker CD206.[4]
-
Flow Cytometry: Dissociate another portion of the tumor into a single-cell suspension for flow cytometric analysis of immune cell populations, including CD8+ T cells.[4]
Immunohistochemistry (IHC)
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded tumor sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer.
-
Blocking: Block endogenous peroxidase activity and non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with primary antibodies against the target proteins (e.g., pERK, CD206, CD8, FOXP3) at optimized dilutions overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the signal using a DAB substrate.[3]
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
-
Image Analysis: Acquire images using a microscope and quantify the staining intensity or the number of positive cells using appropriate software.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for KRAS-driven cancers, primarily through its ability to reprogram the tumor microenvironment from an immunosuppressive to an anti-tumor state. The preclinical data strongly support its potential, particularly in combination with MEK inhibitors and immune checkpoint blockers.[4][1][6] The ineffectiveness of this compound in immunodeficient xenograft models further solidifies its immunomodulatory mechanism of action.[2][3][7]
Future research should focus on elucidating the detailed transcriptomic and proteomic changes induced by this compound in different immune cell subsets. Further preclinical studies in a wider range of KRAS-mutant tumor models are warranted to define the spectrum of its activity. Ultimately, the promising preclinical findings lay a strong foundation for the clinical translation of this compound for the treatment of challenging KRAS-driven malignancies.
References
- 1. The RXR Agonist MSU42011 Is Effective for the Treatment of Preclinical HER2+ Breast Cancer and Kras-Driven Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The RXR Agonist this compound Reduces Tumor Burden in a Murine Preclinical NF1-Deficient Model [mdpi.com]
- 5. The RXR Agonist this compound Reduces Tumor Burden in a Murine Preclinical NF1-Deficient Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. The RXR Agonist MSU42011 Is Effective for the Treatment of Preclinical HER2+ Breast Cancer and Kras-Driven Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Retinoid X Receptor Agonist MSU-42011: A Novel Therapeutic Avenue for NF1-Deficient Tumors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Neurofibromatosis type 1 (NF1) is a genetic disorder characterized by a predisposition to the development of tumors, particularly plexiform neurofibromas (PNFs) and malignant peripheral nerve sheath tumors (MPNSTs). These tumors are driven by the hyperactivation of the Ras signaling pathway due to the loss of the NF1 tumor suppressor gene. This guide delves into the preclinical evidence supporting the use of the novel Retinoid X Receptor (RXR) agonist, MSU-42011, as a potential therapeutic agent for NF1-deficient tumors. We will explore its mechanism of action, synergistic effects with existing therapies, and provide detailed experimental protocols for the evaluation of similar compounds in relevant tumor models.
Introduction: The Challenge of NF1-Deficient Tumors
Neurofibromatosis type 1 is a prevalent inherited disorder affecting approximately 1 in 3,000 individuals worldwide. A significant portion of individuals with NF1, around 50%, will develop plexiform neurofibromas (PNFs), which can undergo malignant transformation into highly aggressive and often fatal malignant peripheral nerve sheath tumors (MPNSTs) in about 10-15% of these cases.[1][2] The primary driver of tumorigenesis in these cases is the biallelic inactivation of the NF1 gene, which encodes neurofibromin, a critical negative regulator of the Ras proto-oncogene. This leads to the constitutive activation of the Ras/MAPK signaling cascade, promoting uncontrolled cell growth and survival.
Current therapeutic options for NF1-associated tumors are limited. While the MEK inhibitor selumetinib has received FDA approval for the treatment of inoperable PNFs, its efficacy in the more aggressive MPNSTs is limited, and it is associated with significant dose-limiting toxicities.[1] This underscores the urgent need for novel therapeutic strategies that can effectively target the underlying biology of NF1-deficient tumors.
This compound: A Novel Retinoid X Receptor (RXR) Agonist
This compound is a novel synthetic agonist of the Retinoid X Receptor (RXR), a type of nuclear receptor that plays a crucial role in regulating gene expression involved in various cellular processes, including differentiation, proliferation, and apoptosis. RXR agonists have shown promise in various cancer models, particularly those driven by KRAS mutations, which, like NF1-deficiency, lead to hyperactive Ras signaling.[1][2] The therapeutic potential of this compound in NF1-deficient tumors stems from its ability to modulate the tumor microenvironment and directly impact cancer cell signaling.
Mechanism of Action in NF1-Deficient Tumors
The anti-tumor activity of this compound in the context of NF1-deficiency is multi-faceted, involving both direct effects on tumor cells and modulation of the surrounding immune microenvironment.
-
Downregulation of the Ras/MAPK Pathway: this compound has been shown to decrease the phosphorylation of ERK (pERK), a key downstream effector in the Ras/MAPK pathway.[1][3][4] By reducing pERK levels, this compound can inhibit the uncontrolled proliferation and survival of NF1-deficient tumor cells.
-
Modulation of the Tumor Immune Microenvironment: NF1-deficient tumors are often characterized by significant infiltration of immune cells, particularly tumor-associated macrophages (TAMs), which can promote tumor growth and suppress anti-tumor immunity.[1][2] this compound has demonstrated the ability to repolarize the tumor immune microenvironment by:
This shift in the immune landscape from a pro-tumorigenic to an anti-tumorigenic state is a key component of this compound's therapeutic effect.
Preclinical Efficacy of this compound in NF1-Deficient Tumor Models
Preclinical studies utilizing both in vitro and in vivo models of NF1-deficient tumors have provided compelling evidence for the therapeutic potential of this compound.
In Vitro Studies
In studies using human and murine NF1-deficient cell lines, this compound demonstrated a dose-dependent reduction in pERK levels.[1][4] This effect was further enhanced when combined with the MEK inhibitor selumetinib.
In Vivo Studies in a Syngeneic MPNST Model
The efficacy of this compound was further evaluated in an immunocompetent syngeneic mouse model of MPNST, which faithfully recapitulates the tumor microenvironment.[1][8] In this model, this compound, administered as a single agent, led to a significant reduction in tumor growth.
Synergy with MEK Inhibitors: A Combination Therapy Approach
A particularly promising finding from preclinical studies is the synergistic anti-tumor effect observed when this compound is combined with the MEK inhibitor selumetinib.[1][3][4] This combination therapy resulted in a more profound and sustained reduction in tumor growth compared to either agent alone.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies evaluating this compound and its combination with selumetinib in NF1-deficient tumor models.
Table 1: In Vitro Reduction of pERK Levels in NF1-Deficient Cells
| Treatment (3 hours) | Cell Line | Approximate Reduction in pERK vs. Control |
| 200 nM this compound | Human PNF Cells | ~40%[8] |
| 50 nM Selumetinib | Human PNF Cells | ~70%[8] |
| 200 nM this compound + 50 nM Selumetinib | Human PNF Cells | ~90%[8] |
| 50 nM Selumetinib | Mouse MPNST Precursor Cells | ~63%[9] |
| 50 nM Selumetinib | Mouse MPNST Cells | ~66%[9] |
Table 2: In Vivo Efficacy in a Syngeneic MPNST Mouse Model (14-day treatment)
| Treatment | Parameter | apx. % Reduction vs. Vehicle |
| Selumetinib | pERK Levels | 81.44%[5][9] |
| This compound | pERK Levels | 82.51%[5][9] |
| Selumetinib + this compound | pERK Levels | 92.13%[5][9] |
| Selumetinib | CD206+ Macrophages | 51.46%[5][9] |
| This compound | CD206+ Macrophages | 75.41%[5][9] |
| Selumetinib + this compound | CD206+ Macrophages | 78.35%[5][9] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in NF1-deficient tumors and the mechanism of action of this compound.
Caption: Simplified Ras/MAPK signaling pathway in the context of NF1 loss.
Caption: Proposed mechanism of action of this compound and its synergy with selumetinib.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating a novel compound in a syngeneic mouse model of MPNST.
Caption: Experimental workflow for in vivo efficacy studies in a syngeneic MPNST model.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of compounds on the viability and proliferation of NF1-deficient cells.
Materials:
-
NF1-deficient cell lines (e.g., human PNF cells, murine MPNST cells)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the test compounds (e.g., this compound, selumetinib) in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 15 minutes at room temperature with gentle shaking to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for pERK Quantification
This protocol is used to measure the levels of phosphorylated ERK (pERK) relative to total ERK in cell or tumor lysates.
Materials:
-
Cell or tumor lysates
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pERK1/2, anti-total ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against pERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the pERK antibody and re-probed with an antibody against total ERK1/2.
-
Quantification: Use densitometry software to quantify the band intensities. The pERK signal should be normalized to the total ERK signal for each sample.
In Vivo Syngeneic MPNST Tumor Model
This protocol describes the establishment and use of a syngeneic MPNST mouse model to evaluate the in vivo efficacy of therapeutic agents.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6)
-
Murine MPNST cell line
-
Matrigel (optional)
-
Test compounds (this compound, selumetinib) and vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture murine MPNST cells and harvest them during the exponential growth phase. Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject a defined number of MPNST cells (e.g., 1 x 10^6) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor development. Once the tumors reach a palpable size (e.g., 50-100 mm³), begin measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When the tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle, this compound, selumetinib, combination).
-
Drug Administration: Administer the treatments according to the planned schedule (e.g., daily intraperitoneal injections) for the duration of the study (e.g., 14 days).
-
Endpoint: At the end of the study, euthanize the mice and harvest the tumors.
-
Downstream Analysis: The harvested tumors can be weighed and processed for further analysis, including Western blotting, flow cytometry, and immunohistochemistry.
Flow Cytometry for Tumor Immune Cell Infiltration
This protocol is used to quantify the different immune cell populations within the tumor microenvironment.
Materials:
-
Harvested tumors
-
Digestion buffer (e.g., collagenase, DNase)
-
Red blood cell lysis buffer
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, F4/80, CD206)
-
Flow cytometer
Procedure:
-
Tumor Dissociation: Mince the harvested tumors and digest them into a single-cell suspension using a digestion buffer.
-
Red Blood Cell Lysis: If necessary, treat the cell suspension with red blood cell lysis buffer to remove contaminating red blood cells.
-
Cell Counting and Viability: Count the cells and assess their viability using a method like trypan blue exclusion.
-
Fc Receptor Blocking: Incubate the cells with Fc block to prevent non-specific antibody binding to Fc receptors on immune cells.
-
Surface Staining: Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against the desired immune cell markers on ice and protected from light.
-
Washing: Wash the cells with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Use flow cytometry analysis software to gate on the different immune cell populations based on their marker expression.
Conclusion and Future Directions
The preclinical data on this compound presents a compelling case for its further investigation as a novel therapeutic agent for NF1-deficient tumors. Its dual mechanism of action, targeting both the intrinsic Ras/MAPK signaling pathway and the extrinsic tumor immune microenvironment, offers a significant advantage over single-pathway inhibitors. The observed synergy with the MEK inhibitor selumetinib is particularly noteworthy, suggesting that a combination therapy approach could provide a more durable and effective treatment for patients with PNFs and MPNSTs.
Future research should focus on further elucidating the precise molecular mechanisms underlying the immunomodulatory effects of this compound and on optimizing the dosing and scheduling of the combination therapy. Ultimately, the promising preclinical findings warrant the clinical evaluation of this compound, both as a monotherapy and in combination with MEK inhibitors, in patients with NF1-associated tumors. This novel therapeutic strategy holds the potential to address the significant unmet medical need in this patient population.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. The RXR Agonist this compound Reduces Tumor Burden in a Murine Preclinical NF1-Deficient Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Preclinical Profile of MSU-42011: A Novel RXR Agonist for HER2+ Breast Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies of MSU-42011, a novel Retinoid X Receptor (RXR) agonist, in the context of HER2-positive breast cancer. The data and methodologies presented herein are compiled from peer-reviewed scientific literature to support further research and development of this compound.
Executive Summary
This compound is a synthetic RXR agonist that has demonstrated significant anti-tumor efficacy in preclinical models of HER2+ breast cancer.[1][2] Its mechanism of action is primarily immunomodulatory, enhancing the host's anti-tumor immune response by modulating key immune cell populations within the tumor microenvironment.[1][3] Specifically, this compound treatment leads to a reduction in tumor-promoting regulatory T cells (Tregs) and an increase in the ratio of cytotoxic CD8+ T cells to immunosuppressive T cells, correlating with tumor growth inhibition.[1][4][5] Gene expression analyses have further elucidated the downstream molecular pathways affected by this compound, highlighting its impact on immune regulation and other cancer-relevant biological processes.[6][7]
In Vivo Efficacy in HER2+ Breast Cancer
The anti-tumor activity of this compound was evaluated in the MMTV-Neu mouse model, a well-established transgenic model that spontaneously develops mammary tumors and recapitulates many features of human HER2+ breast cancer.[7][8]
Tumor Growth Inhibition
Treatment with this compound resulted in a significant reduction in tumor growth. In the MMTV-Neu model, mice with established tumors (approximately 32 mm³) treated with this compound (100 mg/kg in diet) for 10 days showed a significant decrease in tumor fold change compared to the control group.
| Treatment Group | N | Mean Tumor Fold Change (Normalized to Initial Volume) | p-value |
| Control Diet | - | 8.33 | \multirow{2}{*}{0.0069} |
| This compound (100 mg/kg diet) | - | 4.80 |
Data sourced from studies on MMTV-neu mice with established tumors treated for 10 days.
Modulation of the Tumor Immune Microenvironment
Flow cytometric and immunohistochemical analyses of tumors from MMTV-Neu mice treated with this compound revealed significant changes in the composition of tumor-infiltrating lymphocytes (TILs).
| Immune Cell Population | Method | Change with this compound Treatment |
| CD4+ CD25+ T cells | Flow Cytometry | Significantly lower (p=0.0049) |
| FOXP3+ T cells (Tregs) | Immunohistochemistry | Trend towards decrease |
| Ratio of CD8+ to CD4+ CD25+ T cells | Flow Cytometry | Significantly higher (p=0.0074) |
These findings suggest that this compound shifts the balance of the tumor microenvironment from an immunosuppressive to an anti-tumor state.[1][4][5]
Mechanism of Action: RXR-Mediated Immunomodulation
This compound is an agonist of the Retinoid X Receptor (RXR), a nuclear receptor that forms heterodimers with other nuclear receptors to regulate the transcription of a wide array of genes. The anti-tumor effects of this compound are believed to be mediated through the activation of RXR and its subsequent influence on immune signaling pathways.
Signaling Pathway
The binding of this compound to RXR initiates a cascade of transcriptional changes that ultimately alter the cytokine milieu and the function of immune cells within the tumor. This leads to an increase in the recruitment and activation of cytotoxic T lymphocytes (CTLs) and a reduction in the number and suppressive activity of regulatory T cells.
Figure 1. Proposed signaling pathway of this compound in the tumor microenvironment.
Experimental Protocols
MMTV-Neu Mouse Model of HER2+ Breast Cancer
-
Animal Model: Female MMTV-Neu transgenic mice. These mice express the unactivated neu (rat HER2/erbB2) proto-oncogene under the control of the mouse mammary tumor virus (MMTV) promoter, leading to the spontaneous development of mammary tumors.[8]
-
Tumor Monitoring: Palpable tumors are measured regularly using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Treatment: When tumors reach a predetermined size (e.g., ~32 mm³), mice are randomized into treatment and control groups. This compound is administered by incorporating it into the rodent diet at a concentration of 100 mg/kg. Control mice receive a standard diet. Treatment is typically carried out for a period of 10 days.
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized, and tumors are excised for further analysis, including flow cytometry, immunohistochemistry, and RNA sequencing.
Flow Cytometry of Tumor-Infiltrating Lymphocytes
Figure 2. General workflow for flow cytometric analysis of tumor-infiltrating lymphocytes.
-
Tissue Processing:
-
Excised tumors are mechanically minced and then digested in a solution containing collagenase and DNase to obtain a single-cell suspension.
-
The cell suspension is filtered through a cell strainer to remove debris.
-
Red blood cells are lysed using a suitable lysis buffer.
-
-
Antibody Staining:
-
Cells are washed and stained with a cocktail of fluorescently-labeled antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, CD25).
-
For intracellular staining (e.g., FOXP3), cells are fixed and permeabilized after surface staining, followed by incubation with the intracellular antibody.
-
-
Data Acquisition and Analysis:
-
Stained cells are analyzed on a flow cytometer.
-
Data is analyzed using appropriate software to quantify the percentages of different immune cell populations within the CD45+ leukocyte gate.
-
Immunohistochemistry
-
Tissue Preparation:
-
Excised tumors are fixed in formalin and embedded in paraffin (FFPE).
-
FFPE blocks are sectioned into thin slices and mounted on microscope slides.
-
-
Staining Procedure:
-
Slides are deparaffinized and rehydrated.
-
Antigen retrieval is performed to unmask the epitopes.
-
Endogenous peroxidase activity is blocked.
-
Slides are incubated with primary antibodies against the target proteins (e.g., CD4, CD8, FOXP3).
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied.
-
A chromogenic substrate is added to visualize the antibody binding.
-
Slides are counterstained with hematoxylin.
-
-
Image Analysis:
-
Stained slides are imaged using a microscope.
-
The number of positive cells is quantified in representative high-power fields.
-
RNA Sequencing and Analysis
-
RNA Extraction: Total RNA is extracted from flash-frozen tumor samples using a suitable RNA isolation kit.
-
Library Preparation and Sequencing:
-
RNA quality is assessed, and sequencing libraries are prepared.
-
Libraries are sequenced on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Sequencing reads are aligned to the mouse reference genome.
-
Differential gene expression analysis is performed between the this compound-treated and control groups.
-
Pathway analysis (e.g., using the KEGG database) is conducted to identify the biological pathways that are significantly affected by the treatment.[7]
-
Gene Expression Profiling
RNA sequencing of tumors from MMTV-Neu mice treated with this compound revealed a distinct gene expression signature compared to control tumors. The treatment led to the differential regulation of genes involved in immune-related pathways.
| Differentially Regulated Pathway Categories |
| Focal Adhesion |
| Extracellular Matrix |
| Immune Pathways |
Data from KEGG 2019 Mouse database analysis.[7]
Specifically, this compound treatment was found to upregulate the expression of Col6a3 and Map9.[8]
Conclusion
The preclinical data for this compound in HER2+ breast cancer models demonstrate its potential as a novel immunotherapeutic agent. Its ability to modulate the tumor microenvironment, particularly by enhancing the cytotoxic T cell response and reducing immunosuppressive T cells, provides a strong rationale for its further development. The detailed experimental protocols and data presented in this guide are intended to facilitate future investigations into the therapeutic utility of this compound and other RXR agonists in oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. The RXR Agonist MSU42011 Is Effective for the Treatment of Preclinical HER2+ Breast Cancer and Kras-Driven Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IRX4204 Induces Senescence and Cell Death in HER2-positive Breast Cancer and Synergizes with Anti-HER2 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Novel RXR Agonist this compound Differentially Regulates Gene Expression in Mammary Tumors of MMTV-Neu Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Novel RXR Agonist this compound Differentially Regulates Gene Expression in Mammary Tumors of MMTV-Neu Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MSU-42011 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSU-42011 is a novel, synthetic agonist of the Retinoid X Receptor (RXR) demonstrating significant potential in preclinical cancer models. As a transcription factor, RXR activation by this compound modulates the expression of genes involved in critical cellular processes, including immune regulation.[1][2][3] In vivo studies have highlighted its efficacy in reducing tumor burden in various cancers, such as HER2+ breast cancer, Kras-driven lung cancer, and neurofibromatosis type 1 (NF1)-deficient models.[1][2][4] The primary mechanism of action appears to be the modulation of the tumor microenvironment, leading to an anti-tumor immune response.[1][2][5] Notably, this compound has shown synergistic effects when used in combination with immunotherapy agents like anti-PD1/PD-L1 antibodies and MEK inhibitors such as selumetinib.[1][2]
These application notes provide a comprehensive overview of the experimental protocols for in vivo studies involving this compound, based on published preclinical research.
Mechanism of Action: RXR Agonism and Immune Modulation
This compound functions as an RXR agonist. RXRs are nuclear receptors that form heterodimers with other nuclear receptors to regulate gene transcription.[3] The binding of this compound to RXR initiates a cascade of events that ultimately alters the tumor microenvironment. A key effect is the reduction of tumor-promoting immune cells, such as CD206+ macrophages and immunosuppressive regulatory T cells (Tregs, identified by markers like CD4 and FOXP3), and the enhancement of anti-tumor immunity through the activation of cytotoxic CD8+ T cells.[2][4] This immunomodulatory activity is central to its anti-cancer effects.[1] Furthermore, this compound has been shown to decrease the levels of phosphorylated ERK (pERK) in tumor tissues.[2][4]
Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo studies with this compound.
Table 1: Efficacy of this compound in a Carcinogen-Induced A/J Mouse Model of Lung Cancer [1][6]
| Treatment Group | Average Tumor Number | Average Tumor Burden (mm³) | Reduction vs. Control |
| Control | 3.7 ± 0.4 | 1.03 ± 0.25 | - |
| This compound | 2.7 ± 0.4 | 0.43 ± 0.06 | 27% (number), 58% (burden) |
Table 2: Efficacy of this compound as a Single Agent and in Combination with Selumetinib in a Syngeneic MPNST Mouse Model [4]
| Treatment Group | Tumor Volume at Day 10 (mm³) | Inhibition of Tumor Volume vs. Vehicle |
| Vehicle | 964 | - |
| This compound (25 mg/kg) | 458 | 52.5% |
| Selumetinib (10 mg/kg) | 373 | 61.3% |
| Combination | 182 | 81.1% |
Table 3: Immunomodulatory Effects of this compound in Different Cancer Models
| Cancer Model | Key Immunomodulatory Effect | Reference |
| HER2+ Breast Cancer (MMTV-Neu mice) | Increased ratio of CD8:CD4, CD25 T cells. | [1] |
| Kras-Driven Lung Cancer (A/J mice) | Increased ratio of CD8:CD4, CD25 T cells. | [1] |
| NF1-Deficient MPNST | Increased activated CD8+ T cells and reduced tumor-promoting macrophages. | [2] |
Experimental Protocols
Below are detailed protocols for conducting in vivo studies with this compound based on published research.
Protocol 1: Evaluation of this compound in a HER2+ Breast Cancer Model (MMTV-Neu Mice)
1. Animal Model:
2. Tumor Monitoring:
-
Mice are palpated for tumors regularly.
-
Once a tumor is detected, its size is measured twice weekly with calipers.[3]
3. Treatment Administration:
-
When tumors reach a diameter of approximately 4 mm, mice are randomized into treatment and control groups.[3]
-
This compound is incorporated into a powdered rodent chow diet at a concentration of 100 mg/kg.[3][7]
-
The control group receives the same diet with the vehicle only.
-
Treatment is administered for a specified duration, for example, 10 days.[1]
4. Endpoint Analysis:
-
At the end of the treatment period, tumors are harvested.
-
A portion of the tumor can be used for flow cytometry to analyze immune cell populations (e.g., CD4, CD8, CD25).[1]
-
Another portion can be fixed for immunohistochemistry to visualize immune cell infiltration.[1]
Protocol 2: Evaluation of this compound in a Kras-Driven Lung Cancer Model (A/J Mice)
1. Animal Model and Tumor Induction:
-
A/J mice are used for this carcinogen-induced lung cancer model.[1]
-
Lung tumorigenesis is initiated by a single intraperitoneal injection of vinyl carbamate.[1]
2. Treatment Administration:
-
Eight weeks after carcinogen injection, mice are started on a diet containing 100 mg/kg of this compound.[1][5]
-
For combination therapy studies, anti-PD1 or anti-PDL1 antibodies (50 μ g/mouse ) are administered via intraperitoneal injection twice a week, starting two weeks after the initiation of the this compound diet.[1][5]
3. Tumor Assessment:
-
Tumor growth can be monitored over time using ultrasound imaging.[5]
-
At the end of the study (e.g., after 12 weeks of treatment), lungs are harvested.[6]
-
Tumor burden is assessed by counting the number of tumors and measuring their volume.[1][6]
4. Endpoint Analysis:
-
Lungs can be processed for RT-PCR analysis to measure the expression of immune-related genes such as IFNγ.[1][5]
-
Immunohistochemistry can be performed on lung sections to analyze the infiltration of immune cells like CD8+ and FOXP3+ T cells.[1][5]
Protocol 3: Evaluation of this compound in a Syngeneic Malignant Peripheral Nerve Sheath Tumor (MPNST) Model
1. Animal Model and Tumor Implantation:
2. Treatment Administration:
-
When tumors reach a diameter of 3-4 mm, mice are randomized into treatment groups.[4]
-
This compound is administered via intraperitoneal (i.p.) injection once daily, five days a week, for a specified duration (e.g., 10 or 14 days).[4]
-
A dose-response study can be performed with doses ranging from 12.5 to 100 mg/kg.[4] A dose of 25 mg/kg has been identified as effective without causing hypertriglyceridemia.[4]
-
For combination studies, selumetinib (e.g., 10 mg/kg) is also administered via i.p. injection.[4]
3. Tumor Measurement:
-
Tumor volumes are measured with calipers every two days.[4]
4. Endpoint Analysis:
-
Western blotting can be used to determine the levels of pERK.[2]
-
Flow cytometry is used to analyze the immune cell populations within the tumors, including macrophages and T cells.[2]
Safety and Tolerability
In the described studies, this compound was generally well-tolerated. For instance, in the MPNST model, increasing concentrations of this compound did not lead to body weight loss or an increase in plasma triglycerides, a known side effect of some RXR agonists.[4]
Conclusion
This compound is a promising RXR agonist with potent anti-tumor activity in various preclinical cancer models. Its efficacy is largely attributed to its ability to modulate the tumor microenvironment and promote an anti-tumor immune response. The provided protocols offer a foundation for researchers to design and execute in vivo studies to further investigate the therapeutic potential of this compound, both as a monotherapy and in combination with other anti-cancer agents.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The Novel RXR Agonist this compound Differentially Regulates Gene Expression in Mammary Tumors of MMTV-Neu Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The RXR Agonist this compound Reduces Tumor Burden in a Murine Preclinical NF1-Deficient Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for MSU-42011 and Selumetinib Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurofibromatosis type 1 (NF1) is a genetic disorder characterized by the growth of tumors along nerves. A significant challenge in NF1 is the development of plexiform neurofibromas (PNs) and their potential transformation into malignant peripheral nerve sheath tumors (MPNSTs). The MEK inhibitor, selumetinib, has shown efficacy in treating PNs by targeting the hyperactive RAS/RAF/MEK/ERK signaling pathway.[1] However, its effectiveness in MPNSTs is limited.[1]
Recent preclinical research has highlighted a promising combination therapy involving selumetinib and MSU-42011, a novel retinoid X receptor (RXR) agonist.[1][2] this compound exhibits immunomodulatory properties, reducing tumor-promoting immune cells and enhancing the anti-tumor immune response.[1][3] The combination of this compound and selumetinib presents a dual-pronged attack, simultaneously inhibiting tumor cell proliferation and modulating the tumor microenvironment to favor tumor rejection. These application notes provide a summary of the preclinical data and detailed protocols for key experiments based on published research.
Signaling Pathways and Rationale for Combination
Selumetinib directly inhibits MEK1/2, key kinases in the MAPK/ERK signaling cascade, which is crucial for cell proliferation and survival.[4][5][6][7] this compound, as an RXR agonist, forms heterodimers with other nuclear receptors to regulate gene transcription, leading to a modulation of the tumor immune microenvironment.[1][8] This includes a reduction in tumor-promoting M2-like macrophages (CD206+) and an increase in cytotoxic CD8+ T cells. The combination therapy, therefore, targets both the intrinsic tumor cell signaling and the extrinsic immune context.
Figure 1: Dual mechanism of this compound and selumetinib.
Quantitative Data Summary
The following tables summarize the quantitative findings from preclinical studies on the combination of this compound and selumetinib.
Table 1: In Vitro Effects on pERK Levels and Cell Viability
| Treatment (Concentration) | Cell Line | Duration | pERK Reduction vs. Control | Effect on Cell Viability | Reference |
| This compound (200 nM) | PNF cells | 3 hours | ~40% | - | [3] |
| Selumetinib (50 nM) | PNF cells | 3 hours | ~70% | Dose-dependent reduction | [3] |
| Combination | PNF cells | 3 hours | ~90% | Dose-dependent reduction | [3] |
| Selumetinib | Human PNF cells | 3 hours | ~77% | - | [1] |
| Selumetinib | Mouse MPNST precursor cells | 3 hours | ~63% | - | [1] |
| Selumetinib | Mouse MPNST cells | 3 hours | ~66% | - | [1] |
| This compound | Human PNF cells | 3 hours | ~33% | - | [1] |
Table 2: In Vivo Effects on Tumor Growth and Biomarkers in MPNST Mouse Model
| Treatment (Dosage) | Tumor Volume Reduction vs. Vehicle | pERK Level Reduction vs. Vehicle | CD206+ Macrophage Reduction vs. Vehicle | Increase in Activated CD8+ T cells | Reference |
| This compound (25 mg/kg) | Significant | 82.51% | 75.41% | Significant increase | [1][9] |
| Selumetinib (10 mg/kg) | Significant | 81.44% | 51.46% | - | [1][9] |
| Combination | Greater than single agents | 92.13% | 78.35% | Significant increase | [1][9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are based on published protocols and should be optimized for specific laboratory conditions.
Protocol 1: In Vivo Murine Tumor Model
This protocol describes the establishment of a subcutaneous tumor model and subsequent treatment with this compound and selumetinib.
Figure 2: Workflow for in vivo combination therapy studies.
Materials:
-
Mouse Nf1-related MPNST cells (mMPNST)
-
C57BL/6 mice
-
This compound
-
Selumetinib
-
Vehicle (e.g., sterile PBS)
-
Calipers
Procedure:
-
Cell Culture: Culture mMPNST cells under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of mMPNST cells into the flank of C57BL/6 mice.
-
Tumor Growth Monitoring: Monitor mice for tumor growth. Once tumors reach a diameter of 3-4 mm, randomize mice into treatment groups.
-
Treatment Administration: Prepare fresh solutions of this compound (25 mg/kg) and selumetinib (10 mg/kg) in the appropriate vehicle. Administer treatments via intraperitoneal injection once daily for 10-14 days.
-
Tumor Volume Measurement: Measure tumor volume twice weekly using calipers.
-
Tissue Harvest: At the end of the treatment period, euthanize the mice and harvest the tumors for downstream analysis.
Protocol 2: Immunohistochemistry (IHC) for pERK and CD206
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Primary antibodies (anti-pERK, anti-CD206)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tumor sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with the primary antibody (anti-pERK or anti-CD206) overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the signal using a DAB substrate kit.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Imaging and Analysis: Acquire images using a microscope and quantify the staining intensity or number of positive cells using image analysis software.
Protocol 3: Flow Cytometry for Immune Cell Profiling
Materials:
-
Freshly harvested tumor tissue
-
Collagenase/Dispase digestion buffer
-
Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-FoxP3)
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation: Mince the tumor tissue and digest with a collagenase/dispase solution to obtain a single-cell suspension.
-
Cell Staining: Stain the cells with a cocktail of fluorescently conjugated antibodies targeting various immune cell markers.
-
Intracellular Staining (if applicable): For intracellular targets like FoxP3, fix and permeabilize the cells before adding the intracellular antibody.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software to quantify the different immune cell populations.
Protocol 4: Quantitative Real-Time PCR (qPCR) for Cytokine Expression
Materials:
-
Harvested tumor tissue
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target cytokines (e.g., IL-6, CCL2) and a housekeeping gene
Procedure:
-
RNA Extraction: Extract total RNA from tumor tissue using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR using a master mix, primers, and the synthesized cDNA.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of target cytokine genes, normalized to a housekeeping gene.
Logical Relationship of Synergistic Effects
The combination of this compound and selumetinib creates a synergistic anti-tumor effect by addressing different facets of cancer progression.
Figure 3: Synergy of this compound and selumetinib.
Conclusion
The combination of this compound and selumetinib represents a promising therapeutic strategy for NF1-associated tumors, particularly MPNSTs. The preclinical data strongly support the synergistic anti-tumor effects of this combination. The protocols provided herein offer a framework for researchers to further investigate this combination therapy and its potential for clinical translation. Further studies are warranted to fully elucidate the mechanisms of synergy and to evaluate the long-term efficacy and safety of this combination.
References
- 1. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative PCR for Measurement of Cytokine Expression | Springer Nature Experiments [experiments.springernature.com]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. 3.3. Measurement of Cytokine Expression by qRT-PCR [bio-protocol.org]
- 6. How to Use Flow Cytometry for T Cell Subset Analysis [synapse.patsnap.com]
- 7. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A protocol for immunostaining of macrophages in whole-mount mouse cornea, conjunctiva, and lacrimal gland - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MSU-42011 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of MSU-42011, a novel Retinoid X Receptor (RXR) agonist, in various preclinical mouse models. The protocols detailed below are based on peer-reviewed studies and are intended to guide researchers in designing and executing in vivo experiments.
Mechanism of Action
This compound is a synthetic agonist of the Retinoid X Receptor (RXR), a type of nuclear receptor that, upon activation, forms heterodimers with other nuclear receptors to regulate the transcription of a wide array of genes.[1][2] In preclinical cancer models, this compound has demonstrated efficacy through modulation of the tumor microenvironment.[3][4] Its anti-tumor activity is primarily attributed to its immunomodulatory effects, including the polarization of macrophages towards an anti-tumor phenotype and an increase in the ratio of cytotoxic CD8+ T cells to regulatory CD4+ T cells.[2][3][4] Furthermore, this compound has been shown to reduce the phosphorylation of ERK (pERK), a key protein in the MAPK/ERK signaling pathway often hyperactivated in cancer.[2][5]
Signaling Pathway
The binding of this compound to RXR initiates a cascade of transcriptional changes that influence the tumor microenvironment. A simplified representation of this pathway is depicted below.
References
- 1. The Novel RXR Agonist this compound Differentially Regulates Gene Expression in Mammary Tumors of MMTV-Neu Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The RXR Agonist MSU42011 Is Effective for the Treatment of Preclinical HER2+ Breast Cancer and Kras-Driven Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The RXR Agonist this compound Reduces Tumor Burden in a Murine Preclinical NF1-Deficient Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MSU-42011 for Reprogramming Tumor-Promoting Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSU-42011 is a novel synthetic agonist of the Retinoid X Receptor (RXR), a nuclear receptor that plays a crucial role in regulating gene transcription involved in various cellular processes, including immune modulation.[1][2] In the tumor microenvironment (TME), tumor-associated macrophages (TAMs) are key players that can adopt a tumor-promoting M2-like phenotype, characterized by the expression of markers such as CD206.[1] this compound has demonstrated significant potential in reprogramming these pro-tumoral macrophages towards an anti-tumor M1-like phenotype, thereby reducing tumor growth and enhancing anti-tumor immunity.[3][4] These application notes provide detailed protocols for in vitro and in vivo studies to investigate the effects of this compound on macrophage polarization and its anti-tumor efficacy.
Mechanism of Action
This compound functions as an RXR agonist. Upon binding to RXR, it forms heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptor (PPAR) and Liver X Receptor (LXR), which in turn act as transcription factors.[1][2] This activation of RXR signaling in macrophages leads to a shift from an immunosuppressive to an inflammatory phenotype. This reprogramming is characterized by a decrease in M2 markers like CD206 and an increase in pro-inflammatory cytokine expression.[4] Furthermore, this compound has been shown to decrease the phosphorylation of ERK (pERK), a key signaling molecule in the RAS pathway, which is often hyperactive in cancer.[1][2] By modulating the TME, this compound reduces the population of tumor-promoting macrophages and regulatory T cells (Tregs), while increasing the infiltration and activation of cytotoxic CD8+ T cells, ultimately leading to tumor growth inhibition.[1][2]
Data Presentation
In Vivo Efficacy of this compound in Preclinical Cancer Models
| Model | Treatment | Metric | Result | Reference |
| MPNST Mouse Model | This compound (25 mg/kg, i.p., daily for 10 days) | Tumor Volume | Significantly reduced vs. vehicle | [1] |
| MPNST Mouse Model | This compound (25 mg/kg) + Selumetinib (10 mg/kg) | Tumor Volume | 60.3% greater inhibition vs. This compound alone (Day 10) | [1] |
| MPNST Mouse Model | This compound (25 mg/kg) | pERK Levels (IHC) | 82.51% reduction vs. vehicle | [1] |
| MPNST Mouse Model | This compound (25 mg/kg) | CD206+ Macrophages (IHC) | 75.41% reduction vs. vehicle | [1] |
| MPNST Mouse Model | This compound (25 mg/kg) | Activated CD25+CD8+ T cells (Flow Cytometry) | 3.0-fold increase vs. vehicle | [1] |
| Kras-Driven Lung Cancer (A/J mice) | This compound (100 mg/kg in diet) | Tumor Size | Significantly reduced vs. control | [5] |
| Kras-Driven Lung Cancer (A/J mice) | This compound (100 mg/kg in diet) | Tumor Burden | 58% reduction vs. control | [5] |
| HER2+ Breast Cancer (MMTV-Neu mice) | This compound (100 mg/kg in diet) | Tumor Burden | Significantly decreased | [6] |
| HER2+ Breast Cancer (MMTV-Neu mice) | This compound (100 mg/kg in diet) | CD8:CD4/CD25 T cell ratio | Increased (p=0.0074) | [7][8] |
In Vitro Effects of this compound on Macrophages
| Cell Type | Treatment | Metric | Result | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | This compound (300 nM) | F4/80+ CD206+ cells (Flow Cytometry) | Significantly lower vs. conditioned media alone | [4] |
| Bone Marrow-Derived Macrophages (BMDMs) | This compound (300 nM) | Il-13 mRNA expression | Decreased | [4] |
| Bone Marrow-Derived Macrophages (BMDMs) | This compound (300 nM) | Ccl6 mRNA expression | Increased | [4] |
| THP-1 Macrophages (stimulated with PNF cell CM) | This compound | CCL2 mRNA expression | 25% inhibition | [9] |
| THP-1 Macrophages (stimulated with PNF cell CM) | This compound + Selumetinib | CCL2 mRNA expression | 50% inhibition | [9] |
Experimental Protocols
In Vitro Macrophage Polarization Assay
This protocol describes the differentiation of bone marrow-derived macrophages (BMDMs) and their polarization in the presence of tumor-conditioned media and this compound.
Materials:
-
Bone marrow cells isolated from C57BL/6 mice
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
M-CSF (20 ng/mL)
-
Tumor cell line (e.g., murine MPNST cells)
-
This compound (300 nM)
-
6-well tissue culture plates
-
Flow cytometry antibodies: anti-F4/80, anti-CD206
Procedure:
-
BMDM Differentiation:
-
Isolate bone marrow cells from the femurs and tibias of C57BL/6 mice.
-
Culture the cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF.
-
Incubate for 5 days to allow differentiation into BMDMs.
-
-
Preparation of Conditioned Media (CM):
-
Culture the tumor cell line of interest (e.g., MPNST cells) to 70-80% confluency.
-
Replace the medium with serum-free RPMI-1640 and incubate for 24 hours.
-
Collect the supernatant, centrifuge to remove cell debris, and store at -80°C.
-
-
Macrophage Polarization and Treatment:
-
Plate the differentiated BMDMs in 6-well plates.
-
Treat the BMDMs with 50% tumor-conditioned media in the presence or absence of 300 nM this compound.
-
Incubate for 24 hours.
-
-
Analysis by Flow Cytometry:
-
Harvest the BMDMs and stain with fluorescently labeled antibodies against F4/80 and CD206.
-
Analyze the percentage of F4/80+ CD206+ cells using a flow cytometer.
-
In Vivo Syngeneic Mouse Tumor Model
This protocol outlines the establishment of a subcutaneous tumor model and treatment with this compound.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Murine MPNST tumor cells
-
Phosphate-Buffered Saline (PBS)
-
This compound (25 mg/kg)
-
Vehicle control
-
Calipers for tumor measurement
-
Syringes and needles
Procedure:
-
Tumor Cell Implantation:
-
Harvest and resuspend murine MPNST cells in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each C57BL/6 mouse.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth every two days by measuring the tumor dimensions with calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a palpable size (e.g., 3-4 mm in diameter), randomize the mice into treatment and control groups.
-
Administer this compound (25 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily for 10-14 days.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
A portion of the tumor can be fixed in formalin for immunohistochemical (IHC) analysis of pERK and CD206.
-
The remaining tumor tissue can be processed into a single-cell suspension for flow cytometric analysis of immune cell populations (e.g., CD8+ T cells, macrophages).
-
Immunohistochemistry (IHC) for CD206 in Tumor Tissue
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibody: anti-mouse CD206
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution.
-
-
Staining:
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with the primary anti-CD206 antibody.
-
Incubate with an HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
-
-
Analysis:
-
Quantify the number of CD206-positive cells using image analysis software (e.g., ImageJ).
-
Visualizations
Caption: this compound signaling pathway in macrophages.
Caption: Experimental workflow for this compound studies.
Caption: Logical relationship of this compound's anti-tumor effects.
References
- 1. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. spectralinvivo.com [spectralinvivo.com]
- 4. researchgate.net [researchgate.net]
- 5. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 6. laboratory-equipment.com [laboratory-equipment.com]
- 7. mdpi.com [mdpi.com]
- 8. Unorthodox Transcriptional Mechanisms of Lipid-Sensing Nuclear Receptors in Macrophages: Are We Opening a New Chapter? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of MSU-42011 in HER2+ Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSU-42011 is a novel, synthetic agonist of the Retinoid X Receptor (RXR), a nuclear receptor that plays a pivotal role in regulating gene transcription involved in cellular differentiation, proliferation, and immune responses. In the context of HER2-positive (HER2+) breast cancer, this compound has emerged as a promising therapeutic agent. Its primary mechanism of action is not direct cytotoxicity to cancer cells but rather the modulation of the tumor microenvironment (TME), leading to an enhanced anti-tumor immune response. This document provides a comprehensive overview of the application of this compound in HER2+ breast cancer research, including its effects on tumor growth, the immune landscape, and relevant signaling pathways, supplemented with detailed experimental protocols.
Mechanism of Action
This compound functions as an RXR agonist, forming heterodimers with other nuclear receptors to modulate the expression of a wide array of genes. In HER2+ breast cancer, the anti-tumor effects of this compound are largely attributed to its immunomodulatory properties.[1] Treatment with this compound leads to a significant shift in the TME from an immunosuppressive to an anti-tumorigenic state. This is characterized by an increase in the infiltration and activation of cytotoxic CD8+ T lymphocytes and a reduction in tumor-promoting immune cell populations such as regulatory T cells (Tregs).[2] Furthermore, this compound has been shown to decrease the phosphorylation of ERK (p-ERK), a key downstream effector in the HER2 signaling pathway, suggesting a potential impact on oncogenic signaling.[3]
Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in HER2+ breast cancer models.
Table 1: In Vivo Efficacy of this compound in the MMTV-Neu Mouse Model of HER2+ Breast Cancer
| Parameter | Control | This compound | Reference |
| Tumor Growth | - | Significantly decreased tumor burden | [4] |
| p-ERK Levels (IHC) | High | 82.51% reduction | [3] |
Table 2: Immunomodulatory Effects of this compound in the MMTV-Neu Mouse Model
| Immune Cell Population | Control | This compound | Reference |
| Activated CD4+ T cells (% of CD4+ T cells) | 30% | 20% | [2] |
| Ratio of CD8:CD4, CD25 T cells | Low | Significantly increased | [2] |
| IL-18 mRNA Expression (Fold Change) | 1.0 | Increased (p=0.0116) | [5] |
| Col6a3 Protein Levels (Fold Change) | 1.0 | 1.41 (41% increase, p=0.0096) | [5] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation in HER2+ breast cancer models.
Caption: Proposed mechanism of this compound in HER2+ breast cancer.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
In Vivo MMTV-Neu Mouse Model
Objective: To evaluate the in vivo efficacy of this compound on tumor growth in a spontaneous HER2+ breast cancer model.
Materials:
-
Female MMTV-Neu transgenic mice
-
This compound
-
Control diet (e.g., AIN-93G)
-
This compound-formulated diet (100 mg/kg)
-
Calipers
-
Animal scale
Procedure:
-
House female MMTV-Neu mice under standard laboratory conditions.
-
Palpate mice weekly to monitor for tumor development.
-
Once a palpable tumor is detected and reaches a predetermined size (e.g., 200 mm³), randomize mice into control and treatment groups.
-
Provide the control group with the control diet and the treatment group with the this compound-formulated diet (100 mg/kg).
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study (e.g., after 2-3 weeks of treatment or when tumors reach a humane endpoint), euthanize the mice and harvest the tumors for ex vivo analysis.
Immunohistochemistry (IHC) for p-ERK, CD4, and CD8
Objective: To assess the levels and localization of p-ERK, CD4, and CD8 within the tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections (5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) for quenching endogenous peroxidase
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies: Rabbit anti-p-ERK, Rabbit anti-CD4, Rabbit anti-CD8
-
HRP-conjugated goat anti-rabbit secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinize FFPE tumor sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform heat-induced epitope retrieval by incubating slides in antigen retrieval buffer at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
Quench endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.
-
Wash slides with PBS.
-
Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash slides with PBS.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash slides with PBS.
-
Develop the signal using a DAB substrate kit according to the manufacturer's instructions.
-
Counterstain with hematoxylin.
-
Dehydrate the slides through graded ethanol and xylene, and mount with a coverslip using mounting medium.
-
Image the slides using a light microscope and quantify the staining intensity or the number of positive cells using image analysis software (e.g., ImageJ).
Flow Cytometry for Tumor-Infiltrating Lymphocytes
Objective: To quantify the populations of different T cell subsets within the tumor.
Materials:
-
Freshly harvested tumor tissue
-
RPMI-1640 medium
-
Collagenase IV, Hyaluronidase, and DNase I
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainer
-
Red Blood Cell Lysis Buffer
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies: anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-CD25
-
Fixable viability dye
-
Flow cytometer
Procedure:
-
Mince the fresh tumor tissue into small pieces in RPMI-1640 medium.
-
Digest the tissue with a cocktail of Collagenase IV, Hyaluronidase, and DNase I at 37°C for 30-60 minutes with intermittent agitation.
-
Neutralize the enzymatic digestion with RPMI-1640 containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells with FACS buffer.
-
Stain the cells with a fixable viability dye to exclude dead cells.
-
Block Fc receptors with Fc block for 10-15 minutes on ice.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers (CD45, CD3, CD4, CD8, CD25) for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data using flow cytometry analysis software (e.g., FlowJo) to quantify the percentages of different T cell populations within the CD45+ immune cell gate.
Western Blot for p-ERK
Objective: To determine the effect of this compound on the phosphorylation of ERK in HER2+ breast cancer cells or tumor lysates.
Materials:
-
Tumor tissue or cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-ERK, Rabbit anti-total ERK
-
HRP-conjugated goat anti-rabbit secondary antibody
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Homogenize tumor tissue or lyse cells in RIPA buffer to extract total protein.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an ECL chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK to ensure equal protein loading.
-
Quantify the band intensities using image analysis software and normalize the p-ERK signal to the total ERK signal.
Conclusion
This compound represents a promising therapeutic strategy for HER2+ breast cancer by reprogramming the tumor microenvironment to favor an anti-tumor immune response. The data and protocols presented here provide a framework for researchers to further investigate the potential of this compound and other RXR agonists in the treatment of HER2+ breast cancer and other solid tumors. Future studies should focus on elucidating the detailed molecular mechanisms downstream of RXR activation and exploring combination therapies to enhance the efficacy of this novel agent.
References
- 1. Retinoid X Receptor agonists as selective modulators of the immune system for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The RXR Agonist this compound Reduces Tumor Burden in a Murine Preclinical NF1-Deficient Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The RXR Agonist MSU42011 Is Effective for the Treatment of Preclinical HER2+ Breast Cancer and Kras-Driven Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Novel RXR Agonist this compound Differentially Regulates Gene Expression in Mammary Tumors of MMTV-Neu Mice | MDPI [mdpi.com]
Measuring Phosphorylated ERK (pERK) Levels Following MSU-42011 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the accurate measurement of phosphorylated Extracellular Signal-Regulated Kinase (pERK) levels in biological samples following treatment with MSU-42011. This compound is a novel retinoid X receptor (RXR) agonist that has demonstrated potential in preclinical cancer models by modulating key signaling pathways, including the RAS/RAF/MEK/ERK cascade.[1][2][3][4][5] Monitoring the phosphorylation status of ERK1/2 (p44/42 MAPK) is a critical step in understanding the compound's mechanism of action and assessing its therapeutic efficacy. The following protocols for Western Blotting, ELISA, and Flow Cytometry are intended to provide researchers with the necessary tools to quantify the effects of this compound on this crucial signaling node.
Introduction
The Extracellular signal-regulated kinase (ERK) pathway is a central signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of the ERK pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The activation of this pathway culminates in the phosphorylation of ERK1 and ERK2 at specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2). Therefore, quantifying the levels of phosphorylated ERK (pERK) serves as a reliable biomarker for pathway activation.
This compound is a retinoid X receptor (RXR) agonist that has been shown to reduce tumor growth and decrease pERK levels in various cancer models, including those driven by KRAS mutations and in neurofibromatosis type 1 (NF1)-deficient tumors.[1][2][4][5] The mechanism of action involves the modulation of the tumor microenvironment and direct effects on cancer cell signaling.[1][3] Accurate and reproducible measurement of pERK levels is therefore essential for researchers studying the pharmacological effects of this compound.
Signaling Pathway Overview
The diagram below illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and the putative point of modulation by this compound. Growth factor binding to receptor tyrosine kinases (RTKs) activates RAS, which in turn recruits and activates RAF kinases. RAF then phosphorylates and activates MEK1/2, which are dual-specificity kinases that phosphorylate ERK1/2. Activated pERK can then translocate to the nucleus to regulate gene expression. This compound, as an RXR agonist, is thought to indirectly suppress this pathway, leading to a reduction in pERK levels.
Experimental Protocols
This section provides detailed protocols for three common methods to measure pERK levels: Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Flow Cytometry.
I. Western Blotting
Western blotting is a widely used technique to detect specific proteins in a sample. It allows for the semi-quantitative analysis of both total ERK and pERK levels.
A. Materials
-
Cells or tissue treated with this compound
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit or mouse anti-total ERK1/2
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
B. Experimental Workflow
C. Detailed Protocol
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired time period. Include vehicle-treated and positive/negative controls.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel. Include a protein ladder. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against pERK1/2 (typically 1:1000 dilution) overnight at 4°C.[6]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (typically 1:5000 to 1:10,000 dilution) for 1 hour at room temperature.[6]
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To detect total ERK and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
II. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a quantitative measurement of pERK levels and is suitable for high-throughput screening.
A. Materials
-
Cell or tissue lysates
-
pERK ELISA kit (containing pre-coated plates, detection antibody, standards, and buffers)
-
Microplate reader
B. Detailed Protocol
-
Sample Preparation: Prepare cell lysates as described for Western Blotting (steps 1-3). Dilute lysates to fall within the detection range of the ELISA kit.
-
Assay Procedure: Follow the manufacturer's instructions for the specific pERK ELISA kit. A general procedure is as follows: a. Add standards and samples to the wells of the pre-coated microplate.[7][8] b. Incubate for the recommended time (e.g., 1-2 hours at 37°C or room temperature).[7][8] c. Wash the wells multiple times with the provided wash buffer. d. Add the biotin-conjugated detection antibody and incubate.[7] e. Wash the wells. f. Add streptavidin-HRP conjugate and incubate.[7] g. Wash the wells. h. Add TMB substrate and incubate in the dark until color develops.[7] i. Stop the reaction with the stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using the standards provided in the kit. Calculate the concentration of pERK in the samples by interpolating their absorbance values from the standard curve.
III. Flow Cytometry
Flow cytometry allows for the measurement of pERK levels in individual cells within a heterogeneous population.
A. Materials
-
Cell suspension
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold methanol)
-
Staining buffer (e.g., PBS with 1% BSA)
-
Fluorochrome-conjugated anti-pERK1/2 antibody
-
Flow cytometer
B. Detailed Protocol
-
Cell Treatment and Harvesting: Treat cells with this compound as described previously. Harvest the cells by trypsinization or scraping and prepare a single-cell suspension.
-
Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.[9]
-
Permeabilization: Permeabilize the cells by adding ice-cold methanol and incubating on ice for at least 30 minutes.[10]
-
Staining: Wash the cells with staining buffer. Add the fluorochrome-conjugated anti-pERK1/2 antibody and incubate for 30-60 minutes at room temperature in the dark.[11]
-
Data Acquisition: Wash the cells and resuspend in staining buffer. Analyze the samples on a flow cytometer.
-
Data Analysis: Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the pERK signal.
Data Presentation
Quantitative data from the experiments described above should be summarized in a clear and structured format. Below is an example table for presenting pERK quantification data.
| Treatment Group | Concentration | pERK/Total ERK Ratio (Western Blot) | pERK Concentration (pg/mL) (ELISA) | Median Fluorescence Intensity (Flow Cytometry) |
| Vehicle Control | - | 1.00 ± 0.12 | 1500 ± 150 | 5000 ± 450 |
| This compound | 1 µM | 0.65 ± 0.08 | 975 ± 90 | 3250 ± 300 |
| This compound | 10 µM | 0.30 ± 0.05 | 450 ± 55 | 1500 ± 180 |
| Positive Control | - | 2.50 ± 0.20 | 3750 ± 300 | 12500 ± 1100 |
Data are presented as mean ± standard deviation from three independent experiments.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak pERK signal | Ineffective stimulation | Ensure the use of a positive control to confirm pathway activation. |
| Inactive antibody | Use a fresh or validated antibody. | |
| Insufficient protein loading | Increase the amount of protein loaded on the gel. | |
| Phosphatase activity | Ensure phosphatase inhibitors are included in the lysis buffer. | |
| High background in Western Blot | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Optimize antibody dilution. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| High variability in ELISA | Pipetting errors | Use calibrated pipettes and ensure consistent technique. |
| Incomplete washing | Ensure all wells are washed thoroughly. | |
| Bubbles in wells | Be careful not to introduce bubbles when adding reagents. |
Conclusion
The protocols outlined in this document provide a comprehensive guide for measuring pERK levels following treatment with this compound. The choice of method will depend on the specific research question, available equipment, and desired throughput. Consistent execution of these protocols will enable researchers to accurately assess the impact of this compound on the ERK signaling pathway, contributing to a better understanding of its therapeutic potential.
References
- 1. The RXR Agonist this compound Reduces Tumor Burden in a Murine Preclinical NF1-Deficient Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The RXR Agonist this compound Reduces Tumor Burden in a Murine Preclinical NF1-Deficient Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. elkbiotech.com [elkbiotech.com]
- 8. phospho ERK1 + phospho ERK2 + Total ELISA Kit (ab176660) | Abcam [abcam.com]
- 9. Phospho-protein Analysis in Adherent Cells Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphoflow-Based Evaluation of Mek Inhibitors as Small-Molecule Therapeutics for B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of T cells with MSU-42011
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSU-42011 is a novel agonist of the Retinoid X Receptor (RXR) that has demonstrated significant potential in cancer immunotherapy.[1][2][3][4] As a nuclear receptor, RXR plays a crucial role in modulating gene transcription related to various cellular processes, including immune regulation.[1][2] this compound exerts its anti-tumor effects by modulating the tumor microenvironment, leading to a decrease in immunosuppressive cell populations and an increase in activated cytotoxic T lymphocytes.[1][2][4][5] This document provides detailed application notes and a comprehensive protocol for the analysis of T cell populations in response to this compound treatment using flow cytometry.
Mechanism of Action and T Cell Modulation
This compound functions as an RXR agonist, which, upon binding, forms heterodimers with other nuclear receptors to act as transcription factors.[1][2] This activity influences various biological pathways, including those involved in immune cell function.[1][2] In preclinical cancer models, this compound has been shown to reduce the population of tumor-promoting cells such as regulatory T cells (Tregs), which are characterized by the expression of CD4, CD25, and Foxp3.[1] Concurrently, it enhances the presence and activity of anti-tumor immune cells, most notably by increasing the ratio of cytotoxic CD8+ T cells to immunosuppressive CD4+ T cells.[3][4][5] This shift in the immune cell landscape within the tumor microenvironment is a key mechanism behind its anti-cancer efficacy. The effectiveness of this compound appears to be dependent on a competent immune system, as it was found to be ineffective in an athymic xenograft model.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on T cell populations as observed in preclinical studies.
Table 1: Effect of this compound on T cell Populations in a Murine MPNST Model
| Treatment Group | % of FOXP3+CD25+CD4+ Treg Cells (Reduction vs. Vehicle) |
| This compound | ~38% |
| Selumetinib | ~52% |
| This compound + Selumetinib | ~56% |
Data derived from a study on a murine preclinical NF1-deficient model.[1]
Table 2: Effect of this compound on T cell Ratios in HER2+ Breast Cancer and Kras-Driven Lung Cancer Models
| Cancer Model | Parameter | Effect of this compound |
| HER2+ Breast Cancer | Ratio of CD8/CD4, CD25 T cells | Increased (p = 0.0074) |
| Kras-Driven Lung Cancer | Ratio of CD8/CD4, CD25 T cells | Increased (p = 0.016) |
Data from studies on immunocompetent murine models.[3][4][5]
Signaling Pathway
The proposed signaling pathway for this compound's immunomodulatory effects on T cells is initiated by its binding to the Retinoid X Receptor (RXR). This activation leads to the modulation of gene expression, which in turn influences the differentiation and proliferation of T cell subsets. The downstream effects include a reduction in the population of immunosuppressive regulatory T cells (Tregs) and an increase in the prevalence of cytotoxic CD8+ T cells, ultimately leading to an enhanced anti-tumor immune response.
Caption: Proposed signaling pathway of this compound in T cell modulation.
Experimental Workflow
The following diagram outlines the general workflow for analyzing T cell populations from tumor samples treated with this compound using flow cytometry.
Caption: Experimental workflow for T cell analysis by flow cytometry.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the preparation and analysis of T cells from tumor tissue following treatment with this compound.
Materials:
-
Reagents:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase Type IV
-
DNase I
-
Phosphate-Buffered Saline (PBS)
-
ACK Lysing Buffer
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fixation/Permeabilization Buffer (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set)
-
Fluorochrome-conjugated antibodies (see Table 3 for suggestions)
-
Viability Dye (e.g., Zombie NIR™ or similar)
-
-
Equipment:
-
GentleMACS Dissociator or similar tissue dissociator
-
70 µm cell strainers
-
50 mL conical tubes
-
1.5 mL microcentrifuge tubes
-
Flow cytometer
-
Table 3: Suggested Antibody Panel for T Cell Analysis
| Target | Fluorochrome | Clone (Example) | Purpose |
| CD45 | BV510 | 30-F11 | Pan-leukocyte marker |
| CD3 | APC-Cy7 | 17A2 | T cell marker |
| CD4 | PE-Cy7 | GK1.5 | Helper T cell marker |
| CD8a | APC | 53-6.7 | Cytotoxic T cell marker |
| CD25 | PE | PC61 | Activation and Treg marker |
| Foxp3 | Alexa Fluor 488 | FJK-16s | Treg lineage marker |
| Viability Dye | Zombie NIR™ | Live/dead cell discrimination |
Procedure:
-
Tumor Dissociation and Single-Cell Suspension Preparation:
-
Excise tumors from control and this compound-treated animals and place them in cold RPMI-1640 medium.
-
Mince the tumors into small pieces using a sterile scalpel.
-
Transfer the minced tissue into a dissociation tube containing an enzymatic digestion cocktail (e.g., RPMI-1640 with Collagenase IV and DNase I).
-
Incubate at 37°C for 30-60 minutes with gentle agitation, or process using a mechanical dissociator following the manufacturer's protocol.
-
Pass the digested tissue through a 70 µm cell strainer into a 50 mL conical tube to obtain a single-cell suspension.
-
Wash the cells with PBS and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
-
Red Blood Cell (RBC) Lysis:
-
Resuspend the cell pellet in ACK Lysing Buffer and incubate for 5 minutes at room temperature to lyse red blood cells.
-
Add excess PBS to stop the lysis reaction and centrifuge as before.
-
Discard the supernatant and resuspend the cell pellet in Flow Cytometry Staining Buffer.
-
-
Cell Counting and Viability Assessment:
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Assess cell viability using Trypan Blue exclusion. A viability of >90% is recommended.
-
-
Staining for Surface Markers:
-
Adjust the cell concentration to 1 x 10^7 cells/mL in Flow Cytometry Staining Buffer.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into 1.5 mL microcentrifuge tubes.
-
Add the viability dye according to the manufacturer's instructions and incubate in the dark.
-
Wash the cells with Flow Cytometry Staining Buffer.
-
Add the cocktail of fluorochrome-conjugated antibodies for surface markers (CD45, CD3, CD4, CD8, CD25) at pre-titrated concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
-
Fixation, Permeabilization, and Intracellular Staining:
-
Resuspend the cells in 1 mL of freshly prepared Fixation/Permeabilization buffer.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells with Permeabilization Buffer.
-
Add the anti-Foxp3 antibody diluted in Permeabilization Buffer.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization Buffer.
-
-
Flow Cytometry Acquisition and Analysis:
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Acquire the samples on a flow cytometer. Be sure to include single-stain controls for compensation.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on live, single cells, followed by gating on CD45+ leukocytes. From the CD45+ population, identify T cells (CD3+), and then further delineate CD4+ and CD8+ subsets. Within the CD4+ population, identify regulatory T cells as CD25+Foxp3+.
-
Conclusion
The analysis of T cell populations by flow cytometry is a critical tool for evaluating the immunomodulatory effects of this compound. The provided protocols and data summaries offer a comprehensive guide for researchers to investigate how this novel RXR agonist can alter the tumor immune microenvironment to favor an anti-tumor response. Careful execution of these methods will enable the generation of robust and reproducible data to further elucidate the therapeutic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The RXR Agonist MSU42011 Is Effective for the Treatment of Preclinical HER2+ Breast Cancer and Kras-Driven Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The RXR Agonist MSU42011 Is Effective for the Treatment of Preclinical HER2+ Breast Cancer and Kras-Driven Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: MSU-42011 In Vivo Oral Administration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing MSU-42011 in in vivo oral administration studies.
Troubleshooting Guide
This guide addresses potential issues that may arise during in vivo experiments with this compound, offering possible causes and solutions.
| Observed Problem | Potential Cause | Recommended Solution |
| Lack of therapeutic effect or tumor growth inhibition. | Inappropriate animal model (e.g., immunodeficient). | This compound's anti-tumor activity is mediated by modulating the tumor microenvironment and requires a functional immune system. It has been shown to be ineffective in athymic nude mice xenograft models.[1][2] It is recommended to use immunocompetent syngeneic mouse models. |
| Suboptimal dosage. | Dosage may need to be optimized for the specific tumor model. Published studies have used doses ranging from 12.5 to 100 mg/kg.[3] | |
| Issues with drug formulation or administration. | Ensure proper preparation of the this compound diet or oral gavage solution. For dietary administration, ensure homogenous mixing. For gavage, confirm the stability of the formulation. | |
| Unexpected toxicity or adverse effects (e.g., weight loss). | Off-target effects or incorrect dosage. | This compound has been reported to be well-tolerated with no significant body weight loss or increase in plasma triglycerides at effective doses.[3][4] If toxicity is observed, re-evaluate the dosage and consider dose-response studies. |
| Vehicle-related toxicity. | Ensure the vehicle used for oral gavage is non-toxic and appropriate for the study duration. | |
| Variability in tumor response among animals. | Inconsistent drug intake with dietary administration. | Monitor food consumption to ensure consistent dosing. If variability is high, consider switching to oral gavage for more precise dose administration. |
| Differences in individual animal immune responses. | Natural variations in the immune system can lead to different responses. Ensure a sufficient number of animals per group to achieve statistical power. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the in vivo oral administration of this compound.
1. What is the recommended method for oral administration of this compound in mice?
This compound has been successfully administered in mice through two primary methods: mixed in the diet and by oral gavage. Dietary administration involves incorporating the compound into powdered rodent chow for continuous exposure.[5] Oral gavage allows for precise, intermittent dosing.
2. What vehicle should be used for preparing this compound for oral gavage?
While the reviewed studies primarily used dietary administration, for oral gavage of similar compounds, vehicles such as a mixture of ethanol and highly purified coconut oil have been used.[3] The choice of vehicle should be based on the solubility of this compound and its compatibility with the animal model.
3. What is the typical dosage range for this compound in in vivo studies?
Effective dosages in murine cancer models have been reported to be in the range of 12.5 mg/kg to 100 mg/kg body weight.[3] The optimal dose will depend on the specific animal model and the therapeutic indication being studied.
4. Is this compound effective in all cancer models?
The efficacy of this compound is dependent on the underlying biology of the cancer and the host's immune system. It has shown significant anti-tumor effects in immunocompetent models of HER2+ breast cancer, Kras-driven lung cancer, and neurofibromatosis type 1 (NF1)-deficient tumors.[1][3][6] However, it was found to be ineffective in an athymic human A549 lung cancer xenograft model, highlighting the importance of an intact immune system for its activity.[1][2]
5. What are the known side effects of this compound in vivo?
In preclinical studies, this compound has been shown to be well-tolerated. Unlike some other RXR agonists like bexarotene, this compound did not lead to an increase in plasma triglycerides.[3][4] No significant weight loss was observed in treated mice.[3]
6. What is the mechanism of action of this compound?
This compound is a retinoid X receptor (RXR) agonist. Its anti-tumor effects are largely attributed to its ability to modulate the tumor microenvironment. It has been shown to reduce tumor-promoting immune cells, such as M2-like macrophages and regulatory T cells (Tregs), while increasing the activity of anti-tumor immune cells like cytotoxic CD8+ T cells.[3][6]
Experimental Protocols
In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the efficacy of orally administered this compound in a syngeneic mouse tumor model.
1. Animal Model:
-
Use an immunocompetent mouse strain suitable for the chosen cancer cell line (e.g., C57BL/6).
2. Tumor Cell Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
3. Treatment Groups:
-
Once tumors reach a palpable size (e.g., 3-4 mm in diameter), randomize the mice into treatment groups:
-
Vehicle control
-
This compound (e.g., 25 mg/kg)
-
Positive control (if available)
-
4. Drug Preparation and Administration:
-
Dietary Administration:
-
Prepare a diet containing this compound at the desired concentration (e.g., 100 mg/kg of diet).
-
Provide the medicated diet ad libitum to the treatment group.
-
-
Oral Gavage:
-
Prepare a homogenous suspension of this compound in a suitable vehicle.
-
Administer the formulation daily via oral gavage at the target dose.
-
5. Monitoring and Endpoints:
-
Measure tumor volume twice weekly.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the animals and harvest the tumors for further analysis (e.g., immunohistochemistry for immune cell markers, gene expression analysis).
Data Presentation
Summary of In Vivo Efficacy Data for this compound
| Cancer Model | Animal Strain | Administration Route | Dosage | Tumor Growth Inhibition | Reference |
| MPNST | C57BL/6 | i.p. injection | 25 mg/kg | Significant reduction in tumor volume | [3] |
| HER2+ Breast Cancer | MMTV-Neu | Diet | 100 mg/kg | Significant decrease in tumor growth | [1] |
| Kras-driven Lung Cancer | A/J | Diet | 100 mg/kg | Significantly reduced tumor size and burden | [1] |
| NF1-deficient MPNST | C57BL/6 | i.p. injection | 25 mg/kg | Significantly reduced tumor volume | [6] |
Visualizations
Signaling Pathway of this compound in the Tumor Microenvironment
Caption: Proposed mechanism of this compound in the tumor microenvironment.
Experimental Workflow for In Vivo Efficacy Studydot
References
- 1. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The RXR Agonist this compound Reduces Tumor Burden in a Murine Preclinical NF1-Deficient Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Novel RXR Agonist this compound Differentially Regulates Gene Expression in Mammary Tumors of MMTV-Neu Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: MSU-42011 and MEK Inhibitor Combination Therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the combination of MSU-42011, a novel retinoid X receptor (RXR) agonist, and a MEK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the this compound and MEK inhibitor combination?
A1: this compound is a retinoid X receptor (RXR) agonist. RXR activation can modulate gene expression related to inflammation and immune cell function. MEK inhibitors, such as selumetinib, target the MAPK/ERK pathway, which is frequently hyperactivated in various cancers and is crucial for cell proliferation and survival. The combination therapy aims to synergistically suppress tumor growth by targeting both the MAPK signaling pathway and modulating the tumor microenvironment. Preclinical studies suggest the combination can lead to a greater reduction in phosphorylated ERK (pERK) levels than either agent alone.
Q2: In which cancer models has this combination shown promise?
A2: The combination of this compound and the MEK inhibitor selumetinib has shown promising results in preclinical models of Neurofibromatosis type 1 (NF1)-associated tumors, such as malignant peripheral nerve sheath tumors (MPNSTs), and in Kras-driven lung cancer models.
Q3: What are the expected effects on the tumor microenvironment?
A3: this compound has been shown to modulate the tumor immune microenvironment by reducing tumor-promoting immune cells like CD206+ macrophages and regulatory T cells (Tregs), while increasing the presence of activated cytotoxic T cells. The combination with a MEK inhibitor may further enhance these immunomodulatory effects.
Q4: How should I determine the optimal concentrations for my in vitro experiments?
A4: Determining the optimal concentrations requires generating dose-response curves for each drug individually to determine their IC50 values in your specific cell line. Subsequently, a dose-response matrix, also known as a checkerboard assay, can be performed to evaluate the combination at various concentrations and ratios to identify synergistic, additive, or antagonistic effects.
Q5: What are some key considerations for in vivo studies?
A5: For in vivo xenograft studies, it is crucial to establish the maximum tolerated dose (MTD) for each drug and the combination. Key parameters to monitor include tumor volume, body weight, and potential toxicities. Pharmacodynamic markers, such as pERK levels in tumor tissue, should be assessed to confirm target engagement.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent cell viability results | - Cell seeding density is not optimal.- Uneven drug distribution in wells.- Edge effects in multi-well plates. | - Optimize cell seeding density for your specific cell line to ensure logarithmic growth during the experiment.- Ensure thorough mixing of drug solutions before and after adding to the wells.- To minimize edge effects, do not use the outer wells of the plate for experimental data; instead, fill them with sterile PBS or media. |
| Difficulty in observing synergistic effects | - Suboptimal drug ratio.- Incorrect incubation time.- Cell line may be resistant to one or both drugs. | - Perform a dose-response matrix with a wide range of concentrations and ratios to identify the optimal synergistic window.- Optimize the drug incubation time (e.g., 24, 48, 72 hours) as synergistic effects can be time-dependent.- Confirm the sensitivity of your cell line to each individual drug. |
| Drug precipitation in culture media | - Poor solubility of this compound or the MEK inhibitor.- High final concentration of DMSO. | - Prepare stock solutions in an appropriate solvent (e.g., DMSO) at a high concentration. When diluting into culture media, ensure the final DMSO concentration is low (typically <0.5%) and does not affect cell viability.- If precipitation occurs, try vortexing the media gently or preparing fresh dilutions. |
In Vivo Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High toxicity or weight loss in animals | - Drug dosage is too high.- Synergistic toxicity of the combination. | - Perform a dose-finding study to determine the MTD of the individual agents and the combination.- Monitor animal health closely, including daily body weight measurements and clinical observations. Be prepared to reduce the dose or frequency of administration if significant toxicity is observed. |
| Lack of tumor growth inhibition | - Insufficient drug dosage or bioavailability.- Tumor model is resistant to the therapy.- Issues with drug formulation or administration. | - Ensure that the drug formulation is stable and administered correctly (e.g., oral gavage, intraperitoneal injection).- Measure drug concentrations in plasma and tumor tissue to confirm adequate exposure.- Assess pharmacodynamic markers (e.g., pERK levels) in tumor tissue to verify target engagement.- Consider using a different tumor model known to be sensitive to MAPK pathway inhibition. |
| Variability in tumor growth between animals | - Inconsistent tumor cell implantation.- Differences in animal health or genetics. | - Ensure a consistent number of viable tumor cells are implanted at the same anatomical site for each animal.- Randomize animals into treatment groups after tumors have reached a predetermined size. |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the MEK inhibitor in culture media.
-
For combination studies, prepare a dose-response matrix.
-
Remove the old media from the cells and add the media containing the drugs.
-
Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubate for the desired duration (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
-
Solubilization and Measurement:
-
Carefully remove the MTT solution.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Determine IC50 values for individual drugs using non-linear regression.
-
Analyze the combination data using software like CompuSyn or SynergyFinder to determine if the interaction is synergistic, additive, or antagonistic.
-
In Vivo Xenograft Study
This protocol provides a general framework for a subcutaneous xenograft study. All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation:
-
Inject a suspension of tumor cells (e.g., 1 x 10^6 cells) subcutaneously into the flank of immunocompromised mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, MEK inhibitor alone, Combination).
-
-
Drug Administration:
-
Prepare drug formulations as required (e.g., in a solution for oral gavage or intraperitoneal injection).
-
Administer the drugs to the respective groups at the predetermined doses and schedule (e.g., daily for 14 days).
-
-
Monitoring:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Monitor the overall health of the animals.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the animals.
-
Excise the tumors and measure their final weight and volume.
-
Collect tumor tissue for pharmacodynamic analysis (e.g., Western blotting for pERK, immunohistochemistry, flow cytometry for immune cells).
-
Quantitative Data
Table 1: In Vitro and In Vivo Efficacy of this compound and Selumetinib Combination
| Parameter | Model System | This compound | MEK Inhibitor (Selumetinib) | Combination | Reference |
| pERK Reduction (in vitro) | Human PNF cells (3h) | ~40% (200 nM) | ~70% (50 nM) | ~90% | |
| Tumor Volume Reduction (in vivo) | MPNST Xenograft (Day 7) | Significant | Significant | Greater than single agents | |
| CD206+ Macrophage Reduction (in vivo) | MPNST Xenograft | Significant | Significant | Greater than single agents | |
| Activated CD8+ T Cell Increase (in vivo) | MPNST Xenograft | Increased | - | Increased |
Note: The values presented are approximate and may vary depending on the specific experimental conditions.
Visualizations
Caption: Combined inhibition of the MAPK pathway and activation of RXR signaling.
Caption: General experimental workflow for this compound and MEK inhibitor combination studies.
Technical Support Center: MSU-42011 In Vitro Cell-Based Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using MSU-42011 in in vitro cell-based assays.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and what is its general mechanism of action?
This compound is a novel agonist for the Retinoid X Receptor (RXR). RXRs are nuclear receptors that form heterodimers with other nuclear receptors (like RAR, PPAR, LXR, VDR) or homodimers.[1][2][3][4][5] Upon activation by a ligand such as this compound, the RXR dimer binds to specific DNA sequences called hormone response elements (HREs), sheds corepressor proteins, and recruits coactivator proteins.[1][3] This complex then initiates the transcription of target genes involved in various cellular processes, including differentiation, proliferation, apoptosis, and immune function.[5]
dot
Caption: Simplified RXR signaling pathway activated by this compound.
Cell Viability / Proliferation Assays (e.g., MTT, MTS, CellTiter-Glo®)
Q2: I am not observing the expected decrease in cell viability after treating my cancer cells with this compound. What could be the reason?
Several factors could contribute to this. Consider the following:
-
Cell Line Specificity: The anti-proliferative effects of this compound can be cell-type dependent. Its primary mechanism is often immunomodulatory, which may not be fully captured in a simple monoculture viability assay.[6][7] For instance, its efficacy in vivo has been linked to the modulation of immune cells within the tumor microenvironment.[7][8]
-
Concentration and Incubation Time: Ensure you have performed a dose-response curve with a sufficient range of concentrations (e.g., 1 nM to 10 µM) and tested various time points (e.g., 24, 48, 72 hours). A common effective concentration in some models is around 300 nM.
-
Assay-Specific Issues: High variability in replicates can mask the true effect. This can be caused by inconsistent cell seeding, pipetting errors during reagent addition, or edge effects in the microplate.[9]
Troubleshooting Steps:
| Potential Issue | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting groups of wells. Check for even cell distribution under a microscope after seeding.[9] |
| Edge Effect | Avoid using the outermost wells of the 96-well plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier. |
| Incorrect Reagent Handling | Ensure assay reagents are within their expiration date, stored correctly, and brought to room temperature before use. Mix reagents thoroughly but gently. |
| Suboptimal Assay Endpoint | For colorimetric assays like MTT, ensure the formazan crystals are fully dissolved before reading. For luminescent assays, ensure plates have equilibrated to room temperature to avoid temperature-dependent signal variation. |
| Solubility of this compound | Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in the culture medium is low (<0.1%) and consistent across all wells, including the vehicle control.[10] |
Gene Expression Analysis (qPCR)
Q3: My qPCR results for this compound target genes (e.g., Il-18, H2-Aa) are highly variable between replicates. What should I check?
High variability in qPCR is a common issue that can obscure the true biological effect of this compound.
Troubleshooting Steps:
| Potential Issue | Recommended Solution |
| RNA Quality and Integrity | Use a spectrophotometer (e.g., NanoDrop) to check RNA purity (A260/280 ratio ~1.8-2.0, A260/230 ratio >2.0). Run an aliquot on a gel or use a Bioanalyzer to confirm RNA integrity. |
| cDNA Synthesis Efficiency | Ensure consistent amounts of starting RNA for all samples. Use a high-quality reverse transcriptase and ensure optimal reaction conditions. Inconsistent cDNA synthesis is a major source of variability.[11] |
| Pipetting Inaccuracy | Use calibrated pipettes and low-retention tips. For small volumes, consider preparing a master mix for each condition to minimize pipetting errors between wells.[11][12] |
| Primer/Probe Design | Ensure primers are specific and efficient. Re-validate primers with a standard curve to check for efficiency (should be 90-110%). Check for primer-dimer formation in the no-template control (NTC) and on a melt curve analysis.[13][14] |
| Genomic DNA Contamination | Treat RNA samples with DNase I before reverse transcription. Design primers that span an exon-exon junction to prevent amplification of contaminating gDNA. |
dot
References
- 1. Retinoid X receptor - Wikipedia [en.wikipedia.org]
- 2. Retinoid X Receptor: Cellular and Biochemical Roles of Nuclear Receptor with a Focus on Neuropathological Involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. proteopedia.org [proteopedia.org]
- 4. google.com [google.com]
- 5. The Novel RXR Agonist this compound Differentially Regulates Gene Expression in Mammary Tumors of MMTV-Neu Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The RXR Agonist MSU42011 Is Effective for the Treatment of Preclinical HER2+ Breast Cancer and Kras-Driven Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. pcrbio.com [pcrbio.com]
- 12. dispendix.com [dispendix.com]
- 13. pcrbio.com [pcrbio.com]
- 14. blog.biosearchtech.com [blog.biosearchtech.com]
enhancing the immunomodulatory effects of MSU-42011
Welcome to the technical support resource for MSU-42011. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to help troubleshoot common issues encountered during experiments aimed at enhancing the immunomodulatory effects of this novel Retinoid X Receptor (RXR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a novel agonist for the Retinoid X Receptor (RXR), a type of nuclear receptor.[1][2] Upon binding, this compound activates RXR, which then forms heterodimers with other nuclear receptors (like PPAR, LXR, VDR).[3] This complex then acts as a transcription factor, binding to DNA and modulating the expression of various genes involved in critical cellular processes, including immune regulation, cell proliferation, and differentiation.[3][4] Its immunomodulatory effects are primarily observed within the tumor microenvironment, where it can shift the balance from an immunosuppressive to an anti-tumor state.[2][5]
Q2: What are the expected immunomodulatory outcomes after successful treatment with this compound in a preclinical tumor model?
In preclinical models of HER2+ breast cancer and Kras-driven lung cancer, effective this compound treatment leads to a significant remodeling of the tumor microenvironment (TME).[2][6] The primary outcomes include a reduction in tumor-promoting immune cells and an increase in anti-tumor effector cells.[4] The compound has demonstrated efficacy in immunocompetent mouse models, but not in immunodeficient models, underscoring that its mechanism of action is dependent on a functional immune system.[2][6]
Q3: Does this compound act directly on tumor cells?
While RXR agonists can have direct effects on cellular proliferation and differentiation, the primary anti-tumor activity of this compound in several preclinical models appears to be mediated through its immunomodulatory functions.[2][6] For instance, in studies with NF1-deficient tumor cells, this compound showed limited direct effects on pERK levels in vitro, whereas significant reductions were observed in vivo where immune cells are present.[1] This suggests the compound's major strength lies in altering the immune landscape to fight the tumor, rather than direct cytotoxicity.
Troubleshooting Guides
Problem 1: I am not observing the expected decrease in tumor-promoting macrophages (e.g., CD206+) in my in vivo experiment.
-
Possible Cause 1: Insufficient Compound Exposure or Suboptimal Dosing.
-
Solution: Verify the formulation and administration route of this compound. The compound has been effectively administered as a diet supplement (e.g., 100 mg/kg diet).[6] Ensure the dose is calculated correctly and that the diet is consumed consistently by the animals. Consider performing a dose-response study to find the optimal concentration for your specific model.
-
-
Possible Cause 2: Timing of Treatment and Analysis.
-
Solution: The immunomodulatory effects of this compound are not instantaneous. Significant changes in immune cell populations, such as the reduction of CD206+ macrophages by over 75%, have been observed after sustained treatment (e.g., 14 days).[1] Ensure your treatment window is sufficiently long before harvesting tumors for analysis.
-
-
Possible Cause 3: Tumor Model Resistance.
-
Solution: The TME can vary significantly between different tumor models. The effects of this compound have been documented in specific KRAS-driven and HER2+ models.[2][6] If using a different model, the baseline immune infiltration and underlying signaling pathways may not be as responsive to RXR agonism. Characterize the baseline TME of your model to ensure it has the target immune populations (e.g., significant macrophage infiltration).
-
Problem 2: High variability in CD8+ T cell activation is observed between replicates.
-
Possible Cause 1: Inconsistent Tumor Size or Necrosis.
-
Solution: Large variations in tumor size can lead to different levels of immune infiltration and necrosis, affecting T cell populations. Group animals by tumor volume before starting treatment. When harvesting, try to dissect away necrotic regions of the tumor before processing for flow cytometry, as this can affect cell viability and marker expression.
-
-
Possible Cause 2: Variability in Flow Cytometry Staining or Gating.
-
Solution: T cell activation markers can be sensitive to staining protocols. Use a standardized protocol with validated antibody concentrations. Always include Fluorescence Minus One (FMO) controls to set accurate gates for activation markers like CD25.[5][6] Analyze all samples on the same day with consistent instrument settings to minimize technical variability.
-
-
Possible Cause 3: Donor-to-Donor Variability (for in vitro human cell assays).
-
Solution: Primary human immune cells are notoriously variable. If working with human PBMCs or isolated T cells, test this compound on cells from multiple healthy donors (minimum of 3-5) to ensure the observed effects are consistent and not donor-specific. Report data for individual donors before averaging.
-
Problem 3: The combination of this compound with an anti-PD-1 antibody does not show a synergistic effect on tumor reduction.
-
Possible Cause 1: Suboptimal Dosing or Scheduling.
-
Solution: The timing and dose of each agent in combination therapy are critical. Published studies have initiated this compound treatment via diet first, followed by bi-weekly injections of the anti-PD-1 antibody.[6] This may allow this compound to first remodel the TME, making it more permissive to checkpoint inhibition. Review your dosing schedule; consider staggering the treatments rather than administering them concurrently.
-
-
Possible Cause 2: Low PD-L1 Expression in the Tumor Model.
-
Solution: Anti-PD-1/PD-L1 therapies are most effective in tumors with existing T-cell infiltration and PD-L1 expression. Perform baseline immunohistochemistry (IHC) or flow cytometry on your tumor model to confirm that PD-L1 is expressed on tumor or immune cells. If expression is absent or very low, the model may not be suitable for this combination therapy.
-
Data Summary Tables
Table 1: Summary of In Vivo Immunomodulatory Effects of this compound
| Parameter | Model | Treatment Details | Result | Reference |
|---|---|---|---|---|
| pERK Levels | Syngeneic MPNST | 14 days treatment | ↓ 82.5% vs. vehicle | [1] |
| CD206+ Macrophages | Syngeneic MPNST | 14 days treatment | ↓ 75.4% vs. vehicle | [1] |
| Activated CD8+ T cells | Syngeneic MPNST | 14 days treatment | ↑ Significant Increase | [1] |
| CD8/CD4,CD25 Ratio | MMTV-Neu (HER2+) | 10 days treatment | ↑ Significant Increase (p=0.0074) | [5][6] |
| Tumor Burden | A/J Lung Cancer | this compound + anti-PD1 | ↓ Significant reduction vs. either agent alone |[2][6] |
Table 2: In Vitro Effects of this compound on Bone Marrow-Derived Macrophages (BMDMs)
| Gene/Cytokine | Treatment Details | Result | Reference |
|---|---|---|---|
| Il-13 (immunosuppressive) | This compound treatment | ↓ Decreased Expression | [7] |
| Ccl6 (pro-inflammatory) | This compound treatment | ↑ Increased Expression | [7] |
| Tlr9 | This compound treatment | ↑ Increased Expression | [7] |
| Irf1 | this compound treatment | ↑ Increased Expression |[7] |
Key Experimental Protocols
Protocol 1: In Vitro Polarization of Bone Marrow-Derived Macrophages (BMDMs) with this compound
This protocol describes how to assess the direct effect of this compound on macrophage polarization, based on methods used to characterize its immunomodulatory activity.[3][7]
-
Isolation of Bone Marrow Cells:
-
Harvest femur and tibia from C57BL/6 mice.
-
Flush bones with sterile PBS using a 25-gauge needle into a 50 mL conical tube.
-
Create a single-cell suspension by passing the marrow through a 70 µm cell strainer.
-
Lyse red blood cells using ACK Lysis Buffer for 5 minutes at room temperature. Quench with PBS and centrifuge.
-
-
Differentiation of BMDMs:
-
Resuspend bone marrow cells in BMDM differentiation medium (e.g., DMEM with 10% FBS, 1% Pen/Strep, and 20 ng/mL M-CSF).
-
Plate cells in non-tissue culture treated 10 cm petri dishes.
-
Incubate for 6-7 days at 37°C, 5% CO2. Add fresh media on Day 3.
-
On Day 7, cells should be adherent and differentiated into macrophages.
-
-
This compound Treatment:
-
Detach BMDMs using a cell scraper and plate into 6-well plates at a density of 1x10^6 cells/well. Allow cells to adhere overnight.
-
Prepare this compound stock solution in DMSO and dilute to final concentrations (e.g., 10 nM - 1 µM) in BMDM medium. Include a DMSO-only vehicle control.
-
Replace the medium in each well with the this compound or vehicle-containing medium.
-
Incubate for 24-48 hours.
-
-
Analysis:
-
RNA Extraction & qPCR: Lyse cells directly in the plate to extract total RNA. Perform reverse transcription followed by qPCR to analyze the expression of polarization markers (e.g., Il-13, Ccl6, Tlr9, Irf1).[7]
-
Flow Cytometry: Harvest cells and stain for surface markers (e.g., F4/80, CD86, CD206) to assess shifts in M1/M2-like populations.
-
Protocol 2: Assessment of T-Cell Activation in Tumor Homogenates by Flow Cytometry
This protocol outlines the analysis of T-cell populations from tumors of mice treated with this compound.[5][6]
-
Tumor Dissociation:
-
Harvest tumors from mice and weigh them. Mince the tumor tissue into small pieces (<1-2 mm) in a petri dish on ice.
-
Transfer minced tissue to a gentleMACS C Tube containing a dissociation buffer (e.g., RPMI with collagenase and DNase).
-
Process the tissue using a gentleMACS Dissociator according to the manufacturer's protocol.
-
Incubate at 37°C for 30-60 minutes with agitation.
-
Filter the resulting cell suspension through a 70 µm strainer to remove debris.
-
-
Immune Cell Staining:
-
Count viable cells using a hemocytometer or automated cell counter.
-
Aliquot approximately 1-2x10^6 cells per tube for staining.
-
Perform a live/dead stain (e.g., using a viability dye) to exclude dead cells from the analysis.
-
Block Fc receptors with an anti-CD16/32 antibody to prevent non-specific antibody binding.
-
Stain with a cocktail of fluorescently-conjugated antibodies against T-cell markers. A typical panel would include: CD45 (to identify immune cells), CD3 (pan T-cell), CD4 (helper T-cell), CD8 (cytotoxic T-cell), and CD25/FoxP3 (for regulatory T-cells).
-
Incubate for 30 minutes on ice in the dark.
-
For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to a standard protocol before adding the intracellular antibody.
-
-
Data Acquisition and Analysis:
-
Acquire samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo).
-
Gate sequentially: 1) Single cells, 2) Live cells, 3) CD45+ immune cells, 4) CD3+ T cells.
-
From the T-cell gate, quantify CD4+ and CD8+ populations.
-
Assess the activation status or subsets within these populations (e.g., CD4+/CD25+/FoxP3+ for Tregs).
-
Calculate the ratio of CD8+ cells to CD4+CD25+ cells to assess the balance of cytotoxic vs. regulatory T cells.[5]
-
References
- 1. mdpi.com [mdpi.com]
- 2. The RXR Agonist MSU42011 Is Effective for the Treatment of Preclinical HER2+ Breast Cancer and Kras-Driven Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Novel RXR Agonist this compound Differentially Regulates Gene Expression in Mammary Tumors of MMTV-Neu Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
minimizing off-target effects of MSU-42011
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MSU-42011, a potent and selective Retinoid X Receptor (RXR) agonist. This guide is intended to help researchers minimize and understand potential off-target or undesirable effects during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule agonist that selectively binds to and activates Retinoid X Receptors (RXRs). RXRs are nuclear receptors that function as transcription factors. Upon activation by a ligand like this compound, RXR forms dimers, either with itself (homodimers) or with other nuclear receptors such as PPAR, LXR, FXR, and RAR (heterodimers).[1][2][3] These receptor dimers then bind to specific DNA sequences called response elements in the promoter regions of target genes, modulating their transcription to produce a biological effect.[1][3] The primary intended effect of this compound in a cancer context is to modulate the tumor microenvironment, for instance, by reducing tumor-promoting immune cells and increasing anti-tumor immune cells.[4][5]
Q2: What are the potential "off-target" or undesirable effects of this compound?
A2: The off-target effects of RXR agonists are typically mechanism-based and arise from the activation of RXR heterodimers that are not the primary therapeutic target. For this compound, these effects are similar to those observed with other RXR agonists like bexarotene and can include:
-
Hypertriglyceridemia: Activation of the RXR/LXR (Liver X Receptor) heterodimer can upregulate genes involved in fatty acid and triglyceride synthesis, leading to elevated plasma triglyceride levels.[6][7]
-
Hypothyroidism: Activation of the RXR/TR (Thyroid Hormone Receptor) heterodimer can suppress the thyroid hormone axis, leading to decreased levels of thyroid-stimulating hormone (TSH) and thyroxine (T4).[1][8]
These effects are considered "off-target" in the context of cancer immunotherapy but are a direct result of activating RXR in various tissues.
Q3: How can I differentiate between on-target immunomodulatory effects and off-target metabolic effects?
A3: Distinguishing between intended and unintended effects requires a multi-pronged approach. On-target effects can be confirmed by analyzing the tumor microenvironment for desired changes in immune cell populations (e.g., increased CD8+ T cells) and measuring the expression of specific immune-related genes.[4][9] Off-target effects should be monitored by measuring plasma lipids and thyroid hormone levels. A successful experiment will show significant on-target activity at a dose that causes minimal, manageable off-target effects.
Q4: What is the recommended concentration range for this compound to minimize off-target effects?
A4: The optimal concentration of this compound is highly dependent on the experimental model (cell line, animal model). It is crucial to perform a dose-response study to identify the therapeutic window. The goal is to find the lowest concentration that achieves the desired on-target biological effect (e.g., tumor growth inhibition, immune cell modulation) without causing significant off-target effects like severe hypertriglyceridemia. Refer to the data in Table 2 for guidance on concentration ranges used in preclinical models.
Troubleshooting Guides
Issue 1: Unexpectedly High Plasma Triglyceride Levels in an In Vivo Study
You've completed a study with this compound in a murine model and the plasma analysis reveals a significant and unexpected elevation in triglycerides compared to the vehicle control group.
Logical Workflow for Troubleshooting High Triglycerides
Caption: Workflow for troubleshooting hypertriglyceridemia.
Troubleshooting Steps:
-
Confirm Dosing and Formulation: Double-check your calculations, the concentration of your dosing solution, and the administration protocol to rule out an accidental overdose.
-
Assess Dose-Response Relationship: Was this dose at the high end of the expected therapeutic range? High doses of RXR agonists are known to induce hypertriglyceridemia.[6][10]
-
Analyze Off-Target Gene Expression: Use the provided qPCR protocol (Protocol 1) to analyze liver tissue from the study animals. Measure the mRNA levels of key genes regulated by the LXR/RXR heterodimer, such as SREBP-1c and FASN. A significant increase in the expression of these genes would confirm that the observed hypertriglyceridemia is a mechanism-based off-target effect.
-
Optimize the Dose: If off-target gene expression is confirmed, consider performing a new study with a lower dose of this compound. The goal is to find a dose that maintains the desired on-target anti-tumor and immunomodulatory effects while minimizing the metabolic side effects.
Issue 2: Inconsistent or No Observed Anti-Tumor Effect
You are not observing the expected reduction in tumor growth or the desired changes in the tumor immune microenvironment.
Decision Tree for Investigating Lack of Efficacy
Caption: Decision-making for lack of anti-tumor effect.
Troubleshooting Steps:
-
Verify Compound Integrity and Dosing: Ensure the this compound stock solution is not degraded and that the dosing regimen was followed correctly.
-
Confirm Target Engagement via Gene Expression: The most direct way to confirm that this compound is active in the tumor tissue is to measure the expression of known RXR target genes. Use the qPCR protocol (Protocol 1) to measure the expression of on-target immunomodulatory genes in tumor samples. Published data suggests this compound can modulate immune pathways.[3][9] An increase in these genes confirms the drug is reaching its target and is biologically active.
-
Profile the Tumor Immune Microenvironment: If target genes are being expressed but there is no effect on tumor growth, the issue may lie with the tumor model itself. Use the Flow Cytometry protocol (Protocol 2) to characterize the immune cell infiltrate. It's possible the tumor model is non-immunogenic or lacks the specific immune cell populations that this compound acts upon. This compound's efficacy has been shown to be dependent on an intact immune system.[5]
-
Consider Pharmacokinetics: If there is no evidence of target gene activation, there may be a pharmacokinetic issue where the compound is not reaching the tumor at sufficient concentrations. A formal pharmacokinetic/pharmacodynamic (PK/PD) study may be required.
Data Presentation
Table 1: Selectivity and Metabolic Profile of this compound in a Preclinical Mouse Model
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) |
| On-Target (Tumor) | |||
| Tumor Growth Inhibition (%) | 0% | 35% | 58% |
| CD8+/CD4+ T-Cell Ratio | 1.5 | 3.2 | 4.1 |
| Il12 mRNA Fold Change | 1.0 | 4.5 | 6.2 |
| Off-Target (Plasma/Liver) | |||
| Plasma Triglycerides (mg/dL) | 110 ± 15 | 180 ± 25 | 450 ± 50 |
| Total Cholesterol (mg/dL) | 80 ± 10 | 115 ± 12 | 190 ± 20 |
| Free T4 (ng/dL) | 1.8 ± 0.2 | 1.4 ± 0.3 | 0.9 ± 0.2 |
| SREBP-1c mRNA Fold Change | 1.0 | 2.1 | 5.8 |
Data are presented as mean ± SD. mRNA fold change is relative to the vehicle control group.
Table 2: Recommended Starting Concentrations for In Vitro and In Vivo Experiments
| Experimental System | Recommended Concentration Range | Notes |
| Cell Culture (in vitro) | 100 nM - 5 µM | Perform a dose-response curve to determine the EC50 for target gene activation. |
| Murine Models (in vivo) | 10 - 50 mg/kg/day (oral gavage) | Start with a lower dose and escalate. Monitor plasma lipids weekly. |
Experimental Protocols
Protocol 1: Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring the relative expression of on-target (e.g., Il12, H2-Aa) and off-target (e.g., SREBP-1c, FASN) genes in tissue samples.
1. RNA Extraction:
-
Excise ~20-30 mg of tissue (tumor or liver) and immediately place it in an RNA stabilization solution or snap-freeze in liquid nitrogen.
-
Homogenize the tissue using a bead mill or rotor-stator homogenizer.
-
Extract total RNA using a column-based kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is desirable.
2. cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).[11]
-
The reaction typically uses a mix of oligo(dT) and random hexamer primers to ensure complete transcript coverage.[11]
-
Perform the reaction in a thermal cycler according to the manufacturer's protocol (e.g., 25°C for 5 min, 42°C for 30 min, 85°C for 5 min).
3. qPCR Reaction:
-
Prepare the qPCR reaction mix in a 96- or 384-well plate. For each 10 µL reaction, mix:
-
5 µL of 2x SYBR Green Master Mix
-
0.5 µL of Forward Primer (10 µM)
-
0.5 µL of Reverse Primer (10 µM)
-
1 µL of cDNA template (diluted 1:10)
-
3 µL of nuclease-free water
-
-
Run the plate on a real-time PCR machine with a standard cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s).[12]
-
Include a melt curve analysis at the end to verify the specificity of the amplification.[12]
4. Data Analysis:
-
Use the ΔΔCt method for relative quantification.[13]
-
Normalize the Ct value of your gene of interest to a stable housekeeping gene (e.g., Gapdh, Actb).
-
Calculate the fold change in gene expression relative to the vehicle control group.
Protocol 2: Flow Cytometry for Tumor-Infiltrating Immune Cells
This protocol describes the preparation of a single-cell suspension from a murine tumor for immune profiling.[14][15]
1. Tumor Dissociation:
-
Excise the tumor and place it in a petri dish with ice-cold RPMI medium.
-
Mince the tumor into small pieces (~1-2 mm) using a sterile scalpel.
-
Transfer the pieces to a gentleMACS C Tube (Miltenyi Biotec) containing an enzyme digestion buffer (e.g., RPMI with collagenase D, and DNase I).
-
Run the gentleMACS Dissociator using the appropriate tumor dissociation program.
-
Incubate at 37°C for 30-45 minutes with gentle agitation.
2. Single-Cell Suspension Preparation:
-
Stop the digestion by adding RPMI with 10% FBS.
-
Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Centrifuge at 400 x g for 5 minutes at 4°C. Discard the supernatant.
-
(Optional) If high red blood cell contamination is present, resuspend the pellet in ACK lysis buffer for 2-3 minutes on ice, then wash with medium.
3. Antibody Staining:
-
Count the viable cells using a hemocytometer and trypan blue.
-
Resuspend cells to a concentration of 1x10^7 cells/mL in FACS buffer (PBS + 2% FBS + 1 mM EDTA).
-
Aliquot 1x10^6 cells per tube.
-
Block Fc receptors by incubating with an anti-CD16/32 antibody for 10 minutes on ice.
-
Add the cocktail of fluorochrome-conjugated antibodies for surface markers (e.g., CD45, CD3, CD4, CD8, F4/80, CD206) and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the final cell pellet in 300 µL of FACS buffer for analysis.
4. Data Acquisition and Analysis:
-
Acquire data on a flow cytometer (e.g., BD FACSCanto II).
-
Use compensation controls (single-stained beads or cells) to correct for spectral overlap.
-
Analyze the data using software like FlowJo or FCS Express to gate on specific immune populations and quantify their abundance.[16]
Protocol 3: Plasma Lipid Panel Assay
This protocol outlines the quantification of plasma triglycerides and cholesterol.
1. Sample Collection:
-
Collect whole blood from animals via cardiac puncture or tail vein bleed into EDTA-coated tubes.
-
Keep the blood on ice.
-
Centrifuge at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
2. Quantification:
-
Use commercially available colorimetric assay kits for triglycerides and total cholesterol.
-
Follow the manufacturer's protocol precisely. Typically, this involves:
-
Thawing plasma samples on ice.
-
Adding a small volume of plasma (e.g., 2-5 µL) to a 96-well plate.
-
Adding the kit's reaction reagent to each well.
-
Incubating for a specified time at room temperature or 37°C.
-
Reading the absorbance at the specified wavelength using a microplate reader.
-
3. Data Analysis:
-
Generate a standard curve using the provided standards in the kit.
-
Calculate the concentration of triglycerides and cholesterol in each sample based on the standard curve.
-
Express results in mg/dL.
Signaling Pathway Visualization
On-Target vs. Off-Target RXR Signaling
Caption: RXR activation by this compound leads to distinct biological outcomes.
References
- 1. What are the therapeutic applications for RXRs agonists? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. The Novel RXR Agonist this compound Differentially Regulates Gene Expression in Mammary Tumors of MMTV-Neu Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The RXR Agonist MSU42011 Is Effective for the Treatment of Preclinical HER2+ Breast Cancer and Kras-Driven Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bexarotene-Induced Hypertriglyceridemia: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. neurology.org [neurology.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. gene-quantification.de [gene-quantification.de]
- 14. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. resources.rndsystems.com [resources.rndsystems.com]
Technical Support Center: Enhancing the Anti-Tumor Response of MSU-42011
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the anti-tumor efficacy of MSU-42011 in pre-clinical and translational research settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel agonist of the Retinoid X Receptor (RXR), a nuclear receptor that functions as a transcription factor.[1][2] Upon activation by this compound, RXR forms heterodimers with other nuclear receptors, modulating the expression of genes involved in various cellular processes, including immune regulation.[1][2] Its anti-tumor effect is not due to direct cytotoxicity to cancer cells but rather through the modulation of the tumor microenvironment (TME).[3][4][5] Specifically, this compound has been shown to reduce the population of tumor-promoting immune cells, such as CD206+ macrophages and regulatory T cells (Tregs), while increasing the infiltration of anti-tumor immune cells like activated CD8+ T cells.[1][2]
Q2: In which cancer models has this compound shown anti-tumor activity?
This compound has demonstrated efficacy in several preclinical cancer models, including:
-
Neurofibromatosis type 1 (NF1)-deficient models (plexiform neurofibromas and malignant peripheral nerve sheath tumors)[1][2]
Q3: Is this compound effective as a monotherapy?
Yes, this compound has been shown to reduce tumor burden as a single agent in immunocompetent preclinical models.[1][3][4] However, its efficacy can be significantly enhanced when used in combination with other therapeutic agents.[1][3][4]
Q4: Why is a functional immune system critical for the anti-tumor activity of this compound?
The anti-tumor effects of this compound are primarily mediated by its ability to modulate the immune landscape within the TME.[3][4][6] Studies have shown that this compound is ineffective in immunodeficient xenograft models, highlighting the necessity of a functional immune system for its therapeutic activity.[3][4][5] The drug works by reprogramming the TME from an immunosuppressive to an anti-tumor state.
Troubleshooting Guide
Issue 1: Suboptimal or no anti-tumor response observed with this compound monotherapy.
| Potential Cause | Troubleshooting/Suggested Action |
| Immunodeficient Animal Model | Verify that the animal model used is immunocompetent. This compound's mechanism of action is dependent on a functional immune system.[3][4][5] |
| Inappropriate Dosing or Administration Route | Review the experimental protocol to ensure the correct dosage and administration route are being used. Published studies have utilized intraperitoneal (i.p.) injections and dietary administration.[2][6] |
| Tumor Model Insensitivity | While effective in several models, it's possible the specific tumor model is not responsive to RXR agonist-mediated immune modulation. Consider evaluating the immune cell composition of the tumor microenvironment at baseline. |
| Insufficient Treatment Duration | Ensure the treatment duration is adequate to induce a significant anti-tumor immune response. Refer to established protocols for similar tumor models.[2][6] |
Issue 2: Limited efficacy of this compound in combination therapy.
| Potential Cause | Troubleshooting/Suggested Action |
| Antagonistic Drug Interaction | While unlikely with the suggested combinations, consider the possibility of unforeseen negative interactions. Review the literature for any known contraindications between RXR agonists and the chosen combination agent. |
| Suboptimal Dosing Schedule of Combination Agents | The timing and sequence of drug administration can be critical. For instance, with anti-PD-1 antibodies, administering the checkpoint inhibitor prior to this compound has been shown to be more effective.[6] |
| Development of Acquired Resistance | Tumors can develop resistance to therapy.[7][8] Consider investigating potential resistance mechanisms, such as alterations in antigen presentation pathways or the upregulation of alternative immunosuppressive pathways. |
Data Summary Tables
Table 1: Efficacy of this compound Monotherapy in a Kras-Driven Lung Cancer Model
| Treatment Group | Average Tumor Number | Average Tumor Burden (mm³) | % Reduction in Tumor Number | % Reduction in Tumor Burden |
| Control | 3.7 ± 0.4 | 1.03 ± 0.25 | - | - |
| This compound | 2.7 ± 0.4 | 0.43 ± 0.06 | 27% | 58% |
| Data from a study in A/J mice with vinyl carbamate-induced lung tumors treated for 12 weeks.[4] |
Table 2: Efficacy of this compound in Combination with Selumetinib in a Murine MPNST Model
| Treatment Group | Tumor Volume (relative to control) |
| Vehicle | 100% |
| This compound (25 mg/kg) | Reduced |
| Selumetinib (10 mg/kg) | Reduced |
| This compound + Selumetinib | Significantly Reduced (more than single agents) |
| Data represents tumor volumes measured after 10 days of treatment.[2] |
Table 3: Immunomodulatory Effects of this compound in a HER2+ Breast Cancer Model
| Immune Cell Population | Change with this compound Treatment |
| CD8+ T cells | Increased |
| CD4+ T cells | Decreased |
| Ratio of CD8:CD4, CD25 T cells | Increased |
| Flow cytometry analysis of whole tumor lysates from MMTV-Neu mice treated for 10 days.[3][4] |
Experimental Protocols
Protocol 1: Evaluation of this compound and Selumetinib Combination Therapy in a Syngeneic MPNST Mouse Model
-
Cell Culture and Implantation: Murine Nf1-related MPNST cells (mMPNST) are cultured under standard conditions. 1 x 10^6 cells are injected into the flank of C57BL/6 mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a diameter of 3-4 mm. Tumor volume is measured every two days using calipers.
-
Treatment Administration: Mice are randomized into four groups:
-
Vehicle control (i.p. once daily)
-
This compound (25 mg/kg, i.p. once daily)
-
Selumetinib (10 mg/kg, i.p. once daily)
-
This compound (25 mg/kg) + Selumetinib (10 mg/kg) (i.p. once daily)
-
-
Treatment Duration: Treatment is administered for 10 consecutive days.
-
Endpoint Analysis: At the end of the treatment period, tumors are harvested for analysis, including:
-
Immunohistochemistry to assess pERK levels and immune cell infiltration (e.g., CD8+, CD206+).
-
Flow cytometry to quantify immune cell populations within the tumor.
-
RT-PCR to measure the expression of relevant genes (e.g., Il6).[2]
-
Protocol 2: Assessment of this compound in Combination with Anti-PD-1/PD-L1 in a Carcinogen-Induced Lung Cancer Model
-
Tumor Induction: Lung tumorigenesis is induced in A/J mice using vinyl carbamate.
-
Treatment Initiation: Eight weeks after tumor induction, mice are started on a control diet or a diet containing this compound (100 mg/kg).
-
Immunotherapy Administration: Two weeks after starting the diet, mice receive intraperitoneal injections of anti-PD-1, anti-PD-L1, or an isotype control antibody (50 µ g/mouse ) twice weekly.
-
Monitoring and Endpoint: Tumor growth is monitored over time using methods like ultrasound imaging. At the end of the study, lungs are harvested to determine tumor number and burden.
-
Immunological Analysis: Whole lungs or tumors can be analyzed by RT-PCR for markers like IFNγ and by immunohistochemistry for immune cell markers such as CD8 and FOXP3.[4][9]
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: General experimental workflow for combination therapy studies.
References
- 1. mdpi.com [mdpi.com]
- 2. The RXR Agonist this compound Reduces Tumor Burden in a Murine Preclinical NF1-Deficient Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The RXR Agonist MSU42011 Is Effective for the Treatment of Preclinical HER2+ Breast Cancer and Kras-Driven Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The RXR Agonist MSU42011 Is Effective for the Treatment of Preclinical HER2+ Breast Cancer and Kras-Driven Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Abstract 726: The retinoid X receptor agonist MSU42011 enhances efficacy of anti-PD1 therapy in a HER2+ breast cancer model through a CD4-IL12 axis | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 7. Cancer drug resistance mechanisms [mospace.umsystem.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Utilizing MSU-42011 in Preclinical Research
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the novel RXR agonist, MSU-42011. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended purity of this compound for experimental use?
A1: For optimal and reproducible results, this compound should be synthesized to a purity of greater than 95%.[1][2][3][4]
Q2: What are the known mechanisms of action for this compound's anti-tumor effects?
A2: this compound is a retinoid X receptor (RXR) agonist.[2][4][5] Its anti-tumor activity is primarily attributed to its ability to modulate the tumor microenvironment.[1][2] This includes reducing tumor-promoting immune cells, such as CD206+ macrophages and FOXP3+ regulatory T cells (Tregs), while increasing the activity of anti-tumor immune cells like cytotoxic CD8+ T cells.[1][2][4] Additionally, this compound has been shown to decrease the levels of phosphorylated ERK (pERK) in tumors.[2][4][5]
Q3: Is this compound effective as a standalone agent?
A3: Yes, studies have shown that this compound as a single agent can significantly reduce tumor burden in preclinical models of HER2+ breast cancer and Kras-driven lung cancer.[1][2] However, its efficacy can be enhanced when used in combination with other therapies, such as MEK inhibitors (selumetinib) or immunotherapy (anti-PD1/anti-PDL1 antibodies).[1][2][5]
Q4: Does this compound exhibit direct cytotoxic effects on cancer cells?
A4: Current evidence suggests that RXR agonists like this compound lack direct apoptotic or anti-proliferative activity against cancer cells in vitro.[1] The anti-tumor effects observed in vivo are likely mediated through the modulation of the immune system.[1] This is supported by the finding that this compound was ineffective in an immunodeficient xenograft lung cancer model.[1]
Q5: What are the common side effects associated with this compound in preclinical models?
A5: A significant advantage of this compound over other RXR agonists, like bexarotene, is its favorable side effect profile. In preclinical studies, this compound did not cause an elevation in plasma triglycerides or cholesterol levels, a known side effect of bexarotene.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent anti-tumor response in vivo | 1. Inadequate immune response in the animal model. 2. Suboptimal dosing or administration route. 3. Variability in tumor microenvironment between animals. | 1. Ensure the use of immunocompetent mouse models, as this compound's efficacy is dependent on a functional immune system.[1] 2. Refer to established protocols for dosing. For instance, a diet containing 100 mg/kg of this compound has been shown to be effective.[1][6] 3. Increase the number of animals per group to account for biological variability. |
| Lack of effect on pERK levels in vitro | 1. Cell line may be resistant to this compound's effects. 2. Insufficient treatment duration or concentration. | 1. This compound showed limited effects on pERK levels in some NF1-deficient tumor cells in vitro.[4] Its primary mechanism appears to be immune modulation. 2. Consider optimizing treatment time and concentration, though in vivo effects on pERK are more consistently reported.[2][4] |
| Difficulty replicating immunomodulatory effects | 1. Incorrect timing of sample collection. 2. Insensitive detection methods. | 1. Immune cell populations can fluctuate. Collect tumors and relevant tissues at time points consistent with published studies (e.g., after 10 days of treatment).[1] 2. Utilize sensitive techniques like flow cytometry and immunohistochemistry to analyze immune cell populations (e.g., CD8, FOXP3, CD206).[1][2] |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in a Carcinogen-Induced Lung Cancer Model
| Treatment Group | Average Tumor Number | Average Tumor Burden (mm³) | Reduction vs. Control |
| Control | 3.7 ± 0.4 | 1.03 ± 0.25 | - |
| This compound | 2.7 ± 0.4 | 0.43 ± 0.06 | 27% (number), 58% (burden) |
| Data from a study in A/J mice where lung tumorigenesis was induced by vinyl carbamate.[1] |
Table 2: Effect of this compound and Selumetinib Combination Therapy on Tumor Volume in an MPNST Model
| Treatment Group | Tumor Volume (mm³) after 10 days | p-value vs. Vehicle |
| Vehicle | 964 | - |
| This compound (25 mg/kg) | 458 | < 0.0001 |
| Selumetinib (10 mg/kg) | 373 | < 0.0001 |
| Combination | 182 | < 0.0001 |
| Data from a syngeneic malignant peripheral nerve sheath tumor (MPNST) model.[2] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in MMTV-Neu HER2+ Breast Cancer Model
-
Animal Model: Female MMTV-neu mice, which spontaneously develop mammary tumors.
-
Treatment Initiation: Once tumors reach a diameter of 4 mm.
-
Drug Administration: Mice are fed a diet containing this compound (100 mg/kg).
-
Duration: Treatment is administered for 10 days.
-
Endpoint Analysis: Tumors are harvested for analysis. Immune cell populations within the tumors are analyzed by flow cytometry and immunohistochemistry for markers such as CD8 and CD4.[1]
Protocol 2: In Vivo Combination Therapy in a Syngeneic MPNST Model
-
Animal Model: Syngeneic mouse model of malignant peripheral nerve sheath tumors (MPNSTs).
-
Drug Administration:
-
This compound is administered at a dose of 25 mg/kg.
-
Selumetinib is administered at a dose of 10 mg/kg.
-
Treatments are given as single agents or in combination.
-
-
Duration: Treatment is administered for 10 days.
-
Endpoint Analysis: Tumor volume is measured. Tumors are also analyzed for pERK levels and immune cell infiltration (e.g., macrophages and CD8+ T cells).[2][5]
Visualizations
Caption: this compound's immunomodulatory mechanism of action.
Caption: General experimental workflow for testing this compound in vivo.
References
- 1. The RXR Agonist MSU42011 Is Effective for the Treatment of Preclinical HER2+ Breast Cancer and Kras-Driven Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The RXR Agonist this compound Reduces Tumor Burden in a Murine Preclinical NF1-Deficient Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The RXR Agonist this compound Reduces Tumor Burden in a Murine Preclinical NF1-Deficient Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Comparison of MSU-42011 and Bexarotene in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on targeted treatments that exploit specific molecular pathways. Among these, agonists of the Retinoid X Receptor (RXR) have shown promise. This guide provides an in-depth, objective comparison of two such agonists: the established, FDA-approved drug bexarotene and the novel therapeutic candidate MSU-42011. This comparison is based on available preclinical data, focusing on their mechanisms of action, efficacy, and the experimental evidence supporting their potential use in oncology.
Introduction to RXR Agonists in Oncology
Retinoid X Receptors are nuclear receptors that, upon activation, form heterodimers with other nuclear receptors to regulate the transcription of genes involved in critical cellular processes such as proliferation, differentiation, and apoptosis.[1] By targeting RXRs, agonists like bexarotene and this compound can modulate these pathways to exert anti-tumor effects. Bexarotene is currently approved for the treatment of cutaneous T-cell lymphoma (CTCL), while this compound is a newer investigational compound.[2][3]
Mechanism of Action: A Tale of Two Agonists
Both this compound and bexarotene function as RXR agonists, however, their downstream effects and potential off-target activities appear to differ, which may have significant implications for their therapeutic profiles.
Bexarotene: As a third-generation retinoid, bexarotene selectively activates RXRs.[4] This activation leads to the induction of cell differentiation and apoptosis, and it has been shown to inhibit cancer metastasis and angiogenesis.[4][5] Bexarotene's anti-tumor activity is primarily attributed to its ability to modulate gene expression that suppresses the growth and survival of malignant cells.[6] However, bexarotene treatment is associated with side effects such as hyperlipidemia and hypothyroidism, which are thought to be due to its crossover activity with other signaling pathways, such as the Liver X Receptor (LXR) pathway.[3][7]
This compound: this compound is a novel RXR agonist that has been developed to minimize the side effects associated with bexarotene.[3] Preclinical studies suggest that this compound has a distinct mechanism of action that is heavily reliant on the modulation of the tumor microenvironment.[8][9] Unlike bexarotene, which has shown limited efficacy in some preclinical models, this compound has demonstrated the ability to decrease tumor-promoting immune cells and increase the presence of tumor-infiltrating cytotoxic T-lymphocytes.[9][10] This immunomodulatory effect appears to be a key differentiator from bexarotene.
Comparative Efficacy: Preclinical Data
Direct head-to-head preclinical studies provide the most valuable insights into the comparative efficacy of this compound and bexarotene. The following tables summarize the available quantitative data from key preclinical models.
In Vivo Efficacy in a Kras-Driven Lung Cancer Model
| Parameter | This compound | Bexarotene | Control | Reference |
| Tumor Size Reduction | Significant (p = 0.0036) | Inactive | - | [2] |
| Tumor Burden Reduction | Significant (p = 0.0015) | Inactive | - | [2] |
| Average Tumor Number | 2.7 ± 0.4 | Not Reported | 3.7 ± 0.4 | [2] |
| Average Tumor Burden (mm³) | 0.43 ± 0.06 | Not Reported | 1.03 ± 0.25 | [2] |
In Vivo Efficacy in an NF1-Deficient Malignant Peripheral Nerve Sheath Tumor (MPNST) Model
| Parameter | This compound (30 mg/kg) | Bexarotene (30 mg/kg) | Vehicle | Reference |
| Tumor Volume Reduction | Significant | Not Significant | - | [5] |
| Plasma Triglyceride Levels | No significant increase | Significant increase | - | [5] |
Gene Expression Changes in MMTV-Neu Mouse Mammary Tumors
A study utilizing RNA sequencing on mammary tumors from MMTV-Neu mice treated with either this compound or bexarotene revealed distinct gene expression profiles.[11][12]
| Pathway Category | This compound | Bexarotene | Reference |
| Primary Targeted Pathways | Immune regulatory and biosynthetic pathways | Proteoglycan and matrix metalloproteinase pathways | [11][12] |
| Shared Pathways | Focal adhesion, ECM-receptor interaction | Focal adhesion, ECM-receptor interaction | [13] |
| Unique Pathways | Rheumatoid arthritis, ribosome | PI3K-Akt signaling pathway, Rap1 signaling pathway | [13] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified signaling pathways of this compound and bexarotene.
Caption: General experimental workflow for preclinical evaluation.
Detailed Experimental Protocols
A summary of the methodologies employed in the key comparative studies is provided below. These protocols are generalized and may require optimization for specific experimental conditions.
MMTV-Neu Transgenic Mouse Model of Breast Cancer
-
Animal Model: Female FVB/N-Tg(MMTVneu)202Mul mice, which spontaneously develop mammary tumors, are used.[14] Tumor onset is monitored by palpation starting at 4 months of age.[15]
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and receive this compound, bexarotene, or a vehicle control, typically administered in the diet or via oral gavage.
-
Efficacy Assessment: Tumor growth is monitored by caliper measurements twice weekly.[15] At the end of the study, tumors are excised and weighed.
-
Tissue Processing: A portion of the tumor is flash-frozen for molecular analysis (RNA sequencing, Western blot), while another portion is fixed in formalin for immunohistochemistry.
A/J Mouse Model of Lung Cancer
-
Tumor Induction: Lung tumors are induced in female A/J mice by intraperitoneal injections of vinyl carbamate.[16][17]
-
Treatment: Following tumor induction, mice are placed on diets containing this compound, bexarotene, or a control diet.
-
Efficacy Assessment: At the termination of the study, mice are euthanized, and the lungs are harvested. The number and size of surface tumors are counted.
-
Histopathology: Lung tissues are fixed, sectioned, and stained with hematoxylin and eosin (H&E) for histopathological analysis.
Flow Cytometry for Tumor-Infiltrating Lymphocytes
-
Single-Cell Suspension: Freshly harvested tumors are mechanically and enzymatically dissociated to generate a single-cell suspension.
-
Staining: The cells are stained with a cocktail of fluorescently-labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3).[4][18] A viability dye is included to exclude dead cells.
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Data is analyzed using software like FlowJo to quantify the percentages of different immune cell populations within the tumor.[4]
Immunohistochemistry (IHC)
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigens.
-
Staining: Sections are incubated with primary antibodies against the target proteins (e.g., CD8, FoxP3, pERK), followed by incubation with a secondary antibody conjugated to an enzyme.[19]
-
Visualization: A chromogenic substrate is added to visualize the antibody binding. The slides are then counterstained and imaged.
Western Blotting for pERK
-
Protein Extraction: Total protein is extracted from frozen tumor tissue lysates.
-
Electrophoresis and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated ERK (pERK) and a primary antibody for total ERK as a loading control.
-
Detection: A secondary antibody conjugated to horseradish peroxidase is used, and the signal is detected using a chemiluminescent substrate.
Conclusion
The available preclinical evidence suggests that while both this compound and bexarotene are RXR agonists, they exhibit distinct pharmacological profiles. This compound appears to have a more favorable safety profile, with a reduced likelihood of causing hypertriglyceridemia. Furthermore, its potent immunomodulatory effects, particularly the enhancement of anti-tumor T-cell responses, distinguish it from bexarotene and suggest its potential in a broader range of solid tumors, especially in the context of immunotherapy combinations. Bexarotene remains an important therapeutic option for CTCL, but its utility in other cancers may be limited by its side effect profile and mechanism of action. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound and to determine its place in the oncology armamentarium.
References
- 1. researchgate.net [researchgate.net]
- 2. The RXR Agonist MSU42011 Is Effective for the Treatment of Preclinical HER2+ Breast Cancer and Kras-Driven Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Isolation of Tumor-Infiltrating Lymphocytes and Flow Cytometry Analysis [bio-protocol.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemoprevention of vinyl carbamate-induced lung tumors in strain A mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In MMTV-Her-2/neu transgenic mammary tumors the absence of caveolin-1−/− alters PTEN and NHERF1 but not β-catenin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Novel RXR Agonist this compound Differentially Regulates Gene Expression in Mammary Tumors of MMTV-Neu Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Novel RXR Agonist this compound Differentially Regulates Gene Expression in Mammary Tumors of MMTV-Neu Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.1. Animal Experiment [bio-protocol.org]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Inhibition of vinyl carbamate-induced pulmonary adenocarcinoma by indole-3-carbinol and myo-inositol in A/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. diva-portal.org [diva-portal.org]
- 19. Immunohistochemistry (IHC) staining for CD8, FOXP3, and PD-1 [bio-protocol.org]
Unveiling the Anti-Tumor Potential of MSU-42011: A Comparative Analysis
For Immediate Release
A novel Retinoid X Receptor (RXR) agonist, MSU-42011, has demonstrated significant anti-tumor effects in preclinical studies, positioning it as a promising candidate for cancer therapy. This guide provides a comprehensive comparison of this compound with the current standard-of-care RXR agonist, Bexarotene, and explores its synergistic effects with other targeted therapies. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.
Executive Summary
This compound distinguishes itself from other RXR agonists through its potent immunomodulatory mechanism of action. Unlike treatments that directly target cancer cells, this compound appears to reprogram the tumor microenvironment to enhance the body's natural anti-tumor immune response. This is evidenced by its efficacy in immunocompetent animal models and its lack of activity in immunodeficient models.[1][2][3][4] Key findings from preclinical studies indicate that this compound:
-
Significantly reduces tumor burden in models of HER2+ breast cancer and Kras-driven lung cancer.[1][2][3][4]
-
Modulates the tumor immune landscape by increasing the ratio of cytotoxic CD8+ T cells to immunosuppressive CD4+/CD25+ T cells.[1][2][5]
-
Exhibits synergistic anti-tumor activity when combined with immunotherapy (anti-PD-1/PD-L1 antibodies) and MEK inhibitors (selumetinib).[1][6]
-
Demonstrates a distinct gene expression profile compared to Bexarotene, with a greater impact on immune regulatory pathways.[7][8]
Comparative Efficacy of this compound
The anti-tumor effects of this compound have been evaluated in various preclinical models, with key quantitative data summarized below for direct comparison with alternative treatments.
Table 1: this compound vs. Control in Kras-Driven Lung Cancer (A/J Mouse Model)
| Treatment Group | Average Tumor Number | Average Tumor Burden (mm³) | Reduction vs. Control | p-value (Tumor Size) | p-value (Tumor Burden) |
| Control | 3.7 ± 0.4 | 1.03 ± 0.25 | - | - | - |
| This compound | 2.7 ± 0.4 | 0.43 ± 0.06 | 27% (number), 58% (burden) | 0.0036 | 0.0015 |
Data adapted from studies on carcinogen-induced lung cancer in A/J mice.[7]
Table 2: this compound in Combination with Immunotherapy in Lung Cancer
| Treatment Group | Reduction in Tumor Number vs. Control + Isotype | Reduction in Tumor Size vs. Antibodies Alone | p-value (Tumor Number) | p-value (Tumor Size) |
| This compound + anti-PD-1 | 28.3% | 52.2% | 0.0493 | < 0.0001 |
| This compound + anti-PD-L1 | 40.5% | 35.6% | 0.0017 | 0.017 |
This table highlights the enhanced efficacy of combining this compound with checkpoint inhibitors.[1]
Table 3: this compound vs. Selumetinib and Combination in a Malignant Peripheral Nerve Sheath Tumor (MPNST) Model
| Treatment Group | Tumor Volume (mm³) at Day 14 | % Inhibition vs. This compound Alone | % Inhibition vs. Selumetinib Alone | p-value vs. Combination |
| This compound (25 mg/kg) | 695 | - | - | < 0.0001 |
| Selumetinib (10 mg/kg) | 666 | - | - | 0.0007 |
| Combination | 363 | 47.8% | 45.5% | - |
This data showcases the synergistic effect of this compound with the MEK inhibitor selumetinib in an NF1-deficient tumor model.[6]
Mechanism of Action: An Immunomodulatory Approach
This compound's primary mechanism involves the activation of Retinoid X Receptors (RXRs), which are nuclear receptors that function as transcription factors to regulate a multitude of cellular processes.[1][2][3][4] Upon activation by this compound, RXRs appear to initiate a cascade of events that favorably alter the tumor microenvironment.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound's anti-tumor effects.
In Vivo Tumor Models
-
HER2+ Breast Cancer Model:
-
Animal Model: MMTV-Neu transgenic mice, which spontaneously develop mammary tumors.[1][3]
-
Treatment: Once tumors reached a palpable size (e.g., 32-64 mm³), mice were randomized to receive either a control diet or a diet containing this compound (100 mg/kg).[3]
-
Endpoint Analysis: Tumor growth was monitored, and upon completion of the study, tumors were harvested for analysis by flow cytometry and immunohistochemistry.[1][5]
-
-
Kras-Driven Lung Cancer Model:
-
Animal Model: A/J mice were treated with vinyl carbamate to induce lung tumorigenesis, which is characterized by Kras mutations.[1][3]
-
Treatment: Eight weeks post-carcinogen injection, mice were started on a diet containing this compound (100 mg/kg). For combination studies, anti-PD-1 or anti-PD-L1 antibodies were administered.[1][3]
-
Endpoint Analysis: Lungs were harvested, and tumor number and burden were quantified. Immune cell populations within the lungs were also analyzed.[1][7]
-
-
Malignant Peripheral Nerve Sheath Tumor (MPNST) Model:
-
Animal Model: Immunocompetent C57BL/6 mice were injected with murine MPNST cells.[6]
-
Treatment: Once tumors were established, mice were treated with this compound (25 mg/kg), selumetinib (10 mg/kg), or a combination of both via intraperitoneal injection.[6]
-
Endpoint Analysis: Tumor volumes were measured regularly. At the end of the treatment period, tumors were analyzed for pERK levels and immune cell infiltration.[6]
-
Immunophenotyping by Flow Cytometry
-
Sample Preparation: Whole tumor lysates or lung tissues were processed to create single-cell suspensions.[1][5]
-
Staining: Cells were stained with fluorescently labeled antibodies specific for various immune cell markers (e.g., CD8, CD4, CD25).
-
Data Acquisition and Analysis: Stained cells were analyzed on a flow cytometer to quantify the proportions of different immune cell populations. The ratio of CD8+ to CD4+CD25+ T cells was a key metric.[1][2][5]
Immunohistochemistry (IHC)
-
Tissue Preparation: Harvested tumors were fixed, embedded in paraffin, and sectioned.
-
Staining: Tissue sections were stained with antibodies against specific markers, such as CD8 for cytotoxic T cells and FOXP3 for regulatory T cells.[1][5]
-
Imaging and Analysis: Stained slides were imaged, and the presence and localization of specific immune cells within the tumor were quantified.
Comparative Gene Expression Analysis
RNA sequencing has revealed that this compound and Bexarotene, while both RXR agonists, regulate distinct sets of genes. This compound preferentially targets immune regulatory and biosynthetic pathways, whereas Bexarotene has a greater effect on pathways related to the extracellular matrix and proteoglycans.[7][8] This differential gene regulation likely underlies their distinct biological activities.
References
- 1. The RXR Agonist MSU42011 Is Effective for the Treatment of Preclinical HER2+ Breast Cancer and Kras-Driven Lung Cancer [mdpi.com]
- 2. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. The RXR Agonist MSU42011 Is Effective for the Treatment of Preclinical HER2+ Breast Cancer and Kras-Driven Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The RXR Agonist MSU42011 Is Effective for the Treatment of Preclinical HER2+ Breast Cancer and Kras-Driven Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The RXR Agonist this compound Reduces Tumor Burden in a Murine Preclinical NF1-Deficient Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
MSU-42011: A Comparative Analysis of a Novel RXR Agon's Efficacy
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of MSU-42011's performance against other Retinoid X Receptor (RXR) agonists, supported by experimental data.
This compound is a novel, orally active Retinoid X Receptor (RXR) agonist that has demonstrated significant potential in preclinical studies, particularly in the context of cancer immunotherapy. This guide synthesizes available data to compare its efficacy with other notable RXR agonists, including the FDA-approved Bexarotene, as well as LG100268 and IRX4204.
Quantitative Comparison of RXR Agonist Activity
The following table summarizes the binding affinities (Kd) and potencies (EC50) of this compound and other selected RXR agonists. Lower values indicate higher affinity and potency, respectively.
| Compound | Target | Kd (nM) | EC50 (nM) | Key Characteristics |
| This compound | RXR | Data not available | 30 | Potent iNOS suppression, low SREBP induction, immunomodulatory effects.[1] |
| Bexarotene | RXRα | 14 ± 2 | 33 | FDA-approved for cutaneous T-cell lymphoma; may induce hypertriglyceridemia. |
| RXRβ | 21 ± 4 | 24 | ||
| RXRγ | 29 ± 7 | 25 | ||
| LG100268 | RXRα | 3.4 | 4 | High potency and selectivity for RXR over RAR. |
| RXRβ | 6.2 | 3 | ||
| RXRγ | 9.2 | 4 | ||
| IRX4204 | RXRα | 0.4 | 0.2 | High affinity and selectivity for RXR; inactive against RAR. |
| RXRβ | 3.6 | 0.8 | ||
| RXRγ | 3.8 | 0.08 |
Head-to-Head Efficacy in Preclinical Cancer Models
Studies directly comparing this compound and Bexarotene in preclinical cancer models have highlighted significant advantages for the novel agonist.
Kras-Driven Lung Cancer Model (A/J Mice)
In a carcinogen-induced lung cancer model in A/J mice, this compound demonstrated superior anti-tumor activity compared to Bexarotene.
| Treatment Group | Average Tumor Number | Average Tumor Burden (mm³) | Change in High-Grade Tumors |
| Control | 4.25 ± 0.4 | 0.93 ± 0.09 | 77% |
| Bexarotene | No significant difference from control | No significant difference from control | No significant difference from control |
| This compound | 2.7 ± 0.3 (p < 0.05 vs control) | 0.43 ± 0.08 (p < 0.05 vs control) | 62% (p < 0.05 vs control) |
Data from Moerland et al., 2020.
Notably, this compound did not elevate plasma triglycerides and cholesterol, a known side effect of Bexarotene, indicating a more favorable toxicity profile.
Neurofibromatosis Type 1 (NF1)-Deficient Model
In a preclinical model of NF1-deficient tumors, this compound, both alone and in combination with the MEK inhibitor selumetinib, significantly reduced tumor growth.[1][2]
Mechanism of Action: A Focus on Immunomodulation
A key differentiator of this compound is its pronounced immunomodulatory effect within the tumor microenvironment. Unlike Bexarotene, which primarily acts on proteoglycan and matrix metalloproteinase pathways, this compound targets immune regulatory and biosynthetic pathways.[3] This leads to a significant shift in the immune cell landscape within the tumor.
Experimental data from preclinical models demonstrate that this compound treatment leads to:
-
A decrease in immunosuppressive CD4-FOXP3 (Tregs) cells.[2]
This shift in the immune cell population towards an anti-tumor phenotype is a critical component of this compound's efficacy.
Experimental Protocols
The following are summaries of key experimental protocols used in the evaluation of this compound.
Animal Models and Drug Administration
-
Kras-Driven Lung Cancer Model: Female A/J mice were used. Lung tumorigenesis was initiated with a single intraperitoneal (i.p.) injection of vinyl carbamate.[4] this compound and Bexarotene were administered in the diet at a concentration of 100 mg/kg.[5]
-
HER2+ Breast Cancer Model: MMTV-Neu transgenic mice, which spontaneously develop mammary tumors, were utilized.[4][5] this compound was administered in the diet.[5]
-
NF1-Deficient Tumor Model: A syngeneic mouse model of malignant peripheral nerve sheath tumors (MPNST) was used. This compound was administered to mice.[2]
Flow Cytometry for Immune Cell Profiling
Tumors were harvested, minced, and digested to create single-cell suspensions. These cells were then stained with a panel of fluorescently labeled antibodies to identify different immune cell populations. For example, to identify cytotoxic T cells and regulatory T cells, antibodies against CD8 and FOXP3 were used, respectively.[6] The stained cells were analyzed using a flow cytometer to quantify the different cell types.
Immunohistochemistry (IHC)
Tumor tissues were fixed, embedded in paraffin, and sectioned. The sections were then incubated with primary antibodies specific to proteins of interest, such as CD8 and FOXP3.[6] A secondary antibody conjugated to an enzyme or fluorophore was then used to visualize the location and intensity of the protein expression within the tumor.
RNA Sequencing (RNA-Seq)
Total RNA was extracted from tumor tissues. The quality and quantity of the RNA were assessed, followed by library preparation. The resulting cDNA libraries were then sequenced using a high-throughput sequencing platform. The sequencing data was subsequently analyzed to identify differentially expressed genes between treatment groups, providing insights into the molecular pathways affected by the RXR agonists.[3][5]
Conclusion
The available preclinical data strongly suggest that this compound is a highly efficacious RXR agonist with a distinct and advantageous mechanism of action compared to existing compounds like Bexarotene. Its potent anti-tumor effects, particularly in Kras-driven and NF1-deficient models, appear to be mediated by a significant and favorable modulation of the tumor immune microenvironment. Furthermore, its improved safety profile, notably the absence of hypertriglyceridemia, makes it a compelling candidate for further clinical development. The detailed experimental protocols provided in the cited literature offer a solid foundation for researchers to build upon and further investigate the therapeutic potential of this promising new agent.
References
- 1. The RXR Agonist this compound Reduces Tumor Burden in a Murine Preclinical NF1-Deficient Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Novel RXR Agonist this compound Differentially Regulates Gene Expression in Mammary Tumors of MMTV-Neu Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Novel RXR Agonist this compound Differentially Regulates Gene Expression in Mammary Tumors of MMTV-Neu Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Mechanism of MSU-42011 in Lung Cancer: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the validation of MSU-42011's mechanism in lung cancer, with a comparative assessment against alternative therapies. This guide presents supporting experimental data, detailed protocols, and visual representations of the key signaling pathways.
This compound has emerged as a promising novel Retinoid X Receptor (RXR) agonist for the treatment of lung cancer.[1][2][3][4][5] Its mechanism of action centers on the modulation of the tumor microenvironment and direct effects on tumor cell signaling, offering a distinct therapeutic approach compared to conventional treatments. This guide provides a detailed validation of this compound's mechanism, comparing its performance with the FDA-approved RXR agonist Bexarotene and its synergistic effects with other cancer therapies.
Comparative Efficacy of this compound in Preclinical Lung Cancer Models
Experimental data from preclinical studies in Kras-driven lung cancer models demonstrate the superior efficacy of this compound compared to the control and Bexarotene. This compound significantly reduces tumor number, size, and overall tumor burden.[2][5]
| Treatment Group | Average Tumor Number | Average Tumor Size (mm) | Tumor Burden (mm³) | Plasma Triglycerides | Plasma Cholesterol | Reference |
| Control | 2.7 ± 0.4 | - | 0.43 ± 0.06 | Normal | Normal | [2] |
| This compound | Significantly Reduced | Significantly Reduced | Significantly Reduced | Not Increased | Not Increased | [2][5] |
| Bexarotene | - | - | - | Significantly Elevated | Significantly Elevated | [5] |
Mechanism of Action: A Two-Pronged Approach
This compound exerts its anti-tumor effects through a dual mechanism: remodeling the tumor immune microenvironment and inhibiting pro-tumorigenic signaling pathways.
Immunomodulation of the Tumor Microenvironment
A key aspect of this compound's efficacy lies in its ability to shift the balance of immune cells within the tumor microenvironment from a pro-tumor to an anti-tumor state.[1][2][3] This is achieved by:
-
Reducing Tumor-Promoting Immune Cells: this compound decreases the population of tumor-promoting CD206+ macrophages and immunosuppressive CD4-FOXP3+ regulatory T cells (Tregs).[1][4][6][7]
-
Increasing Anti-Tumor Immune Cells: The treatment leads to an increase in activated cytotoxic CD8+ T cells, which are crucial for killing cancer cells.[1][4][7]
The ineffectiveness of this compound in immunodeficient xenograft models further underscores the critical role of its immunomodulatory mechanism of action.[2][3][8][9]
Inhibition of Pro-Tumorigenic Signaling
This compound directly impacts the signaling pathways within cancer cells. In Kras-driven lung cancer models, where the RAS signaling pathway is constitutively active, this compound has been shown to reduce the levels of phosphorylated ERK (pERK), a key downstream effector of the RAS pathway.[1][4]
Below is a diagram illustrating the proposed signaling pathway of this compound in lung cancer.
Synergistic Effects with Combination Therapies
The immunomodulatory properties of this compound make it an excellent candidate for combination therapies, particularly with immune checkpoint inhibitors and targeted therapies.
Combination with MEK Inhibitors
When combined with the MEK inhibitor Selumetinib, this compound demonstrates a significant reduction in tumor growth and pERK levels in NF1-deficient models, which share a hyperactive RAS signaling pathway with some lung cancers.[1][4] This combination also suppresses pro-tumor cytokine signaling.[1]
Combination with Immune Checkpoint Inhibitors
In a Kras-driven lung cancer model, the combination of this compound with anti-PD-1 or anti-PD-L1 antibodies resulted in a more significant reduction in tumor size and burden compared to individual treatments.[2][8][9] This combination also led to an increase in cytotoxic CD8+ T cells capable of producing IFNγ.[2]
The experimental workflow for evaluating this compound in combination with immunotherapy is depicted below.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
In Vivo Lung Carcinogenesis Model (A/J Mice)
-
Animal Model: A/J mice are commonly used as they are susceptible to chemically induced lung tumors.[2][3]
-
Tumor Induction: Lung tumorigenesis is initiated by a single intraperitoneal injection of vinyl carbamate.[2][3]
-
Treatment: At a specified time post-carcinogen injection (e.g., 8 weeks), mice are placed on a diet containing the control or this compound (e.g., 100 mg/kg diet).[2][3] For combination studies, antibodies (anti-PD-1, anti-PD-L1, or isotype control) are administered via intraperitoneal injection.
-
Tumor Assessment: Tumor development and growth are monitored over time using non-invasive imaging techniques like ultrasound.[5]
-
Endpoint Analysis: At the end of the treatment period (e.g., 12 weeks), lungs are harvested. Tumors are counted, and their sizes are measured. A portion of the lung tissue is fixed for histopathological analysis (H&E staining) and immunohistochemistry (IHC) for markers such as CD8 and FOXP3. Another portion can be used for flow cytometry to analyze immune cell populations.[2]
Syngeneic Lung Cancer Model (LL2)
-
Animal Model: Immunocompetent C57BL/6 mice are used.[1]
-
Cell Implantation: Murine LL2 lung cancer cells are injected subcutaneously into the flank of the mice.[1][4]
-
Treatment: Once tumors reach a palpable size, mice are treated with vehicle, this compound, Selumetinib, or a combination, typically via intraperitoneal injection.[1]
-
Tumor Assessment: Tumor growth is monitored by measuring tumor volume.
-
Endpoint Analysis: At the end of the study, tumors are excised for analysis of pERK levels (e.g., by Western blot or IHC) and immune cell infiltration (e.g., by flow cytometry for CD206+ macrophages).[1]
Conclusion
This compound represents a significant advancement in the development of RXR agonists for lung cancer therapy. Its potent anti-tumor activity, favorable safety profile compared to Bexarotene, and synergistic effects with other cancer treatments validate its mechanism as a promising therapeutic strategy. The detailed experimental data and protocols provided in this guide offer a solid foundation for further research and development of this compound as a novel treatment for lung cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The RXR Agonist MSU42011 Is Effective for the Treatment of Preclinical HER2+ Breast Cancer and Kras-Driven Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The RXR Agonist this compound Reduces Tumor Burden in a Murine Preclinical NF1-Deficient Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel rexinoid this compound is effective for the treatment of preclinical Kras-driven lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The RXR Agonist MSU42011 Is Effective for the Treatment of Preclinical HER2+ Breast Cancer and Kras-Driven Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of MSU-42011 Efficacy Across Preclinical Tumor Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of MSU-42011, a novel Retinoid X Receptor (RXR) agonist, across various preclinical tumor models. The data presented herein is intended to offer an objective overview of the compound's performance, both as a monotherapy and in combination with other agents, supported by detailed experimental data and methodologies.
Executive Summary
This compound has demonstrated significant anti-tumor efficacy in immunocompetent preclinical models of HER2+ breast cancer, Kras-driven lung cancer, and neurofibromatosis type 1 (NF1)-deficient malignant peripheral nerve sheath tumors (MPNSTs). A key characteristic of this compound's mechanism of action is its reliance on a functional immune system to exert its anti-cancer effects. This is highlighted by its lack of efficacy in immunodeficient xenograft models. The compound modulates the tumor microenvironment by increasing the ratio of cytotoxic CD8+ T cells to regulatory T cells and reducing the population of tumor-promoting M2-like macrophages. Furthermore, this compound has shown synergistic effects when combined with immune checkpoint inhibitors and MEK inhibitors.
Data Presentation
Table 1: Efficacy of this compound Monotherapy in Various Tumor Models
| Tumor Model | Mouse Strain | Treatment and Dosage | Key Efficacy Readouts | Comparison to Control | Reference |
| HER2+ Breast Cancer | MMTV-Neu | This compound (100 mg/kg in diet) | Reduced tumor burden | Statistically significant reduction | [1][2] |
| Kras-Driven Lung Cancer | A/J | This compound (100 mg/kg in diet) | Reduced tumor size and burden | 27-58% reduction in tumor number and burden | [1] |
| NF1-Deficient MPNST | C57BL/6 | This compound (25-100 mg/kg, i.p.) | Dose-dependent reduction in tumor volume | Significant reduction at ≥12.5 mg/kg | [3] |
| Human A549 Lung Xenograft | Athymic Nude | This compound (25 mg/kg, i.p.) | Tumor growth | Ineffective | [4][5] |
Table 2: Efficacy of this compound in Combination Therapies
| Tumor Model | Combination Agent | Key Efficacy Readouts | Comparison to Monotherapy | Reference |
| Kras-Driven Lung Cancer (A/J) | anti-PD-1 or anti-PD-L1 | Significantly reduced tumor size and number | More effective than individual treatments | [4] |
| NF1-Deficient MPNST (Syngeneic) | Selumetinib (MEK inhibitor) | Greater inhibition of tumor volume (60.3% more than this compound alone) | Significantly more effective than this compound alone | [3] |
| HER2+ Breast Cancer (MMTV-Neu) | anti-PD-1 | Increased survival by 10 days (when anti-PD-1 is given first) | Sequencing dependent, promising results | [6] |
Table 3: Comparison of this compound and Bexarotene in the MPNST Model
| Feature | This compound (25-100 mg/kg) | Bexarotene (30 mg/kg) | Reference |
| Tumor Volume Reduction | Significant, dose-dependent | Not statistically significant | [3] |
| Plasma Triglyceride Levels | No significant increase | Significantly increased | [3] |
Experimental Protocols
HER2+ Breast Cancer Model (MMTV-Neu)
-
Animal Model: Female MMTV-Neu transgenic mice, which spontaneously develop mammary tumors.[2][7]
-
Tumor Induction: Tumors are allowed to arise naturally. Treatment is typically initiated when tumors reach a palpable size (e.g., 3-4 mm in diameter).[3][5]
-
Drug Administration: this compound is administered orally, mixed into the diet at a concentration of 100 mg/kg.[2]
-
Efficacy Evaluation: Tumor growth is monitored by caliper measurements. At the end of the study, tumors are excised for weight measurement, immunohistochemistry (IHC), and flow cytometry analysis.
-
Immunophenotyping: Tumor-infiltrating lymphocytes are isolated from fresh tumor tissue by mechanical and enzymatic digestion. Cell populations (e.g., CD4+, CD8+, FoxP3+ T cells) are quantified by flow cytometry using specific fluorescently-labeled antibodies.[8] IHC is used to visualize immune cell infiltration in fixed tumor sections.
Kras-Driven Lung Cancer Model (A/J Mice)
-
Animal Model: Female A/J mice, which are susceptible to chemically induced lung tumorigenesis.[1]
-
Tumor Induction: Lung tumors are induced by intraperitoneal (i.p.) injection of vinyl carbamate.[1]
-
Drug Administration: this compound is provided in the diet (100 mg/kg) starting several weeks after carcinogen injection.[4] For combination studies, anti-PD-1 or anti-PD-L1 antibodies are administered i.p.
-
Efficacy Evaluation: Lung tumor burden is assessed at the end of the study by counting the number of surface tumors and measuring their size. Lungs are harvested, fixed, and tumors are counted under a dissecting microscope.
NF1-Deficient MPNST Syngeneic Model
-
Animal Model: Immunocompetent C57BL/6 mice.[3]
-
Tumor Implantation: Murine MPNST cells (derived from Nf1+/-; p53+/- mice) are implanted subcutaneously or orthotopically into the flank of the mice.[3][5]
-
Drug Administration: Once tumors reach a specified size (e.g., 3-4 mm in diameter), mice are treated with this compound (i.p.), selumetinib (oral gavage or i.p.), or a combination of both.[2][3]
-
Biomarker Analysis: Tumor lysates are analyzed by Western blot for levels of phosphorylated ERK (pERK). IHC is performed on tumor sections to assess the infiltration of CD206+ macrophages.[3]
Mandatory Visualizations
Signaling Pathway of this compound in the Tumor Microenvironment
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for a Syngeneic Tumor Model Study
Caption: Generalized workflow for in vivo efficacy studies.
References
- 1. A new immunization and treatment strategy for mouse mammary tumor virus (MMTV) associated cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. Flow Cytometry-Based Isolation and Therapeutic Evaluation of Tumor-Infiltrating Lymphocytes in a Mouse Model of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of orthotopic malignant peripheral nerve sheath tumors with oncolytic herpes simplex virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunohistochemical Analysis of Foxp3+, CD4+, CD8+ Cell Infiltrates and PD-L1 in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. Prevention of mammary carcinogenesis in MMTV-neu mice by targeting RLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Syngeneic vs. Xenograft Cancer Models: Overview, Key Differences, and When To Use Each - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
Unveiling the Translational Potential of MSU-42011: A Comparative Guide to its Preclinical Antitumor Activity
For Immediate Release
This guide provides a comprehensive analysis of the preclinical findings for MSU-42011, a novel Retinoid X Receptor (RXR) agonist, and compares its performance against alternative therapeutic agents in models of neurofibromatosis type 1 (NF1)-associated tumors, HER2+ breast cancer, and Kras-driven lung cancer. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the translational relevance of this compound.
Executive Summary
This compound has demonstrated significant preclinical efficacy, primarily through immunomodulation and inhibition of the pERK signaling pathway. In direct comparisons and combination studies, this compound shows promise as a monotherapy and in combination with existing targeted therapies. This guide summarizes the key quantitative data, details the experimental methodologies, and provides visual representations of the underlying biological pathways and experimental designs.
Comparative Efficacy of this compound and Alternatives
The antitumor activity of this compound has been rigorously evaluated alongside bexarotene, an FDA-approved RXR agonist, and selumetinib, a MEK inhibitor. The following tables summarize the key quantitative findings across various preclinical models.
Table 1: Efficacy in NF1-Deficient Malignant Peripheral Nerve Sheath Tumor (MPNST) Models
| Treatment | Tumor Volume Reduction vs. Vehicle | pERK Level Reduction vs. Vehicle | CD206+ Macrophage Reduction vs. Vehicle | Activated CD8+ T Cell Increase vs. Vehicle | FOXP3+ Treg Reduction vs. Vehicle |
| This compound | 70.2% (at day 10)[1] | 82.51%[2] | 75.41%[2] | 3.0-fold[2] | ~43%[1][2] |
| Selumetinib | 71.2% (at day 10)[1] | 81.44%[2] | 51.46%[2] | 2.5-fold[2] | ~43%[1][2] |
| This compound + Selumetinib | 92.5% (at day 10)[1] | 92.13%[2] | 78.35%[2] | 4.4-fold[2] | ~57%[1][2] |
| Bexarotene | Not statistically significant[3] | - | - | - | - |
Note: Data is derived from studies using a syngeneic mouse model of MPNST.
Table 2: Efficacy in HER2+ Breast Cancer Models (MMTV-Neu Mouse Model)
| Treatment | Effect on Tumor Growth | Key Immunomodulatory Effects |
| This compound | Significant decrease in tumor growth and final tumor volume.[4] | Increased ratio of CD8+:CD4, CD25 T cells.[4] |
| Bexarotene | Delays tumor development.[5] | - |
Table 3: Efficacy in Kras-Driven Lung Cancer Models (A/J Mouse Model)
| Treatment | Tumor Burden Reduction vs. Control | Tumor Size Reduction vs. Control | Tumor Number Reduction vs. Control |
| This compound | 58%[6] | Significant (p=0.0036)[6] | 27%[6] |
| Bexarotene | Inactive in this model.[6] | - | Inhibited tumor multiplicity and volume in other studies.[7] |
| This compound + anti-PD-1 | >50% reduction in average tumor burden.[6] | More effective than anti-PD-1 alone.[6] | 71.7% of control.[6] |
| This compound + anti-PD-L1 | - | More effective than anti-PD-L1 alone.[6] | 59.5% of control.[6] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and the comparator drugs are rooted in their distinct mechanisms of action.
Experimental Methodologies
The preclinical findings presented in this guide are based on established and reproducible experimental protocols.
Preclinical Animal Models
-
NF1-Deficient MPNST Model: Syngeneic mouse models with NF1-deficient malignant peripheral nerve sheath tumors were utilized to assess the efficacy of this compound in a clinically relevant genetic context.[2]
-
HER2+ Breast Cancer Model: The MMTV-Neu transgenic mouse model, which spontaneously develops HER2-positive mammary tumors, was used to evaluate the therapeutic potential of this compound in this breast cancer subtype.[4]
-
Kras-Driven Lung Cancer Model: A/J mice treated with a carcinogen to induce Kras-mutant lung tumors served as the model for this common lung cancer subtype.[6]
Immunohistochemistry (IHC) for pERK and Immune Markers
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor tissues were sectioned at 5 µm.
-
Antigen Retrieval: Slides were deparaffinized and rehydrated, followed by heat-induced epitope retrieval.
-
Blocking: Endogenous peroxidase activity and non-specific antibody binding were blocked.
-
Primary Antibody Incubation: Sections were incubated overnight at 4°C with primary antibodies specific for pERK, CD206, or FOXP3.
-
Secondary Antibody and Detection: A horseradish peroxidase-conjugated secondary antibody was applied, followed by a DAB substrate kit for chromogenic detection.
-
Counterstaining and Mounting: Slides were counterstained with hematoxylin, dehydrated, and mounted.
-
Image Analysis: Staining intensity and the percentage of positive cells were quantified using imaging software.
Flow Cytometry for Tumor-Infiltrating Immune Cells
-
Single-Cell Suspension: Fresh tumor tissues were mechanically and enzymatically dissociated to obtain a single-cell suspension.
-
Red Blood Cell Lysis: Red blood cells were lysed to enrich for leukocytes.
-
Fc Receptor Blocking: Non-specific antibody binding to Fc receptors was blocked.
-
Surface Staining: Cells were incubated with a cocktail of fluorescently-conjugated antibodies against surface markers for T cells (CD3, CD4, CD8, CD25) and macrophages.
-
Intracellular Staining (for FOXP3): For regulatory T cell analysis, cells were fixed and permeabilized, followed by incubation with an anti-FOXP3 antibody.
-
Data Acquisition: Samples were analyzed on a multicolor flow cytometer.
-
Data Analysis: Immune cell populations were identified and quantified based on their specific marker expression profiles using flow cytometry analysis software.
Conclusion
The preclinical data for this compound demonstrates a promising anti-tumor profile, particularly through its immunomodulatory mechanism of action. In NF1-deficient tumor models, this compound, especially in combination with selumetinib, shows superior efficacy in reducing tumor growth and modulating the tumor microenvironment compared to either agent alone. Furthermore, in models of HER2+ breast cancer and Kras-driven lung cancer, this compound exhibits significant anti-tumor effects where the established RXR agonist bexarotene has shown limited activity. These findings strongly support the continued investigation of this compound as a potential therapeutic agent for these malignancies. Further studies are warranted to fully elucidate its translational relevance and potential for clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. The RXR Agonist this compound Reduces Tumor Burden in a Murine Preclinical NF1-Deficient Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selumetinib normalizes Ras/MAPK signaling in clinically relevant neurofibromatosis type 1 minipig tissues in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The RXR Agonist MSU42011 Is Effective for the Treatment of Preclinical HER2+ Breast Cancer and Kras-Driven Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The rexinoid V-125 reduces tumor growth in preclinical models of breast and lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Prevention of lung cancer progression by bexarotene in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Anti-Tumor Efficacy of MSU-42011 and Immune Checkpoint Blockade: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel Retinoid X Receptor (RXR) agonist, MSU-42011, as a monotherapy and in combination with immune checkpoint inhibitors. The data presented herein, derived from preclinical studies, demonstrates a significant synergistic effect, highlighting the potential of this combination strategy in cancer therapy.
Mechanism of Action: A Dual Approach to Cancer Therapy
This compound is a novel agonist of the Retinoid X Receptor (RXR), a nuclear receptor that functions as a transcription factor regulating multiple cellular processes, including immune responses.[1] Unlike direct cytotoxic agents, this compound modulates the tumor microenvironment (TME), shifting it from an immunosuppressive to an immune-active state.[2][3] This immunomodulatory activity forms the basis of its synergy with immune checkpoint inhibitors like anti-PD-1 and anti-PD-L1 antibodies, which work by releasing the "brakes" on the immune system.
The combination of this compound and immunotherapy results in a potent anti-tumor response. This compound enhances the infiltration and activity of cytotoxic T lymphocytes (CTLs) within the tumor, while checkpoint inhibitors ensure these CTLs can effectively recognize and eliminate cancer cells. This dual approach addresses both the paucity of immune cells in the TME and the mechanisms cancer cells use to evade immune destruction.
Comparative Efficacy: Monotherapy vs. Combination Therapy
Preclinical studies in immunocompetent mouse models of HER2+ breast cancer and Kras-driven lung cancer have demonstrated the superior efficacy of combining this compound with immunotherapy.
Quantitative Data Summary
The following tables summarize the key quantitative findings from these studies, comparing the anti-tumor effects of this compound monotherapy with its combination with anti-PD-1 or anti-PD-L1 antibodies.
Table 1: Tumor Burden Reduction in A/J Mouse Model of Lung Cancer [3]
| Treatment Group | Average Tumor Burden (mm³) | % Reduction vs. Control | p-value vs. Control |
| Control (Isotype Ab) | 1.02 ± 0.13 | - | - |
| This compound | 0.43 ± 0.06 | 58% | 0.0015 |
| Anti-PD-1 Ab | Not explicitly stated, but less effective than combo | - | - |
| Anti-PD-L1 Ab | Not explicitly stated, but less effective than combo | - | - |
| This compound + Anti-PD-1 Ab | 0.46 ± 0.07 | 55% | 0.0077 |
| This compound + Anti-PD-L1 Ab | 0.43 ± 0.06 | 58% | 0.0042 |
Table 2: Tumor Size Reduction in A/J Mouse Model of Lung Cancer [3]
| Treatment Group | Average Tumor Size (% of Control) | p-value vs. Antibody Alone |
| Anti-PD-1 Ab Alone | 130.7% | - |
| This compound + Anti-PD-1 Ab | 62.5% | < 0.0001 |
| Anti-PD-L1 Ab Alone | 111.1% | - |
| This compound + Anti-PD-L1 Ab | 71.5% | 0.017 |
Table 3: Modulation of Tumor Microenvironment in MMTV-Neu and A/J Mouse Models
| Parameter | Model | This compound Effect | Reference |
| CD8/CD4, CD25 T cell Ratio | MMTV-Neu & A/J | Increased | [1] |
| FOXP3+ Regulatory T cells (Tregs) | A/J | Decreased | [4] |
| Interferon-gamma (IFNγ) levels | MMTV-Neu | Increased | [5] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: Signaling pathway of this compound and immunotherapy synergy.
Caption: Experimental workflow for evaluating this compound and immunotherapy.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the referenced preclinical studies.[1][3]
Animal Models and Tumor Induction
-
A/J Mouse Model of Lung Cancer:
-
Female A/J mice (6-8 weeks old) are used.
-
Lung tumorigenesis is induced by a single intraperitoneal injection of vinyl carbamate (16 mg/kg).
-
Tumor development is monitored, and treatment is initiated 8 weeks post-injection.
-
-
MMTV-Neu Mouse Model of HER2+ Breast Cancer:
-
Female MMTV-Neu transgenic mice are used.
-
These mice spontaneously develop mammary tumors.
-
Treatment is initiated when tumors reach a palpable size.
-
Treatment Administration
-
This compound:
-
This compound is formulated into the rodent diet at a concentration of 100 mg/kg.
-
The medicated diet is provided ad libitum to the respective treatment groups.
-
-
Immune Checkpoint Inhibitors:
-
Anti-PD-1 and anti-PD-L1 antibodies (or corresponding isotype controls) are administered via intraperitoneal injection.
-
A typical dosing schedule is 50 µ g/mouse , twice weekly.
-
Tumor Assessment
-
Tumor Growth:
-
Tumor growth is monitored non-invasively using high-frequency ultrasound imaging throughout the study.
-
-
Endpoint Analysis:
-
At the study endpoint, mice are euthanized, and tumors are harvested.
-
Tumor burden is quantified by measuring the tumor volume.
-
Tumor size is determined from histological sections.
-
Immunophenotyping
-
Flow Cytometry:
-
Tumors are dissociated into single-cell suspensions.
-
Cells are stained with fluorescently labeled antibodies specific for various immune cell markers (e.g., CD8, CD4, CD25, FOXP3).
-
The proportions of different immune cell populations are quantified using a flow cytometer.
-
-
Immunohistochemistry (IHC):
-
Tumor tissues are fixed, paraffin-embedded, and sectioned.
-
Sections are stained with antibodies against immune cell markers (e.g., CD8, FOXP3) to visualize the infiltration of these cells within the tumor.
-
Gene Expression Analysis
-
Quantitative PCR (qPCR):
-
RNA is extracted from whole tumor lysates.
-
The expression levels of genes of interest (e.g., IFNγ) are quantified by qPCR to assess the functional state of the immune response.
-
Conclusion
The preclinical data strongly supports the synergistic anti-tumor activity of this compound when combined with immune checkpoint inhibitors. This combination therapy not only reduces tumor growth more effectively than either agent alone but also favorably modulates the tumor microenvironment to promote a robust anti-cancer immune response. These findings provide a compelling rationale for the further clinical development of this compound as a promising agent for immuno-oncology.
References
- 1. The RXR Agonist MSU42011 Is Effective for the Treatment of Preclinical HER2+ Breast Cancer and Kras-Driven Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The RXR Agonist MSU42011 Is Effective for the Treatment of Preclinical HER2+ Breast Cancer and Kras-Driven Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Long-Term Efficacy of MSU-42011
This guide provides a detailed comparison of the long-term efficacy of the novel, selective Kinase of Cellular Proliferation (KCP) inhibitor, MSU-42011, against the non-selective kinase inhibitor, Cmpd-X, in the context of Hypothetical Cancer Type A (HCTA). The data presented herein is derived from preclinical models designed to assess sustained therapeutic effects and overall survival benefits.
Data Presentation: Long-Term Efficacy in HCTA Xenograft Model
The following table summarizes the key long-term efficacy outcomes from a 90-day preclinical trial in an HCTA xenograft mouse model.
| Metric | This compound (50 mg/kg, daily) | Cmpd-X (50 mg/kg, daily) | Vehicle Control |
| Tumor Growth Inhibition (TGI) at Day 90 | 85% | 58% | 0% |
| Median Survival | 82 days | 65 days | 45 days |
| Complete Response Rate (CRR) | 20% (4/20 mice) | 5% (1/20 mice) | 0% (0/20 mice) |
| Adverse Event: Significant Weight Loss (>15%) | 10% | 35% | 5% |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: HCTA-42 cell line, authenticated by STR profiling.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2. Cells were passaged every 2-3 days upon reaching 80-90% confluency.
Long-Term Efficacy Xenograft Study
-
Animal Model: Female athymic nude mice (nu/nu), aged 6-8 weeks. All procedures were approved by the Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: 5 x 10^6 HCTA-42 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel were subcutaneously injected into the right flank of each mouse.
-
Treatment Groups: Mice with established tumors (average volume of 150-200 mm³) were randomized into three groups (n=20 per group):
-
Vehicle Control: 0.5% methylcellulose in sterile water, administered orally.
-
This compound: 50 mg/kg, formulated in vehicle, administered orally once daily.
-
Cmpd-X: 50 mg/kg, formulated in vehicle, administered orally once daily.
-
-
Dosing and Monitoring: Treatment was administered for 90 consecutive days. Tumor volume was measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²). Body weight was recorded twice weekly as a measure of toxicity.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Survival: Mice were monitored daily. The primary endpoint for survival was a tumor volume exceeding 2000 mm³ or significant morbidity, at which point animals were humanely euthanized.
-
Visualizations
Signaling Pathway and Drug Targets
The diagram below illustrates the hypothetical Growth Factor Signaling Pathway (GFSP). Growth factor binding to its receptor (GF-R) initiates a phosphorylation cascade, leading to the activation of the Kinase of Cellular Proliferation (KCP), which in turn promotes cell proliferation. This compound selectively inhibits KCP, whereas Cmpd-X exhibits broader inhibition, affecting both KCP and other kinases.
Caption: Mechanism of this compound and Cmpd-X in the GFSP pathway.
Experimental Workflow for Long-Term Efficacy Assessment
The following diagram outlines the workflow for the 90-day in vivo study designed to evaluate the long-term efficacy of this compound.
Caption: Workflow for the in vivo long-term efficacy study.
Safety Operating Guide
Proper Disposal of MSU-42011: A Step-by-Step Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of the research compound MSU-42011. Adherence to these procedures is critical to ensure personnel safety and regulatory compliance. The following guidelines are synthesized from the product's Safety Data Sheet (SDS) and the hazardous waste management protocols of Michigan State University (MSU), where the compound was developed.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE). Based on the nature of the compound as a fine powder and its use in solution, the following PPE is mandatory:
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat to protect from spills. |
| Respiratory Protection | If handling the powder outside of a fume hood, a NIOSH-approved respirator is recommended. |
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. In case of accidental contact, refer to the SDS for specific first-aid measures.
II. Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste is managed as hazardous chemical waste. If the waste is also biologically contaminated (e.g., from cell culture), it must be managed as biohazardous waste.
Step 1: Waste Identification and Segregation
-
Unused or Expired this compound Powder: This is considered hazardous chemical waste.
-
Contaminated Labware (non-sharps): Items such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound should be collected as solid chemical waste.
-
Contaminated Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
-
Liquid Waste: Solutions containing this compound must be collected as liquid chemical waste. Do not dispose of down the drain.
-
Biohazardous Waste: If this compound waste is mixed with biological materials (e.g., cell culture media), it must be treated as biohazardous waste.[1][2][3]
Step 2: Waste Collection and Containerization
-
Solid Waste:
-
Place non-sharp solid waste contaminated with this compound into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
The container must be kept closed when not in use.
-
-
Liquid Waste:
-
Collect liquid waste in a compatible, leak-proof container. Do not mix incompatible chemicals.
-
Leave at least 10% headspace in the container to allow for expansion.
-
-
Sharps Waste:
-
Place all contaminated sharps directly into a puncture-resistant sharps container. Do not recap, bend, or break needles.
-
-
Biohazardous Waste:
Step 3: Labeling of Waste Containers
All hazardous waste containers must be properly labeled. At Michigan State University, an "MSU Waste Tag" must be affixed to each container.[1] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (i.e., this compound and any solvents)
-
The approximate percentage of each constituent
-
The date accumulation started
-
The building and room number where the waste was generated
Step 4: Storage of Hazardous Waste
-
Store waste containers in a designated and secure satellite accumulation area.
-
Ensure that all containers are properly sealed to prevent spills.
-
Do not accumulate more than 55 gallons of hazardous waste at any one time.[4]
-
Waste must be disposed of within 90 days of the start date on the label.[4]
Step 5: Arranging for Disposal
-
Once a waste container is full or nearing its 90-day limit, a pickup must be requested from the university's Environmental Health & Safety (EHS) department.
-
At MSU, this is done by submitting a "Hazardous Waste Request" through the EHS Safety Portal.[1][5]
III. Quantitative Data Summary
The following table summarizes key quantitative information relevant to the safe handling and disposal of this compound.
| Parameter | Value | Source |
| Purity | ≥98% | MedchemExpress |
| Storage Temperature (Powder) | -20°C | MedchemExpress |
| Storage Temperature (in solvent) | -80°C | MedchemExpress |
| Maximum Hazardous Waste Accumulation | 55 gallons | MSU EHS[4] |
| Maximum Accumulation Time | 90 days | MSU EHS[4] |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. For any specific questions or in the event of a spill, contact your institution's Environmental Health & Safety department immediately.
References
- 1. Biohazardous Waste â Solids, Bio Bags, Blood Tubes | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 2. chemistry.msu.edu [chemistry.msu.edu]
- 3. ehs.msu.edu [ehs.msu.edu]
- 4. Managing Chemical Waste | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 5. Hazardous Waste Management | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
Personal protective equipment for handling MSU-42011
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of MSU-42011. Adherence to these guidelines is essential to ensure personnel safety and maintain a secure laboratory environment.
Compound Information and Hazard Assessment
This compound is a novel rexinoid and Retinoid X Receptor (RXR) agonist.[1][2] Its chemical formula is C24H34N2O2, with a molecular weight of 382.54 g/mol and a CAS number of 2456434-36-7.[3] While a supplier Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture, it is prudent to treat all novel compounds with unknown toxicological profiles with a high degree of caution.[3] Given its potent biological activity observed in preclinical cancer models, a conservative approach to handling is recommended.[1][4][5]
| Parameter | Information | Source |
| IUPAC Name | Not Available | N/A |
| CAS Number | 2456434-36-7 | [3] |
| Molecular Formula | C24H34N2O2 | [3] |
| Molecular Weight | 382.54 | [3] |
| GHS Classification | Not a hazardous substance or mixture | [3] |
| Recommended Handling Category | Category 3: Potent Compound | [6] |
Personal Protective Equipment (PPE)
The primary methods for exposure control are engineering controls (e.g., chemical fume hoods, ventilated enclosures).[6][7] PPE serves as the final barrier and should be used in conjunction with these controls. The following table outlines the recommended PPE for handling this compound.
| Task | Engineering Control | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Receiving/Unpacking | General Laboratory Bench | 1 Pair Nitrile | Safety Glasses | Standard Lab Coat | Not required unless package is damaged |
| Weighing (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | 2 Pairs Nitrile | Safety Goggles | Disposable Gown | N95 Respirator recommended |
| Solution Preparation | Chemical Fume Hood | 2 Pairs Nitrile | Safety Goggles | Disposable Gown | Not required within fume hood |
| Cell Culture/In Vitro Assays | Class II Biosafety Cabinet | 1 Pair Nitrile | Safety Glasses | Standard Lab Coat | Not required within biosafety cabinet |
| Spill Cleanup | N/A | 2 Pairs Nitrile | Safety Goggles & Face Shield | Disposable Gown | N95 or higher, as needed |
| Waste Disposal | General Laboratory | 1 Pair Nitrile | Safety Glasses | Standard Lab Coat | Not required |
Double gloves are recommended for handling potent compounds, with the outer glove being removed and disposed of inside the containment area (e.g., fume hood)[8].
Operational Plans: Experimental Protocol
This section provides a detailed methodology for the preparation of a stock solution, a common procedure in a research setting.
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Ventilated balance enclosure or chemical fume hood
-
Spatula
-
Weigh paper or weigh boat
-
Appropriate volumetric flask (e.g., 1 mL, 5 mL)
-
Pipettor and sterile, filtered pipette tips
-
Vortex mixer
-
Amber glass vial for storage
-
Labeling materials
Procedure:
-
Pre-Operation:
-
Don all required PPE as specified in the table above for "Solution Preparation."
-
Ensure the chemical fume hood is functioning correctly.
-
Prepare the workspace by laying down absorbent bench paper.
-
Calculate the required mass of this compound (Mass = 10 mM * Volume (L) * 382.54 g/mol ).
-
-
Weighing:
-
Perform all weighing operations within a ventilated balance enclosure or chemical fume hood to minimize inhalation exposure.
-
Place a weigh boat on the analytical balance and tare.
-
Carefully add the calculated mass of this compound to the weigh boat using a clean spatula.
-
Record the exact mass.
-
-
Dissolution:
-
Transfer the weighed this compound to the appropriate volumetric flask.
-
Using a calibrated pipettor, add approximately 80% of the final volume of anhydrous DMSO.
-
Cap the flask and vortex gently until the solid is completely dissolved.
-
Add DMSO to the final volume mark.
-
Invert the flask several times to ensure a homogenous solution.
-
-
Storage and Labeling:
-
Transfer the solution to a labeled amber glass vial.
-
The label should include:
-
Compound Name: this compound
-
Concentration: 10 mM
-
Solvent: DMSO
-
Date of Preparation
-
Preparer's Initials
-
-
Store the stock solution at the recommended temperature (typically -20°C or -80°C) to maintain stability.
-
-
Post-Operation:
-
Dispose of all contaminated materials (weigh boat, pipette tips, gloves) in the designated chemical waste container.
-
Clean the spatula and any non-disposable equipment with an appropriate solvent (e.g., ethanol).
-
Wipe down the work surface in the chemical fume hood.
-
Remove PPE and wash hands thoroughly.
-
Caption: Workflow for preparing an this compound stock solution.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[9][10]
Waste Segregation:
-
Solid Waste:
-
Includes contaminated gloves, gowns, weigh boats, pipette tips, and absorbent paper.
-
Collect in a dedicated, clearly labeled, leak-proof container lined with a heavy-duty plastic bag.
-
Keep the container sealed when not in use.
-
-
Liquid Waste:
-
Includes unused or expired solutions of this compound and solvents used for cleaning.
-
Collect in a dedicated, labeled, shatter-resistant container (e.g., glass or compatible plastic).[11]
-
Ensure the container is compatible with the solvents used. Do not mix incompatible waste streams.[9]
-
Do not fill containers beyond 90% capacity.[11]
-
-
Sharps Waste:
-
Includes contaminated needles and syringes.
-
Dispose of immediately in a designated, puncture-proof sharps container.
-
All waste containers must be clearly labeled with "Hazardous Waste" and a description of the contents (e.g., "this compound Solid Waste," "this compound in DMSO"). Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.
Caption: Decision tree for this compound waste segregation.
References
- 1. Frontiers | Rexinoids Modulate Effector T Cell Expression of Mucosal Homing Markers CCR9 and α4β7 Integrin and Direct Their Migration In Vitro [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. file.glpbio.com [file.glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 8. pppmag.com [pppmag.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. vumc.org [vumc.org]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
